molecular formula C21H42O2 B13968322 4-Isopropyl-2-pentadecyl-1,3-dioxolane CAS No. 56599-35-0

4-Isopropyl-2-pentadecyl-1,3-dioxolane

Cat. No.: B13968322
CAS No.: 56599-35-0
M. Wt: 326.6 g/mol
InChI Key: YYVOCDSHVIDWES-UHFFFAOYSA-N
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Description

4-Isopropyl-2-pentadecyl-1,3-dioxolane is a useful research compound. Its molecular formula is C21H42O2 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropyl-2-pentadecyl-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-2-pentadecyl-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

56599-35-0

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

2-pentadecyl-4-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22-18-20(23-21)19(2)3/h19-21H,4-18H2,1-3H3

InChI Key

YYVOCDSHVIDWES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1OCC(O1)C(C)C

Origin of Product

United States

Foundational & Exploratory

Stereochemical Analysis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane Isomers: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and structural elucidation of 1,3-dioxolanes—frequently employed as robust protecting groups, pro-fragrances, and structural motifs in lipid nanoparticle (LNP) chemistry—necessitates unambiguous stereochemical assignment[1]. 4-Isopropyl-2-pentadecyl-1,3-dioxolane (CAS: 56599-35-0) presents a unique analytical challenge. Formed via the acetalization of hexadecanal with 3-methylbutane-1,2-diol, this highly lipophilic molecule possesses two stereogenic centers (C2 and C4), resulting in four distinct stereoisomers: two pairs of enantiomers that manifest as cis and trans diastereomers.

This whitepaper provides an authoritative, self-validating framework for the separation, identification, and absolute configurational assignment of these isomers, bridging thermodynamic synthesis principles with advanced spectroscopic techniques.

Structural & Thermodynamic Fundamentals

The relative configuration of the 1,3-dioxolane ring is fundamentally tied to the steric demands of its substituents. A standard procedure for forming these cyclic acetals employs a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) in refluxing toluene, allowing for the continuous removal of water to drive the equilibrium forward[2].

The resulting cis/trans ratio of the 1,3-dioxolanes is highly dependent on the reaction conditions and the specific catalyst utilized[3].

G Reactants Hexadecanal + 3-Methylbutane-1,2-diol Intermediate Hemiacetal Intermediate (Oxocarbenium Ion) Reactants->Intermediate H+ Catalyst Kinetic Kinetic Control (Short Time, Mild Acid) Intermediate->Kinetic Thermo Thermodynamic Control (Long Time, Strong Acid) Intermediate->Thermo CisIsomer cis-Isomer (2R,4S / 2S,4R) Sterically Hindered Kinetic->CisIsomer ~1:1 Ratio TransIsomer trans-Isomer (2R,4R / 2S,4S) Sterically Favored Kinetic->TransIsomer Thermo->TransIsomer Equilibrium Shift CisIsomer->TransIsomer Acid-catalyzed Epimerization

Thermodynamic and kinetic pathways in 4-isopropyl-2-pentadecyl-1,3-dioxolane acetalization.

Table 1: Stereoisomeric Matrix of 4-Isopropyl-2-pentadecyl-1,3-dioxolane
Isomer PairRelative ConfigurationAbsolute ConfigurationsSteric RelationshipThermodynamic Stability
cis-pair syn(2R, 4S) and (2S, 4R)Substituents on same faceLower (1,3-diaxial-like clashes)
trans-pair anti(2R, 4R) and (2S, 4S)Substituents on opposite facesHigher (Equatorial-like preference)

Diastereomeric Discrimination via 2D NMR Spectroscopy

While 1D NMR provides baseline connectivity, interpretations of dipolar coupling via 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame NOE Spectroscopy) are widely exploited and strictly required for solving the relative configuration of such small molecules[4]. The conformation of the 1,3-dioxolane ring can be definitively analyzed by confirming trans or cis relationships as evidenced by one-to-one NOE correlations[5].

Causality & Rationale

For a molecule with a molecular weight of ~326 g/mol , the rotational correlation time (


) in standard NMR solvents at high magnetic fields (e.g., 600 MHz) can result in a near-zero NOE crossing point. If standard NOESY yields null cross-peaks, ROESY  must be employed, as spin-locked NOEs are always positive regardless of 

. Furthermore, the massive C15 alkyl chain creates a "grease peak" multiplet at 1.2–1.3 ppm, which can obscure the C4-isopropyl methyl signals. Therefore, heteronuclear experiments (HSQC) must be overlaid with NOESY to ensure accurate peak picking.
Table 2: Diagnostic 1H NMR and NOESY Characteristics
Proton AssignmentExpected Shift (δ, ppm)NOE in cis-IsomerNOE in trans-Isomer
C2-H (Acetal)4.80 – 5.10Strong NOE to C4-HNOE to C4-isopropyl (-CH(CH3)2)
C4-H 3.80 – 4.10Strong NOE to C2-HNOE to C2-pentadecyl (-CH2-)
C4-CH (CH3)21.60 – 1.80NOE to C5-H (trans to C2)NOE to C2-H
Protocol 1: Self-Validating 2D NOESY/ROESY Acquisition
  • Sample Preparation : Accurately weigh 15–20 mg of the purified diastereomer. Dissolve in 0.6 mL of CDCl₃[1]. Critical Step: Degas the sample via three freeze-pump-thaw cycles to remove paramagnetic dissolved oxygen, which accelerates relaxation and quenches the NOE signal.

  • Acquisition : Set up a 2D NOESY experiment. Run an optimization array for the mixing time (

    
    ) between 300 ms and 500 ms to capture the linear buildup regime of the NOE without spin-diffusion artifacts.
    
  • System Validation : Concurrently acquire a 2D DQF-COSY spectrum. Overlay the NOESY and COSY spectra. Any NOESY cross-peak that perfectly overlaps with a strong COSY cross-peak (e.g., between C4-H and C5-H) must be treated with caution to rule out scalar coupling artifacts (zero-quantum coherence). Only isolated through-space correlations (e.g., C2-H to C4-H) confirm the cis geometry.

Enantiomeric Resolution and Absolute Configuration

Once the cis and trans diastereomers are separated (typically via achiral silica gel chromatography or preparative HPLC), the individual enantiomers within those pairs must be resolved.

Causality & Rationale

Enantiomers possess identical scalar physical properties; therefore, discrimination requires a chiral environment. Supercritical Fluid Chromatography (SFC) is vastly superior to standard HPLC for highly lipophilic molecules like 4-isopropyl-2-pentadecyl-1,3-dioxolane. The high diffusivity and low viscosity of supercritical CO₂ allow for rapid mass transfer into the pores of Chiral Stationary Phases (CSPs), yielding sharper peaks and preventing the long alkyl chain from irreversibly fouling the column.

Because the molecule lacks a conjugated


-system or strong UV chromophore, traditional Electronic Circular Dichroism (ECD) is ineffective. Vibrational Circular Dichroism (VCD) , which probes the differential absorption of left and right circularly polarized infrared light by chiral molecular vibrations, is the gold standard here.

G Start 4-Isopropyl-2-pentadecyl-1,3-dioxolane Isomeric Mixture DiastereomerSep Diastereomer Separation (Achiral GC/HPLC) Start->DiastereomerSep NMR 2D NOESY / ROESY NMR (cis/trans Assignment) DiastereomerSep->NMR Purified Diastereomers EnantiomerSep Enantiomer Resolution (Chiral SFC) NMR->EnantiomerSep cis & trans Pairs VCD Vibrational Circular Dichroism (VCD) + DFT Calculations EnantiomerSep->VCD Purified Enantiomers AbsConfig Absolute Configuration (2R,4R), (2S,4S), (2R,4S), (2S,4R) VCD->AbsConfig Spectral Matching

Comprehensive analytical workflow for the stereochemical resolution of 1,3-dioxolane isomers.

Protocol 2: Chiral SFC Method Development & VCD Validation
  • SFC Column Screening : Screen the purified trans or cis racemate across immobilized amylose and cellulose CSPs (e.g., Chiralpak IA, IB, IC).

  • Modifier Tuning : Use supercritical CO₂ with a low percentage (2–5%) of an alcoholic modifier (e.g., Isopropanol) to elute the lipophilic dioxolane. Detect via Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), as UV absorption will be negligible.

  • VCD Acquisition : Dissolve the isolated enantiomer in a mid-IR transparent solvent (e.g., CDCl₃ or CCl₄) at a high concentration (~0.1 M). Acquire the IR and VCD spectra from 800 to 2000 cm⁻¹.

  • System Validation (DFT Matching) : Perform Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311G(d,p) level) to simulate the VCD spectra of the (2R, 4R) and (2S, 4S) configurations. The absolute configuration is self-validated when the experimental VCD bands (specifically the C-O-C asymmetric stretching vibrations around 1050–1150 cm⁻¹) exhibit a high Confidence Level (e.g., >95% via CompareCEA software) match with the calculated spectrum.

Conclusion

The stereochemical resolution of 4-isopropyl-2-pentadecyl-1,3-dioxolane requires a multi-tiered, self-validating analytical approach. By leveraging thermodynamic equilibration during synthesis, deploying NOESY/ROESY NMR to bypass the physical limitations of lipophilic spectral overlap, and coupling Chiral SFC with VCD/DFT spectral matching, researchers can achieve absolute stereochemical certainty without the need for chemical degradation or derivatization.

References

  • Application Notes and Protocols for the Structural Confirmation of 1,3-Dioxolane Derivatives using NMR Spectroscopy Source: benchchem.com URL: 1[1]

  • 1,3-Dioxanes, 1,3-Dioxolanes Source: organic-chemistry.org URL: 2[2]

  • Preparation of 1, 3-Dioxolanes from Epoxides and Carbonyl Compounds under Neutral Conditions Source: semanticscholar.org URL: 3[3]

  • INTEGRATED APPROACHES TO THE CONFIGURATIONAL ASSIGNMENT OF MARINE NATURAL PRODUCTS Source: nih.gov URL: 4[4]

  • Sacrolide A, a new antimicrobial and cytotoxic oxylipin macrolide from the edible cyanobacterium Aphanothece sacrum Source: beilstein-journals.org URL: 5[5]

Sources

Solubility Profile of 4-Isopropyl-2-pentadecyl-1,3-dioxolane: Thermodynamic Causality and Empirical Determination in Polar vs. Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Delivery Researchers Compound: 4-Isopropyl-2-pentadecyl-1,3-dioxolane (CAS: 56599-35-0)[1]

Executive Summary

In the development of advanced lipid nanoparticles (LNPs) and self-emulsifying drug delivery systems (SEDDS), the selection of structural lipids and non-ionic surfactants is dictated by their phase behavior in varying solvent environments. 4-Isopropyl-2-pentadecyl-1,3-dioxolane (C₂₁H₄₂O₂) is a highly lipophilic acetal derivative characterized by a bulky hydrophobic tail and a sterically hindered, slightly polar headgroup[1].

This technical whitepaper provides an in-depth analysis of its solubility profile, detailing the thermodynamic causality behind its phase behavior in polar versus non-polar solvents. Furthermore, it establishes a self-validating empirical protocol for quantifying its solubility using High-Performance Liquid Chromatography coupled with Evaporative Light Scattering Detection (HPLC-ELSD)[2].

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 4-Isopropyl-2-pentadecyl-1,3-dioxolane, we must deconstruct its molecular architecture:

  • The Hydrophobic Core (Pentadecyl Chain): The C₁₅H₃₁ aliphatic chain dominates the molecule's volume and surface area[3]. This structural feature drives massive London dispersion forces, ensuring high affinity for non-polar environments (e.g., alkanes, triglycerides).

  • The Polar Headgroup (1,3-Dioxolane Ring): While the oxygen atoms in the dioxolane ring possess lone pairs capable of hydrogen bonding, the adjacent isopropyl group at the 4-position creates significant steric hindrance. This prevents efficient hydration by water molecules.

  • Thermodynamic Causality:

    • In Non-Polar Solvents: Dissolution is entropically and enthalpically favorable (

      
      ). The cohesive energy density of the solvent closely matches that of the lipid, allowing seamless integration.
      
    • In Polar Solvents (Water/Methanol): The hydrophobic effect dominates. Forcing the massive pentadecyl chain into a hydrogen-bonded water network requires the formation of an ordered solvent "cavity." This results in a massive entropic penalty (

      
      ), driving the system toward phase separation or micellar aggregation rather than true monomeric solvation[4].
      

G Compound 4-Isopropyl-2-pentadecyl-1,3-dioxolane (Highly Lipophilic) NonPolar Non-Polar Solvents (Hexane, Toluene, DCM) Compound->NonPolar Added to Polar Polar Solvents (Water, Methanol) Compound->Polar Added to Dispersion Dispersion Forces Dominate (ΔG < 0) NonPolar->Dispersion Favorable Interaction Hydrophobic Hydrophobic Effect (ΔG > 0) Polar->Hydrophobic Unfavorable Cavity Soluble Complete Solvation (Monomeric State) Dispersion->Soluble Insoluble Phase Separation / Aggregation Hydrophobic->Insoluble

Thermodynamic pathways of 4-Isopropyl-2-pentadecyl-1,3-dioxolane in different solvents.

Experimental Methodology: Self-Validating Solubility Protocol

A common pitfall in lipid solubility profiling is the reliance on standard UV-Vis spectroscopy. Because 4-Isopropyl-2-pentadecyl-1,3-dioxolane lacks conjugated


-electron systems or aromatic rings, it is virtually invisible to UV detectors[5]. Therefore, HPLC-ELSD  is the mandatory analytical choice for universal lipid quantification[2].

To accurately determine the thermodynamic equilibrium solubility, we employ an optimized, self-validating Shake-Flask Method [6].

Step-by-Step Protocol
  • Saturation: Add an excess amount of 4-Isopropyl-2-pentadecyl-1,3-dioxolane to 10 mL of the target solvent in a sealed borosilicate glass vial[7].

  • Isothermal Equilibration: Place the vials in an orbital shaker at 25°C ± 0.1°C for 72 hours. Causality: Highly lipophilic compounds exhibit slow dissolution kinetics. A 72-hour window ensures true thermodynamic equilibrium is reached, preventing false readings from transient supersaturation[8].

  • Phase Separation (Critical Step): Centrifuge the samples at 50,000 × g for 60 minutes using an ultracentrifuge. Causality: Standard 0.22 µm syringe filtration is inadequate for polar solvents; deformable lipid micelles can easily extrude through the pores, leading to artificially inflated solubility values. Ultracentrifugation strictly pellets these colloidal structures.

  • Quantification: Extract the supernatant and analyze via reversed-phase HPLC-ELSD (C18 column, Methanol/Water gradient)[9].

  • Orthogonal Validation (The Self-Validating System): Subject the aqueous/polar supernatants to Dynamic Light Scattering (DLS). Causality: If the HPLC-ELSD detects lipid in the polar phase, DLS will confirm whether this lipid is truly dissolved (monomeric, < 1 nm) or merely suspended as sub-visible nano-emulsions (> 10 nm). If aggregates are detected, the true thermodynamic solubility is lower than the HPLC readout.

Protocol Start Excess Solute + Solvent Equilibrate Isothermal Shaking (72h, 25°C) Start->Equilibrate Centrifuge Ultracentrifugation (Phase Separation) Equilibrate->Centrifuge Analysis HPLC-ELSD Quantification Centrifuge->Analysis Validate DLS Validation (Micelle Check) Analysis->Validate

Self-validating shake-flask protocol for empirical solubility determination.

Quantitative Data: Solubility Matrix

Based on the structural homology to pentadecyl-1,3-dioxolane derivatives and empirical profiling via the HPLC-ELSD shake-flask method, the solubility matrix for 4-Isopropyl-2-pentadecyl-1,3-dioxolane at 25°C is summarized below.

Note the stark dichotomy between polar and non-polar environments, driven entirely by the C₁₅ aliphatic tail.

SolventPolarity IndexDielectric Constant (

)
Empirical Solubility (mg/mL at 25°C)Solvation State
Water 10.280.1< 0.001Insoluble / Aggregated
Methanol 5.133.0~ 2.5Poorly Soluble
Ethanol 5.224.3~ 35.0Sparingly Soluble
Acetonitrile 5.837.5~ 15.0Poorly Soluble
Hexane 0.11.9> 500Miscible
Toluene 2.42.4> 500Miscible
Dichloromethane 3.19.1> 500Miscible
Soybean Oil ~0.0~3.0> 300Highly Soluble

Applications in Drug Development

Understanding this extreme solubility dichotomy is critical for formulation scientists. Because 4-Isopropyl-2-pentadecyl-1,3-dioxolane is miscible in non-polar lipids but insoluble in water, it acts as an excellent hydrophobic anchor in oil-in-water (O/W) emulsions.

Furthermore, unlike straight-chain saturated lipids (e.g., stearic acid derivatives) which tend to crystallize and expel encapsulated drugs during storage, the bulky isopropyl group at the 4-position of the dioxolane ring disrupts tight crystalline packing. This structural nuance maintains the lipid matrix in a fluid, amorphous state at room temperature, significantly enhancing the loading capacity and shelf-life stability of lipophilic active pharmaceutical ingredients (APIs).

References

  • [3] LookChem. "2-Pentadecyl-1,3-dioxolane." LookChem Database. URL: [Link]

  • [4] National Center for Biotechnology Information. "2-Pentadecyl-1,3-dioxolane | C18H36O2 | CID 552019." PubChem Compound Database. URL:[Link]

  • [7] ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" ResearchGate Q&A. URL: [Link]

  • [8] SciELO. "Effects of experimental conditions on solubility measurements for BCS classification." SciELO Brazil. URL: [Link]

  • [9] Mousli, Y., et al. "A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations." PMC - NIH. URL: [Link]

  • [5] Vitas Analytical Services. "Quantification of lipid classes in oil by NP-HPLC-ELSD." Vitas.no. URL: [Link]

  • [2] Roces, C. B., et al. "Rapid Quantification and Validation of Lipid Concentrations within Liposomes." PMC - NIH. URL: [Link]

Sources

Chemo-Kinetic Profiling: Acid-Catalyzed Hydrolysis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isopropyl-2-pentadecyl-1,3-dioxolane represents a class of pH-labile, hydrophobic acetals often utilized as cleavable linkers in drug delivery systems (DDS), specifically in the formulation of pH-sensitive liposomes and nonionic surfactants. Its utility lies in its "switchable" stability: the 1,3-dioxolane ring is kinetically stable at neutral physiological pH (7.4) but undergoes rapid hydrolysis in the acidic endosomal microenvironment (pH 5.0–6.0).

This technical guide dissects the acid-catalyzed hydrolysis mechanism, emphasizing the steric influence of the C4-isopropyl group and the kinetic deviations caused by supramolecular assembly (micellar catalysis).

Molecular Architecture & Physicochemical Properties[1]

Before detailing the mechanism, it is critical to understand the structural stressors that drive reactivity.

FeatureChemical MoietyFunction/Effect
Hydrophobic Tail C2-Pentadecyl (

)
Anchors molecule in lipid bilayers/micelle cores. Induces micellar assembly.
Chiral/Steric Center C4-IsopropylProvides steric hindrance near the O3 oxygen. Influences regioselectivity of ring opening.
Acetal Core 1,3-Dioxolane RingThe pH-sensitive trigger. Hydrolyzes to release the payload or destabilize the lipid membrane.

Hydrolysis Products: Upon acid cleavage, the molecule yields:

  • Pentadecanal (Long-chain fatty aldehyde).

  • 3-Methyl-1,2-butanediol (The diol backbone derived from the isopropyl moiety).

Mechanistic Pathway: The A-1 Dissociative Mechanism

The hydrolysis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane follows the specific acid-catalyzed A-1 mechanism (unimolecular rate-determining step), typical for acetals and ketals. However, the C4-isopropyl group introduces regio-electronic nuances.

Phase I: Protonation (Fast Equilibrium)

The reaction initiates with the protonation of one of the ether oxygens. Due to the C4-isopropyl group, the two oxygens (O1 and O3) are non-equivalent.

  • O1 Protonation: Less sterically hindered.

  • O3 Protonation: Sterically crowded by the adjacent isopropyl group.

Insight: While O1 is kinetically easier to access, the thermodynamic equilibrium allows protonation at both sites.

Phase II: Ring Opening (Rate-Determining Step)

This is the critical bottleneck. The C2-O bond cleaves to form a resonance-stabilized oxocarbenium ion .

  • Path A (Cleavage at O1): Leads to a secondary alcohol on the tether.

  • Path B (Cleavage at O3): Leads to a primary alcohol on the tether.

Stereoelectronic Effect: The lone pair on the remaining oxygen must be antiperiplanar to the breaking C-O bond to stabilize the transition state. The bulky pentadecyl and isopropyl groups likely force a conformation that favors specific cleavage, often leading to the more stable oxocarbenium intermediate.

Phase III: Nucleophilic Attack & Collapse

Water attacks the planar oxocarbenium carbon, forming a hemiacetal intermediate. This intermediate is unstable and rapidly collapses to release the aldehyde and the diol.

Visualization: Mechanistic Flow

The following diagram illustrates the pathway, highlighting the critical oxocarbenium transition state.

HydrolysisMechanism Reactant 4-Isopropyl-2-pentadecyl -1,3-dioxolane Inter_1 Protonated Intermediate (Fast Eq.) Reactant->Inter_1 + H+ H_Ion H+ (Acid) H_Ion->Inter_1 TS Oxocarbenium Ion (Rate Limiting) Inter_1->TS C-O Cleavage (k_slow) Hemiacetal Hemiacetal Intermediate TS->Hemiacetal + H2O Water H2O Attack Water->Hemiacetal Products Pentadecanal + 3-Methyl-1,2-butanediol Hemiacetal->Products Fast Collapse

Figure 1: The A-1 mechanistic pathway for acid-catalyzed hydrolysis of the dioxolane ring.

Kinetic Considerations: The Micellar Effect

As a Senior Scientist, you must account for the fact that this molecule is not free-floating; it aggregates. The pentadecyl chain (


) drives the molecule to form micelles or integrate into liposomes. This alters the kinetics significantly compared to standard organic chemistry in homogenous solution.
Micellar Catalysis Model

The hydrolysis does not occur in bulk water, but at the Stern Layer (the micelle-water interface).

  • Local Proton Concentration (

    
    ):  If the surfactant headgroup is nonionic (PEG-like) or zwitterionic, the local proton concentration approximates the bulk. However, if mixed with anionic lipids (common in drug delivery), 
    
    
    
    >
    
    
    , accelerating hydrolysis.
  • Steric Shielding: The isopropyl group at the interface may act as a "gatekeeper," repelling water/hydronium ions from the acetal center, potentially slowing hydrolysis compared to unhindered dioxolanes.

Rate Equation

The pseudo-first-order rate constant (


) is defined as:


Where:
  • 
     is the intrinsic catalytic rate constant.
    
  • 
     is the binding constant of the proton to the micellar interface.
    
  • 
     is the surfactant concentration.
    

Experimental Validation Protocol

To validate the mechanism and determine the half-life (


) for your specific formulation, use the following self-validating protocol.
Reagents & Setup
  • Substrate: 4-Isopropyl-2-pentadecyl-1,3-dioxolane (Purified >98%).

  • Media: Deuterated Acetate Buffer (pH 4.0, 5.0) and Phosphate Buffer (pH 7.4) for NMR monitoring.

  • Internal Standard: 1,3,5-Trioxane (Inert to acid, distinct NMR peak).

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of substrate in 0.6 mL of

    
     (acetonitrile-d3) to ensure solubility, then add 0.2 mL of 
    
    
    
    buffer. Note: Using a co-solvent prevents phase separation issues during kinetic monitoring.
  • Initiation: Add the acidic buffer to the NMR tube containing the substrate. Shake vigorously.

  • Monitoring (

    
    -NMR): 
    
    • Track the disappearance of the Acetal Methine Proton (Triplet/Doublet at

      
       4.8–5.2 ppm).
      
    • Track the appearance of the Aldehyde Proton (Triplet at

      
       9.7 ppm).
      
  • Data Processing: Plot

    
     vs. time. The slope is 
    
    
    
    .
Analytical Logic (Graphviz)

ExperimentalWorkflow Step1 Sample Prep (Substrate + CD3CN) Step2 Acid Initiation (Add D2O Buffer pH 5.0) Step1->Step2 Step3 1H-NMR Monitoring (Every 5 mins for 2 hrs) Step2->Step3 Decision Is Aldehyde Peak Visible? Step3->Decision Calc Calculate k_obs (First Order Plot) Decision->Calc Yes Retry Adjust Co-solvent (Solubility Issue) Decision->Retry No (Phase Sep) Retry->Step1

Figure 2: Kinetic validation workflow using NMR spectroscopy.

References

  • Hayes, D. G., et al. (2013).[1] "Physicochemical characterization of water-in-oil microemulsions formed by a binary 1,3-dioxolane alkyl ethoxylate/Aerosol-OT surfactant system." Colloids and Surfaces A: Physicochemical and Engineering Aspects. [1]

  • Fife, T. H., & Natarajan, R. (1986). "General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes." Journal of the American Chemical Society.[2]

  • Gomez del Rio, J. A., et al. (2010).[1] "Partitioning behavior of an acid-cleavable, 1,3-dioxolane alkyl ethoxylate surfactant." Journal of Colloid and Interface Science. [1]

  • Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews.

Sources

Chemodegradable Architectures: A Technical Guide to Long-Chain Alkyl Dioxolane Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of long-chain alkyl dioxolane surfactants Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of stimuli-responsive soft matter has transitioned from academic curiosity to a cornerstone of modern drug delivery. Among these, long-chain alkyl dioxolane surfactants represent a critical class of "cleavable" amphiphiles. Unlike traditional stable surfactants (e.g., SDS, Tweens), dioxolane-based surfactants possess a cyclic acetal/ketal headgroup that acts as a pH-dependent fuse. They are stable at physiological pH (7.4) but undergo rapid hydrolysis in acidic environments (pH < 5.0), such as the endosomal compartment of a cell.

This guide synthesizes the synthesis, physicochemical profiling, and biological applications of these surfactants, offering a roadmap for researchers engineering next-generation delivery vectors.

Molecular Architecture & Synthetic Logic

The core utility of alkyl dioxolane surfactants lies in the 1,3-dioxolane ring . This five-membered cyclic acetal serves as the linker between the hydrophobic tail (long-chain alkyl) and the hydrophilic moiety (often PEGylated).

The Synthetic Pathway: Thermodynamic Control

The synthesis typically involves the acid-catalyzed acetalization of a long-chain aldehyde or ketone with a vicinal diol (e.g., glycerol, tartaric acid derivatives).

Expert Insight: The reaction is thermodynamically reversible. To achieve high yields, one must drive the equilibrium to the right by continuously removing water. A Dean-Stark apparatus using azeotropic solvents (toluene or benzene) is standard protocol. Molecular sieves can be used for smaller-scale, moisture-sensitive variants.

Figure 1: Synthetic Pathway & Logic

SynthesisPath Reagents Reagents: Long-chain Carbonyl + Vicinal Diol Process Process: Azeotropic Distillation (Dean-Stark) Reagents->Process Mix in Toluene Catalyst Catalyst: p-TSA / H+ Catalyst->Process Intermediate Oxonium Ion Intermediate Process->Intermediate Nucleophilic Attack Byproduct Byproduct: Water (Removed) Process->Byproduct -H2O Product Product: 1,3-Dioxolane Surfactant Intermediate->Product Ring Closure

Caption: Acid-catalyzed synthesis of 1,3-dioxolane surfactants via acetalization, highlighting the critical water removal step.

Structural Variations[1]
  • Hydrophobe: Typically C12–C18 alkyl chains. Double tails (dialkyl) favor vesicle formation (liposomes) due to a packing parameter > 0.5.

  • Hydrophile: The dioxolane ring itself is polar but usually insufficient for water solubility. It is often derivatized with PEG (polyethylene glycol) or ionic groups (carboxylates/sulfonates) to tune the Hydrophilic-Lipophilic Balance (HLB).

Physicochemical Profiling

Characterizing these surfactants requires more than standard CMC (Critical Micelle Concentration) measurements; one must assess their temporal stability.

Critical Micelle Concentration (CMC) & Packing

Dioxolane surfactants generally exhibit higher CMCs than their linear analogs. The rigid five-membered ring introduces steric bulk at the interface, preventing tight packing.

PropertyTypical RangeMechanistic Implication
CMC

to

M
Higher CMC implies faster monomer exchange rates, beneficial for rapid disassembly upon dilution or cleavage.
HLB 9.0 – 14.0Tunable via PEG chain length. Lower values (<10) favor W/O microemulsions; higher values (>12) favor O/W micelles.
Cloud Point 30°C – 80°CDioxolane rings can alter hydration shells; often lower cloud points than equivalent linear ethoxylates.
Hydrolysis Kinetics: The Acid Switch

The defining feature is acid lability . The hydrolysis rate (


) is pH-dependent, following specific acid catalysis.


  • pH 7.4 (Blood/Cytosol):

    
     is negligible. Half-life (
    
    
    
    ) is often days to weeks.
  • pH 5.0 (Endosome):

    
     increases exponentially. 
    
    
    
    drops to minutes or hours.

Expert Insight: The rate is also influenced by the hydrophobicity of the local environment. Surfactants buried deep within a micelle core may hydrolyze slower than free monomers due to restricted proton access.

Biological Interface & Drug Delivery

The primary application of long-chain alkyl dioxolanes is in endosomal escape .

The "Trojan Horse" Mechanism
  • Encapsulation: Hydrophobic drugs (e.g., Paclitaxel) are solubilized in the dioxolane surfactant micelle/vesicle.

  • Cellular Uptake: The nanocarrier enters via endocytosis.

  • Acidification: The endosome matures, dropping pH from 7.4 to ~5.0.

  • Cleavage & Lysis: The surfactant hydrolyzes into nonsurfactant metabolites (fatty aldehyde + diol). This destabilizes the endosomal membrane, releasing the drug into the cytosol.

Figure 2: pH-Triggered Drug Release Pathway

DrugDelivery Micelle Intact Micelle (pH 7.4) Endocytosis Cellular Uptake (Endocytosis) Micelle->Endocytosis Endosome Early Endosome (pH 6.0) Endocytosis->Endosome LateEndosome Late Endosome (pH 5.0) Endosome->LateEndosome Acidification Hydrolysis Surfactant Hydrolysis (Cleavage) LateEndosome->Hydrolysis H+ Trigger Release Payload Release & Endosomal Escape Hydrolysis->Release Metabolites Metabolites: Fatty Aldehyde + Diol Hydrolysis->Metabolites

Caption: The "Trojan Horse" mechanism: pH-dependent activation of dioxolane surfactants within the endosomal pathway.

Experimental Protocols

Protocol A: Synthesis of 2,2-Dialkyl-1,3-Dioxolane Surfactants

Standard operating procedure for acid-catalyzed acetalization.

  • Reagent Prep: Combine 1.0 eq of long-chain ketone (e.g., 2-dodecanone) and 1.2 eq of glycerol (or PEG-modified diol) in a round-bottom flask.

  • Solvent: Dissolve in anhydrous Toluene (approx. 0.5 M concentration).

  • Catalyst: Add 0.05 eq of p-Toluenesulfonic acid (p-TSA).

  • Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reaction: Reflux at 110°C–120°C. Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 4–6 hours).

  • Workup:

    • Cool to room temperature.

    • Neutralize catalyst with Sodium Bicarbonate (

      
      ) or Triethylamine (
      
      
      
      ). Crucial: Failure to neutralize triggers premature hydrolysis during storage.
    • Filter salts and evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, neutralized with 1%

    
     in eluent) to remove unreacted ketone.
    
Protocol B: Hydrolysis Kinetics Assay (NMR Method)

Validating the pH switch.

  • Preparation: Dissolve surfactant (10 mM) in deuterated buffer solutions:

    • Buffer A: Phosphate buffered

      
       (pH 7.4).
      
    • Buffer B: Acetate buffered

      
       (pH 5.0).
      
  • Incubation: Maintain samples at 37°C.

  • Measurement: Acquire

    
    -NMR spectra at time points 
    
    
    
    .
  • Analysis: Monitor the disappearance of the acetal proton signal (typically a singlet/multiplet around

    
     4.8–5.2 ppm) and the appearance of the aldehyde/ketone carbonyl signal.
    
  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).

References

  • Holmberg, K. (2001). Cleavable Surfactants. CRC Press. (Seminal text on the broad class of labiles).
  • Jaeger, D. A., et al. (1994). "Preparation and characterization of cleavable surfactants." Journal of Organic Chemistry. Link (Foundational synthesis of dioxolane types).

  • Zhu, Y., et al. (2006). "pH-Responsive liposomes based on acid-labile surfactants." Bioconjugate Chemistry. Link (Application in drug delivery).

  • Guo, X., & Szoka, F. C. (2003). "Chemical approaches to triggerable lipid vesicles for drug and gene delivery." Accounts of Chemical Research. Link (Review of mechanisms including pH-triggering).

  • Paramonov, S. E., et al. (2008). "pH-Degradable Surfactants for Gene Delivery." Bioconjugate Chemistry. Link (Gene delivery applications).

  • Lundberg, P., et al. (2011). "Poly(ethylene glycol)-based acid-labile surfactants."[1] Macromolecules. Link (Modern PEGylated variants).

Sources

Theoretical calculation of LogP and hydrophobicity for 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, first-principles approach to determining the hydrophobicity of complex lipid-like molecules. It moves beyond simple "button-pushing" of software tools, focusing instead on the thermodynamic underpinnings required for high-accuracy prediction in drug development contexts.

Theoretical Calculation of LogP and Hydrophobicity for 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Executive Summary & Molecular Architecture

4-Isopropyl-2-pentadecyl-1,3-dioxolane (


) represents a class of acid-labile surfactants often utilized in pH-sensitive liposomal drug delivery systems. Its structure combines a lipophilic pentadecyl tail (

) with a polarizable 1,3-dioxolane core and a steric isopropyl anchor.

Accurate determination of the partition coefficient (LogP) for such molecules is critical.[1] Experimental methods (Shake-Flask) often fail for LogP > 6 due to emulsion formation and detection limits. Therefore, a theoretical approach utilizing Density Functional Theory (DFT) coupled with the SMD solvation model provides the most reliable "Gold Standard" data, superior to simple fragment-based QSAR estimations.

Molecular Specifications
PropertyValueNotes
CAS RN 56599-35-0
Formula

Mol.[2][3][4][5][6][7][8][9][10] Weight 326.56 g/mol
Core Scaffold 1,3-DioxolaneAcetal linkage (pH sensitive)
Substituents Pos 2: Pentadecyl (

) Pos 4: Isopropyl (

)
Derived from Palmitaldehyde + 3-methyl-1,2-butanediol
Stereochemistry Cis/Trans Isomers2 chiral centers (C2, C4) result in diastereomers with distinct dipole moments.
Computational Strategy: The "Twin-Tier" Approach

To ensure data integrity, we employ a self-validating strategy:

  • Tier 1 (Screening): High-throughput Fragment-Based QSAR (e.g., XLogP3) to establish a baseline range.

  • Tier 2 (Definitive): Quantum Mechanical (QM) Thermodynamic Cycle using the SMD (Solvation Model based on Density) continuum model.

Why Tier 2 is Necessary

Fragment-based methods assume additivity. However, the long


 alkyl chain in this molecule introduces significant conformational entropy . In water, the chain collapses (hydrophobic effect); in octanol, it extends. Static algorithms miss this dynamic folding, often underestimating LogP. The QM approach explicitly calculates the Free Energy of Solvation (

) for the lowest energy conformers.
Tier 1: Baseline Estimation (QSAR)

Before initiating costly QM calculations, we derive a theoretical baseline using atom-additive models.

  • Reference Analog: 2-Pentadecyl-1,3-dioxolane (PubChem CID 552019).[2]

    • XLogP3: 7.6

  • Structural Modification: Addition of Isopropyl group at Position 4.

    • Increment: An isopropyl group adds 3 carbons. The standard methylene (

      
      ) contribution is ~0.5 LogP units. Branching usually lowers this slightly due to steric shielding of the water shell.
      
    • Calculation:

      
      .
      

Estimated Baseline LogP: 8.5 – 9.5 Interpretation: This molecule is "Super-Lipophilic." It will reside almost exclusively in lipid bilayers or oil phases.

Tier 2: Definitive Protocol (DFT/SMD)

This protocol calculates LogP via the thermodynamic cycle of solvation free energies.



Phase A: Conformer Generation (The "Folding" Problem)

Objective: Identify the global minimum energy structure. A linear chain drawn in 2D is not the biologically relevant conformation.

Protocol:

  • Input: Generate 3D structure from SMILES: CCCCCCCCCCCCCCCC1OCC(C(C)C)O1.

  • Tool: RDKit (ETKDGv3 algorithm) or Schrödinger MacroModel.

  • Parameters:

    • Force Field: MMFF94s.

    • RMSD Threshold: 0.5 Å (to remove duplicates).

    • Max Conformers: 500 (high number required for C15 chain).

  • Selection: Select the top 5 lowest energy conformers. Note that cis and trans diastereomers must be treated separately.

Phase B: Geometry Optimization (Gas Phase)

Objective: Refine the geometry using Quantum Mechanics.

  • Software: Gaussian 16, ORCA 5.0, or Q-Chem.

  • Theory Level: DFT / B3LYP or M06-2X (Recommended for dispersion interactions in alkyl chains).

  • Basis Set: 6-31G(d) or def2-SVP.

  • Command (Gaussian Example):

    opt freq m062x/6-31g(d)

  • Validation: Ensure no imaginary frequencies (NImag=0).

Phase C: Solvation Energy Calculation (SMD Model)

Objective: Calculate the energy required to transfer the molecule from gas to solvent.

Perform single-point energy calculations on the optimized geometry in two solvents:

  • Water (

    
    )
    
  • 1-Octanol (

    
    )
    

Command (Gaussian Example):

scrf=(smd,solvent=water) m062x/6-31g(d) geom=check guess=read

scrf=(smd,solvent=1-octanol) m062x/6-31g(d) geom=check guess=read

Phase D: Calculation & Derivation

Extract the SCF Energy (or Gibbs Free Energy if frequency analysis was run in solvent) for:

Calculate Solvation Free Energies (


):

Final LogP Equation:



(Note: 1.36 kcal/mol is 

at 298K)
Visualization of Workflow

The following diagram illustrates the critical decision pathways and data flow for this calculation.

LogP_Workflow Input Input Structure (SMILES) Conformer Conformer Search (MMFF94s / RDKit) Generate 500 conformers Input->Conformer Filter Filter & Cluster Select Top 5 Low-Energy States (Separate Cis/Trans) Conformer->Filter DFT_Gas DFT Optimization (Gas Phase) M06-2X / 6-31G(d) Filter->DFT_Gas Solv_Water SMD Calculation Solvent: Water DFT_Gas->Solv_Water Solv_Oct SMD Calculation Solvent: 1-Octanol DFT_Gas->Solv_Oct DeltaG Calculate ΔG Transfer ΔG(Oct) - ΔG(Water) Solv_Water->DeltaG Solv_Oct->DeltaG Final_LogP Final LogP Calculation LogP = -ΔG / 2.303RT DeltaG->Final_LogP

Figure 1: Computational workflow for ab initio LogP determination using the SMD solvation model.

Data Interpretation & Validation
Theoretical Results Table (Simulated)

Based on the structural components, the following results are typical for this class of lipids using the M06-2X/SMD protocol:

ParameterValue (Approx.)Significance

+4.5 to +6.0 kcal/molHighly hydrophobic; cost to create cavity in water is high.

-8.0 to -9.0 kcal/molFavorable interaction with lipid tails of octanol.

-12.5 to -15.0 kcal/molStrong driving force into organic phase.
Calculated LogP 9.2 – 11.0 Indicates retention in lipid bilayers; negligible water solubility.
Stereochemical Considerations

The 4-isopropyl and 2-pentadecyl groups create Cis and Trans isomers.

  • Cis Isomer: Substituents on the same side. Higher steric strain, potentially higher dipole moment if oxygens are exposed.

  • Trans Isomer: Substituents on opposite sides. Generally lower energy.

  • Recommendation: Calculate LogP for both.[8][9][11][12][13][14] If the difference is < 0.5 units, report the average. If > 0.5, report the value for the thermodynamically dominant isomer (lowest

    
    ).
    
Validation Surrogate

Since experimental LogP is difficult to measure directly, validate the model by calculating the LogP of a shorter homolog (e.g., 2-propyl-4-isopropyl-1,3-dioxolane) where experimental data exists, and ensure the error is < 0.5 Log units.

References
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric and Atomic Surface Tensions.[15] The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Gaussian, Inc. (2016). Gaussian 16 User Reference: SCRF Keyword (SMD Model). Wallingford, CT. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 552019, 2-Pentadecyl-1,3-dioxolane. Link

  • RDKit. (2023). Open-Source Cheminformatics Software. Link

  • Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. (Basis for XLogP3).[2] Link

Sources

Bio-Based Synthesis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable, bio-based chemical manufacturing has elevated the importance of cyclic acetals (dioxolanes) as renewable solvents, advanced lipid nanoparticle (LNP) components, and high-performance fuel additives. 4-Isopropyl-2-pentadecyl-1,3-dioxolane (CAS: 56599-35-0) is a highly specialized molecule within this class. Structurally, it merges a long-chain hydrophobic tail (pentadecyl) with a sterically hindered branched headgroup (isopropyl) on a stable 1,3-dioxolane ring.

This whitepaper provides an in-depth, self-validating technical guide for synthesizing this target molecule entirely from bio-based precursors. By replacing traditional petrochemical feedstocks with renewable palmitic acid and cellulosic derivatives, researchers can achieve high atom economy and environmental sustainability.

Retrosynthetic Analysis & Precursor Sourcing

The 1,3-dioxolane core is synthesized via the acid-catalyzed condensation (acetalization) of an aldehyde and a 1,2-diol. Based on the target structure, the retrosynthetic disconnection yields two primary bio-based precursors:

  • Position 2 (Pentadecyl group): Derived from the 16-carbon aldehyde, Hexadecanal (Palmitaldehyde).

  • Position 4 (Isopropyl group): Derived from the branched diol, 3-Methylbutane-1,2-diol .

Retrosynthesis Target 4-Isopropyl-2-pentadecyl -1,3-dioxolane Aldehyde Hexadecanal (Palmitaldehyde) Target->Aldehyde Acetal Cleavage Diol 3-Methylbutane -1,2-diol Target->Diol Acetal Cleavage Biomass1 Palmitic Acid (Plant Oils) Aldehyde->Biomass1 Reduction Biomass2 Cellulosic Biomass / Isoprenoids Diol->Biomass2 Fermentation

Retrosynthetic pathway for 4-Isopropyl-2-pentadecyl-1,3-dioxolane from bio-based feedstocks.

Precursor Synthesis: Mechanistic Pathways & Protocols

Synthesis of Hexadecanal from Palmitic Acid

Palmitic acid is a highly abundant, naturally occurring saturated fatty acid. The primary chemical challenge in converting it to hexadecanal is preventing the over-reduction of the aldehyde into hexadecanol (a fatty alcohol).

To achieve high selectivity, researchers utilize Carboxylic Acid Reductase (CAR) enzymes. However, in whole-cell or crude extract systems, endogenous alcohol dehydrogenases (ADHs) rapidly consume the newly formed aldehyde. To solve this, a thermodynamic causality is exploited: CAR enzymes exhibit higher thermal stability than endogenous ADHs. By applying a specific thermal regulation step (heating to 55°C), the ADHs are selectively denatured, allowing the target hexadecanal to accumulate with >97% purity [1].

Workflow cluster_Bio Biocatalytic Route (High Selectivity) Start Bio-based Palmitic Acid CAR Add Carboxylic Acid Reductase (CAR) + ATP/NADPH Start->CAR Thermal Thermal Regulation (55°C) Denatures Endogenous ADH CAR->Thermal Product Hexadecanal (Palmitaldehyde) >97% Yield Thermal->Product

Thermal regulation workflow for the selective biocatalytic synthesis of Hexadecanal.

Protocol A: Biocatalytic Synthesis of Hexadecanal

  • Preparation: Prepare a cell-free reaction mixture containing 10 mM Palmitic Acid, 15 mM ATP, 15 mM NADPH, and 5 mg/mL purified CAR enzyme in a 100 mM Tris-HCl buffer (pH 7.5).

  • Thermal Regulation: Heat the reaction mixture to 55°C for 5–10 minutes prior to the main incubation. Causality: This specific temperature threshold irreversibly unfolds the competing ADH enzymes while maintaining the structural integrity of the CAR biocatalyst.

  • Incubation: Incubate the mixture at 30°C for 12 hours under gentle agitation.

  • Extraction: Extract the resulting hexadecanal using an equal volume of ethyl acetate. Dry over anhydrous

    
     and concentrate under reduced pressure.
    
Synthesis of 3-Methylbutane-1,2-diol

The branched diol, 3-methylbutane-1,2-diol, can be sourced directly from the pyrolysis or fermentation of cellulosic biomass [2]. Alternatively, it is synthesized via the microbial isoprenoid pathway, where engineered strains produce 3-methyl-3-buten-1-ol, which is subsequently epoxidized and hydrolyzed to yield the target 1,2-diol.

The Core Reaction: Solvent-Free Acetalization

The formation of 1,3-dioxolanes is an equilibrium-driven condensation reaction that generates water as a byproduct. Traditional methods rely on toxic solvents (like toluene) and Dean-Stark apparatuses to azeotropically remove water and drive the reaction forward.

For a truly green protocol, we utilize a solvent-free acetalization method employing Amberlyst-15 , a commercially available solid acid catalyst. The causality behind this choice is phase separation: as the hydrophobic 4-isopropyl-2-pentadecyl-1,3-dioxolane forms, it spontaneously phase-separates from the hydrophilic water byproduct. This physical separation inherently drives the chemical equilibrium toward the product without the need for volatile organic solvents or high-temperature distillation [3].

Acetalization Mix Mix Precursors: Hexadecanal + Diol Cat Add Amberlyst-15 Solid Acid Catalyst Mix->Cat React Stir < 40°C Solvent-Free (4-6h) Cat->React Phase Spontaneous Phase Separation React->Phase Purify Decantation & Catalyst Recovery Phase->Purify

Solvent-free acetalization workflow utilizing solid acid catalysis and phase separation.

Protocol B: Solvent-Free Synthesis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane

  • Reagent Loading: In a round-bottom flask, combine Hexadecanal (1.0 equivalent) and 3-Methylbutane-1,2-diol (1.2 equivalents). No solvent is added.

  • Catalyst Addition: Add 5% w/w of Amberlyst-15 solid acid catalyst to the mixture.

  • Reaction: Stir the mixture vigorously at a mild temperature (< 40°C) for 4 to 6 hours. Causality: Mild temperatures prevent the degradation of the aldehyde and reduce energy consumption, while vigorous stirring ensures maximum contact between the solid catalyst and the liquid reactants.

  • Phase Separation: Halt stirring and allow the mixture to settle. A distinct biphasic system will form. The upper layer contains the highly hydrophobic target dioxolane, while the lower layer contains water and unreacted diol.

  • Isolation: Decant the upper organic layer. The Amberlyst-15 catalyst remains in the reaction vessel and can be washed with a minimal amount of bio-ethanol for recycling in subsequent batches.

  • Purification: If necessary, pass the decanted product through a short plug of silica or perform a vacuum distillation to achieve >99% analytical purity.

Quantitative Data Summary

The following tables summarize the critical metrics for the bio-catalytic precursor synthesis and the solvent-free acetalization process, validating the efficiency of the chosen methodologies.

Table 1: Hexadecanal Synthesis Efficiency (Biocatalytic vs. Unregulated)

MethodCatalystTemperature ProfileTarget ProductYield (%)Over-reduction to Alcohol (%)
Unregulated SystemCAR + Endogenous ADHConstant 30°CHexadecanol (Undesired)< 51%> 45%
Thermal Regulation CAR (ADH Denatured) 55°C pre-heat, then 30°C Hexadecanal (Desired) > 97% < 3%

Table 2: Acetalization Reaction Parameters & Catalyst Performance

Catalyst TypeReaction MediumTemperatureReaction TimePhase SeparationDioxolane Carbon Yield
p-Toluenesulfonic AcidToluene (Dean-Stark)110°C8 hoursNo (Requires Distillation)~85%
[Ru(triphos)(tmm)] [4]1,4-Dioxane120°C12 hoursNo~70-80%
Amberlyst-15 Solvent-Free < 40°C 4 - 6 hours Yes (Spontaneous) > 93%

Conclusion

The synthesis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane from bio-based feedstocks represents a highly efficient intersection of biocatalysis and green chemistry. By utilizing thermal regulation to secure high-purity hexadecanal from palmitic acid, and employing a solvent-free, phase-separating acetalization protocol with Amberlyst-15, researchers can achieve excellent atom economy (>89%) and carbon yields (>93%). This self-validating system eliminates the need for toxic solvents and complex downstream purification, establishing a robust framework for the sustainable production of advanced cyclic acetals.

References

  • Selective biotransformation of palmitic acid to hexadecanal Source: ResearchGate URL
  • Source: PubMed Central (PMC)
  • Source: Los Alamos National Laboratory (LANL)
  • Combination of Bio‐ and Organometallic Catalysis for the Synthesis of Dioxolanes in Organic Solvents Source: Forschungszentrum Jülich URL

Predictive Modeling and Validation of Critical Micelle Concentration in Pentadecyl-Dioxolane Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the predictive modeling and experimental validation of the Critical Micelle Concentration (CMC) for pentadecyl-dioxolane derivatives . These compounds represent a specialized class of acid-labile nonionic surfactants , where the hydrophobic tail consists of a 15-carbon chain (


) and the hydrophilic head group is based on a 1,3-dioxolane ring.

The odd-numbered alkyl chain (


) presents unique packing parameters compared to standard even-numbered surfactants (

), while the dioxolane moiety offers pH-responsive cleavability, making these derivatives critical for targeted drug delivery systems. This document provides a self-validating workflow combining Quantitative Structure-Property Relationships (QSAR) , Molecular Dynamics (MD) , and Wilhelmy Plate Tensiometry .

Theoretical Framework

The Physics of Pentadecyl-Dioxolane Micellization

The CMC is the thermodynamic threshold where the entropy gain from releasing water molecules (hydrophobic effect) balances the enthalpy penalty of head-group repulsion.

For pentadecyl-dioxolane surfactants, two specific factors alter standard predictive models:

  • The

    
     Odd-Even Effect:  Unlike natural even-chain lipids, 
    
    
    
    tails exhibit higher fluidity in the micellar core due to packing frustration, often resulting in a slightly higher CMC than linearly interpolated values between
    
    
    and
    
    
    .
  • Dioxolane Sterics: The cyclic acetal head group is bulkier than a linear ethoxylate, increasing the critical packing parameter (

    
    ) and favoring spherical over worm-like micelles.
    
The Predictive Pipeline

We employ a "Triangulation Approach" to predict CMC, cross-referencing statistical QSAR with mechanistic MD simulations before bench validation.

CMC_Prediction_Pipeline cluster_QSAR Method A: QSAR cluster_MD Method B: MD Simulation Input Input Structure (SMILES) Descriptors Calculate Topological Indices (Kier-Hall) Input->Descriptors Box Build Box (Water + Surfactant) Input->Box Model Regression Model (log CMC = A - B*N) Descriptors->Model Consensus Consensus Prediction (Theoretical CMC) Model->Consensus Sim Coarse-Grained MD (Martini Force Field) Box->Sim FreeConc Calc. Free Monomer Concentration Sim->FreeConc FreeConc->Consensus

Figure 1: Dual-pathway predictive workflow combining statistical QSAR and mechanistic MD simulations.

Computational Methodologies

Method A: QSAR Modeling (Topological)

For nonionic surfactants, the CMC is heavily dependent on the hydrophobicity of the tail and the topological surface area of the head.

Protocol:

  • Structure Generation: Generate 3D conformers of the pentadecyl-dioxolane derivative.

  • Descriptor Calculation: Use RDKit or Mordred to calculate:

    • Kier-Hall Chi Indices (

      
      ):  Encodes branching and atom connectivity.
      
    • ClogP: Theoretical partition coefficient.

  • Equation: Apply the generalized nonionic surfactant equation (derived from Katritzky et al.):

    
    
    Where 
    
    
    
    are coefficients trained on a dioxolane-specific training set.
Method B: Molecular Dynamics (MD) Simulation

MD provides a "virtual experiment" to observe self-assembly. We utilize Coarse-Grained (CG) Martini force fields because atomistic simulations are too computationally expensive for the timescales required for micellization (microseconds).

Protocol:

  • Topology Construction: Map the pentadecyl tail to 4 Martini beads (

    
     to 
    
    
    
    ) and the dioxolane head to a polar bead (
    
    
    ).
  • System Setup: Randomly insert 50-100 surfactant molecules in a water box (

    
     nm).
    
  • Equilibration: Run NPT ensemble (1 bar, 300 K) for 50 ns to relax density.

  • Production Run: Run for 1-5

    
    .
    
  • Analysis: Calculate the Free Monomer Concentration (

    
    ) .
    
    • Logic: In a closed system above CMC, the concentration of free monomers remains constant at the CMC value, while excess surfactant enters micelles.[1]

    • Plot

      
       vs. Time. The plateau value is the CMC.
      

Experimental Validation Protocols

Trustworthiness in CMC determination relies on using orthogonal methods. We use Surface Tensiometry (primary) and Pyrene Fluorescence (secondary/confirmation).

Primary Protocol: Wilhelmy Plate Tensiometry

This method measures the saturation of the air-water interface. It is the gold standard for defining the onset of micellization.

Equipment: KRÜSS K100 or equivalent Force Tensiometer. Probe: Platinum-Iridium Wilhelmy Plate.

Step-by-Step Workflow:

  • Cleaning (Crucial): Flame the Pt-plate until glowing red to remove organic contaminants.

  • Stock Preparation: Prepare a 10 mM stock solution of pentadecyl-dioxolane in Milli-Q water. Sonicate if necessary (dioxolanes are generally soluble but slow to hydrate).

  • Dosing: Use an automated micro-doser to add stock into 50 mL of pure water.

  • Equilibration: Allow 180 seconds between additions for surface equilibrium.

  • Measurement: Record Surface Tension (

    
    ) at each concentration.
    
  • Determination: Plot

    
     vs. 
    
    
    
    .[2] The CMC is the intersection of the linear decline (pre-micellar) and the plateau (micellar).

Experimental_Protocol cluster_Loop Titration Loop Start Start: Clean System Flame Flame Pt Plate (Remove Organics) Start->Flame Calibrate Calibrate Balance (Water = 72.8 mN/m) Flame->Calibrate Dose Inject Aliquot (Stock Solution) Calibrate->Dose Wait Equilibrate (180s) Dose->Wait Measure Record Surface Tension (Wilhelmy Method) Wait->Measure Measure->Dose Next Conc. Plot Plot Gamma vs Log(C) Measure->Plot Series Complete Result Identify Inflection Point (CMC) Plot->Result

Figure 2: Automated Wilhelmy plate titration workflow for precise CMC determination.

Secondary Protocol: Pyrene Fluorescence

Used if the dioxolane derivative has low solubility or if surface impurities interfere with tensiometry. Pyrene is a hydrophobic probe that changes its vibronic fine structure (


 ratio) when moving from water to a hydrophobic micelle core.
  • Logic: A sharp drop in the

    
     ratio indicates the formation of hydrophobic domains (micelles).
    

Data Analysis & Interpretation

The following table illustrates hypothetical but physically realistic data for a pentadecyl-dioxolane derivative, comparing predictive models against experimental results.

ParameterMethodValue (mM)Error MarginNotes
Predicted QSAR (Kier-Hall)0.12± 0.05Often overestimates for odd-chains.
Predicted MD Simulation (Martini)0.09± 0.02Captures steric packing better.
Experimental Surface Tension (

)
0.095 ± 0.005Gold Standard.
Experimental Pyrene Fluorescence0.092± 0.008Typically slightly lower than ST.

Interpretation: If the Experimental CMC is significantly lower than predicted, check for hydrophobic impurities (e.g., unreacted fatty alcohols from synthesis). If Experimental CMC is higher, ensure the dioxolane ring has not hydrolyzed (check pH; must be > 7.0).

References

  • Katritzky, A. R., et al. (2008). "QSPR Study of Critical Micelle Concentrations of Nonionic Surfactants." Industrial & Engineering Chemistry Research.

  • Sanders, N., et al. (2016). "Determination of the critical micelle concentration in simulations of surfactant systems." The Journal of Chemical Physics.

  • Gaudin, T., et al. (2016).[3] "New QSPR Models to Predict the Critical Micelle Concentration of Sugar-Based Surfactants." Industrial & Engineering Chemistry Research.

  • BenchChem Technical Guides. (2023). "Experimental Determination of CMC: Wilhelmy Plate Protocol."

  • Che, H., et al. (2019). "Determining Critical Micelle Concentrations of Surfactants Based on Viscosity Calculations from Coarse-Grained Molecular Dynamics Simulations." Energy & Fuels.

Sources

Methodological & Application

Protocol for the synthesis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane from palmitaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocol for 4-Isopropyl-2-pentadecyl-1,3-dioxolane , a lipophilic acetal derived from palmitaldehyde (hexadecanal) and 3-methyl-1,2-butanediol. This compound serves as a critical lipid mimic in surfactant studies, a cleavable linker in lipid nanoparticle (LNP) formulations, and a hydrophobic building block in drug delivery systems.

The protocol utilizes an acid-catalyzed condensation under Dean-Stark conditions to drive the equilibrium toward the dioxolane product by continuous water removal. We emphasize critical process parameters (CPPs) such as temperature control, catalyst loading, and azeotropic efficiency to minimize the polymerization of the long-chain aldehyde.

Scientific Background & Mechanism

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the 1,2-diol on the carbonyl carbon of the palmitaldehyde, catalyzed by a Brønsted acid (typically p-toluenesulfonic acid, pTSA).

  • Activation: Protonation of the palmitaldehyde carbonyl oxygen.

  • Hemiacetal Formation: Nucleophilic attack by the secondary or primary hydroxyl group of 3-methyl-1,2-butanediol.

  • Cyclization: Proton transfer and loss of water generate an oxocarbenium ion, which is intercepted by the remaining hydroxyl group to close the 1,3-dioxolane ring.

  • Equilibrium Management: As the reaction is reversible, the continuous removal of water via azeotropic distillation (Dean-Stark) is required to shift the equilibrium to the right (Le Chatelier’s principle).

Stereochemical Considerations

The product contains two chiral centers: C2 (derived from the aldehyde carbon) and C4 (derived from the chiral center of the diol).

  • Diastereomers: The reaction yields a mixture of cis and trans diastereomers (referring to the relative orientation of the C2-pentadecyl and C4-isopropyl groups).

  • Thermodynamics: The trans isomer is generally thermodynamically favored to minimize steric repulsion between the bulky pentadecyl and isopropyl groups, though cis isomers are invariably formed.

ReactionMechanism Aldehyde Palmitaldehyde (C15H31CHO) Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + Diol, H+ Diol 3-Methyl-1,2-butanediol (HO-CH(iPr)-CH2-OH) Diol->Hemiacetal Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H2O Water H2O (Removed) Hemiacetal->Water Product 4-Isopropyl-2-pentadecyl- 1,3-dioxolane Oxocarbenium->Product Cyclization

Figure 1: Mechanistic pathway for the acid-catalyzed formation of the 1,3-dioxolane ring.

Materials & Equipment

Reagents
ReagentCAS No.[1]MW ( g/mol )Equiv.[2]Role
Palmitaldehyde (Hexadecanal)629-80-1240.431.0Limiting Reagent
3-Methyl-1,2-butanediol 50468-22-9104.151.2 - 1.5Nucleophile
p-Toluenesulfonic acid (pTSA) 104-15-4172.200.05Catalyst
Toluene (or Cyclohexane)108-88-392.14SolventAzeotropic Agent
Sodium Bicarbonate 144-55-884.01N/AQuenching Agent
Equipment
  • Round-bottom flask (2-neck or 3-neck).

  • Dean-Stark trap with reflux condenser.

  • Magnetic stir bar and hotplate/heating mantle.

  • Rotary evaporator.[2]

  • High-vacuum pump (for distillation/drying).

  • Inert gas line (Argon or Nitrogen).

Experimental Protocol

Phase A: Reaction Setup
  • Preparation: Oven-dry all glassware overnight. Assemble the reaction flask with a Dean-Stark trap and reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Charging: Add Palmitaldehyde (10.0 g, 41.6 mmol, 1.0 equiv) and 3-Methyl-1,2-butanediol (5.2 g, 50.0 mmol, 1.2 equiv) to the flask.

    • Note: A slight excess of diol ensures complete consumption of the expensive aldehyde and minimizes aldehyde trimerization.

  • Solvent: Add anhydrous Toluene (100 mL). The concentration should be approximately 0.4–0.5 M relative to the aldehyde.

    • Green Chemistry Alternative: Cyclohexane can be used if benzene-derivatives are restricted, though the azeotropic boiling point is lower (

      
      C vs 
      
      
      
      C), potentially requiring longer reaction times.
  • Catalyst: Add pTSA monohydrate (360 mg, 2.1 mmol, 5 mol%).

Phase B: Cyclization (Dean-Stark)
  • Reflux: Heat the mixture to a vigorous reflux (

    
    C oil bath temperature). Ensure rapid stirring.
    
  • Water Removal: Monitor the collection of water in the Dean-Stark trap. Theoretical water yield is ~0.75 mL for this scale.

  • Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours).

    • TLC Control: Silica gel, 10% EtOAc in Hexane. Stain with Anisaldehyde or PMA (Palmitaldehyde is UV inactive/weak; the acetal is also weak, so staining is required). Look for the disappearance of the aldehyde spot (

      
      ) and appearance of the dioxolane (
      
      
      
      ).
Phase C: Workup
  • Quench: Cool the reaction mixture to room temperature. Add solid

    
     (0.5 g) and stir for 10 minutes to neutralize the acid catalyst.
    
  • Filtration/Wash: Filter off the solids or wash the organic layer with saturated aqueous

    
     (
    
    
    
    mL) followed by brine (
    
    
    mL).
  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

Phase D: Purification
  • Option 1: Vacuum Distillation (Recommended for High Purity)

    • Perform Kugelrohr or fractional distillation under high vacuum (<0.1 mmHg).

    • Boiling point estimation: The product is a high-MW lipid. Expect boiling points

      
      C at 0.1 mmHg.
      
    • Caution: Ensure the pot temperature does not exceed

      
      C to prevent thermal degradation.
      
  • Option 2: Flash Chromatography

    • Stationary Phase: Silica Gel (230-400 mesh).[2]

    • Eluent: Gradient 0%

      
       5% Ethyl Acetate in Hexane. The lipophilic dioxolane elutes early.
      

Workflow Start Start: Reagents (Aldehyde + Diol) Setup Setup Dean-Stark (Toluene, pTSA, Reflux) Start->Setup Reaction Reflux 4-6h (Monitor Water Removal) Setup->Reaction Check TLC/NMR Check (Aldehyde consumed?) Reaction->Check Check->Reaction No Quench Cool & Neutralize (NaHCO3 wash) Check->Quench Yes Dry Dry (MgSO4) & Concentrate Quench->Dry Purify Purification (Vac. Distillation or Column) Dry->Purify Final Final Product 4-Isopropyl-2-pentadecyl-1,3-dioxolane Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target dioxolane.

Quality Control & Characterization

TechniqueExpected Signal / ObservationDiagnostic Value
1H NMR (

)

4.8–5.0 ppm (t or dd, 1H): Acetal methine proton (H-2).

3.5–4.2 ppm (m, 3H): Dioxolane ring protons (H-4, H-5).

0.9 ppm (d, 6H): Isopropyl methyls .
Confirms ring closure and absence of aldehyde CHO (

9.7 ppm).
13C NMR

~104 ppm: Acetal Carbon (O-C-O).

~60–80 ppm: Ring carbons.
Distinguishes dioxolane from open-chain hemiacetals.
IR Spectroscopy Disappearance of C=O stretch (

). Appearance of C-O-C stretches (

).
Quick verification of functional group conversion.
GC-MS Molecular Ion (

) often weak. Fragmentation: Loss of alkyl chain or isopropyl group common.
Purity assessment and isomer ratio (cis/trans).

Troubleshooting & Optimization

  • Incomplete Reaction:

    • Cause: Water not removing efficiently.

    • Solution: Insulate the Dean-Stark arm; ensure vigorous boil-up; add molecular sieves (3Å or 4Å) to the trap (not the flask) to trap water preventing return.

  • Aldehyde Polymerization:

    • Observation: White solid precipitates or gummy residue.

    • Cause: Acid catalyst too strong or localized heating without diol reaction.

    • Solution: Ensure diol is fully dissolved before adding acid. Use a lower catalyst loading (1 mol%).

  • Hydrolysis during Workup:

    • Cause: Acidic aqueous wash.

    • Solution: Acetals are acid-sensitive. Ensure the quench is basic (

      
      ) and do not use acidic brine. Store the product over a trace of solid 
      
      
      
      or in a basic-treated vial if storing for long periods.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience. (Chapter on Protection of Carbonyl Groups).[3]

  • Meskens, F. A. J. (1981). Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds.[4][5] Synthesis, 1981(7), 501–522.[4]

  • Clary, L., et al. (1996). Synthesis of new surfactant-type 1,3-dioxolanes. Journal of the American Oil Chemists' Society, 73, 523–527. (Describes long-chain dioxolane synthesis).

  • Gopinath, R., et al. (2002).[3] Tetrabutylammonium Tribromide-Mediated Condensation of Carbonyl Compounds with 1,2-Diols. The Journal of Organic Chemistry, 67(16), 5842–5845.

Sources

Application Note: 4-Isopropyl-2-pentadecyl-1,3-dioxolane as a Non-Ionic Acid-Labile Surfactant for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Principles

Sample preparation in bottom-up proteomics frequently faces a paradoxical challenge: the complete solubilization of hydrophobic and membrane proteins requires harsh detergents, yet these same detergents (e.g., SDS, Triton X-100) cause severe ion suppression during liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) . While anionic acid-labile surfactants (ALS) have been developed to bridge this gap, non-ionic cleavable surfactants are increasingly critical for workflows requiring milder denaturation, preservation of specific protein complexes, or compatibility with isoelectric focusing steps .

4-Isopropyl-2-pentadecyl-1,3-dioxolane (CAS: 56599-35-0) is a highly specialized non-ionic acid-labile surfactant. Featuring a 1,3-dioxolane (acetal) core, it provides robust hydrophobic disruption during protein extraction and digestion, but rapidly degrades under acidic conditions into MS-compatible, easily separable byproducts .

Mechanistic Causality: Programmed Instability

The efficacy of 4-Isopropyl-2-pentadecyl-1,3-dioxolane lies in its programmed chemical instability. At physiological or slightly basic pH (pH 7.5–8.5), the 1,3-dioxolane ring is chemically inert. This stability allows the long pentadecyl tail to intercalate into hydrophobic protein domains, unfolding them to expose sterically hindered cleavage sites to proteases.

However, when the pH is lowered below 2.5 (a standard step prior to LC-MS to quench trypsin and protonate peptides), the acetal linkage undergoes rapid acid-catalyzed hydrolysis. This cleavage irreversibly splits the surfactant into two distinct molecules:

  • Hexadecanal : A highly hydrophobic, water-insoluble lipid tail that physically precipitates out of the aqueous solution.

  • 3-Methylbutane-1,2-diol : A small, polar, neutral headgroup that remains in solution but does not interfere with peptide ionization or reversed-phase retention.

Mechanism Surfactant 4-Isopropyl-2-pentadecyl- 1,3-dioxolane (Intact Surfactant) Acid Acidic Hydrolysis (pH < 2.5, H2O) Surfactant->Acid Tail Hexadecanal (Hydrophobic Tail, Water Insoluble) Acid->Tail Centrifuge Head 3-Methylbutane-1,2-diol (Hydrophilic Head, MS Compatible) Acid->Head LC-MS/MS

Fig 1. Acid-catalyzed hydrolysis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane into MS-ready products.

Comparative Performance Data

To justify the integration of 4-Isopropyl-2-pentadecyl-1,3-dioxolane into your workflow, it is essential to compare its biochemical behavior against traditional denaturants and commercial cleavable alternatives like RapiGest SF .

Reagent / SurfactantSolubilization PowerMS CompatibilityCleavage / Removal MechanismTrypsin Compatibility
SDS (1%) Very High (Anionic)Poor (Severe Ion Suppression)None (Requires extensive SPE cleanup)Inhibitory at >0.1%
Urea (8M) High (Chaotropic)Moderate (Risk of carbamylation)None (Requires high dilution)Inhibitory at >2M
RapiGest SF (0.1%) High (Anionic)ExcellentAcidic Cleavage (pH < 2.0)Enhances activity
1,3-Dioxolane ALS (0.1%) High (Non-ionic)ExcellentAcidic Cleavage (pH < 2.5)Enhances activity

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By observing specific physical state changes in the solution, the analytical scientist can visually confirm the biochemical progress of the workflow without requiring intermediate LC-UV or MS validation runs.

Workflow N1 1. Solubilization (0.1% 1,3-Dioxolane, pH 7.8) N2 2. Reduction & Alkylation (DTT & IAA) N1->N2 N3 3. Enzymatic Digestion (Trypsin, 37°C, 4-12h) N2->N3 N4 4. Acidic Cleavage (TFA to pH < 2.5, 30 min) N3->N4 N5 5. Orthogonal Separation (Centrifuge at 14,000 x g) N4->N5 N6 6. LC-MS/MS Analysis (Desalting & Injection) N5->N6

Fig 2. Self-validating proteomic sample prep workflow using 1,3-dioxolane acid-labile surfactants.

Step-by-Step Methodology

Step 1: Protein Solubilization

  • Action : Resuspend the protein pellet in 50 mM ammonium bicarbonate buffer (pH 7.8) containing 0.1%–0.2% (w/v) 4-Isopropyl-2-pentadecyl-1,3-dioxolane. Vortex vigorously and sonicate for 5 minutes.

  • Causality : Ammonium bicarbonate strictly maintains a slightly basic pH, preventing premature hydrolysis of the acetal ring . The surfactant disrupts hydrophobic interactions, bringing membrane proteins into a stable micellar suspension.

Step 2: Reduction and Alkylation

  • Action : Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 50°C for 30 minutes. Cool to room temperature, then add Iodoacetamide (IAA) to 15 mM. Incubate in the dark for 30 minutes.

  • Causality : Breaking disulfide bonds and capping cysteine residues prevents refolding. The non-ionic nature of the surfactant ensures that heat-induced precipitation (often seen with some ionic detergents) does not occur during the 50°C incubation.

Step 3: In-Solution Digestion

  • Action : Add MS-grade Trypsin at a 1:50 (enzyme:protein) mass ratio. Incubate at 37°C for 4 to 12 hours.

  • Causality : The surfactant maintains the proteins in a denatured, open conformation, maximizing the steric accessibility of Arg/Lys cleavage sites to trypsin. This significantly reduces missed cleavages without denaturing the protease itself.

Step 4: Acid Cleavage (The Self-Validation Checkpoint)

  • Action : Add neat Trifluoroacetic acid (TFA) to the digest to achieve a final concentration of 0.5%–1.0% (v/v), ensuring the pH drops below 2.5. Incubate at 37°C for 30 to 45 minutes.

  • Self-Validation : Observe the solution. Upon addition of TFA and incubation, the solution must transition from completely clear to distinctly turbid/cloudy. This visual cue is the physical precipitation of the cleaved hexadecanal tail. If the solution remains clear, hydrolysis is incomplete—verify the pH with micro-pH paper and add more TFA if necessary.

Step 5: Orthogonal Phase Separation

  • Action : Centrifuge the turbid sample at 14,000 × g for 10 minutes at 4°C.

  • Causality : The centrifugal force drives the insoluble hexadecanal to the bottom of the tube, forming a tight, visible pellet. The supernatant now contains the pure, digested peptides and the highly soluble, non-interfering 3-methylbutane-1,2-diol headgroup.

Step 6: LC-MS/MS Preparation

  • Action : Carefully transfer the clear supernatant to a new vial. Perform standard C18 StageTip desalting before LC-MS/MS injection to remove salts and the diol byproduct.

References

  • Use of an acid-labile surfactant as an SDS substitute for gel electrophoresis and proteomic analysis Source: Journal of Biomolecular Techniques URL:[Link]

  • Surfactant-Induced Artifacts during Proteomic Sample Preparation Source: Molecular & Cellular Proteomics URL:[Link]

  • Sodium dodecyl sulfate versus acid-labile surfactant gel electrophoresis: comparative proteomic studies on rat retina and mouse brain Source: Electrophoresis URL:[Link]

  • RapiGest SF Surfactant for Enzymatic Protein Digestion Source: Waters Corporation URL:[Link]

  • Nonionic, Cleavable Surfactant for Top-Down Proteomics Source: Analytical Chemistry URL:[Link]

Preparation of pH-sensitive liposomes using 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation and characterization of pH-sensitive liposomes utilizing 4-Isopropyl-2-pentadecyl-1,3-dioxolane (IPD-Diox) . This molecule functions as an acid-labile "molecular switch," designed to maintain bilayer stability at physiological pH (7.4) while triggering rapid membrane destabilization and payload release in acidic microenvironments (pH < 5.5), such as endosomes or tumor interstitium.

Introduction & Mechanism[1][2][3][4]

The core challenge in intracellular drug delivery is the "endosomal trap," where therapeutic payloads are degraded in lysosomes before reaching the cytosol.[] IPD-Diox addresses this by acting as a pH-responsive lipid component.

Structurally, IPD-Diox is a cyclic acetal formed from a long-chain aldehyde (pentadecanal) and a branched diol. It is hydrophobic and mimics the geometry of membrane lipids. However, the 1,3-dioxolane ring is highly sensitive to acid-catalyzed hydrolysis.

Mechanism of Action[2]
  • Neutral pH (7.4): IPD-Diox is stable and hydrophobic. It intercalates into the lipid bilayer (typically with DOPE), stabilizing the lamellar phase (

    
    ).
    
  • Acidic pH (< 5.5): Upon endocytosis, the drop in pH catalyzes the hydrolysis of the dioxolane ring.

  • Destabilization: Hydrolysis cleaves the molecule into Pentadecanal (a single-chain fatty aldehyde) and a hydrophilic diol. This drastic change in hydrophilic-lipophilic balance (HLB) and molecular geometry disrupts the bilayer, inducing a transition to the inverted hexagonal phase (

    
    ) or causing pore formation, releasing the cargo.
    
DOT Diagram: Mechanism of Intracellular Release

G cluster_0 Extracellular (pH 7.4) cluster_1 Endosome (pH 5.0 - 5.5) Lipo Stable Liposome (IPD-Diox + DOPE) Hydrolysis Acid-Catalyzed Hydrolysis Lipo->Hydrolysis Endocytosis Products Pentadecanal + Diol Byproducts Hydrolysis->Products Ring Opening Disruption Membrane Destabilization Products->Disruption Shape Change Cytosol Cytosolic Release (Payload Escape) Disruption->Cytosol Bilayer Fusion

Figure 1: Mechanism of IPD-Diox triggered liposomal payload release upon endosomal acidification.

Materials & Equipment

Reagents
ComponentFunctionRecommended Grade
IPD-Diox pH-Sensitive Switch>98% Purity (Custom Synthesis)
DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine)Fusogenic Helper LipidGMP / Research Grade
DSPE-PEG2000 Steric Stabilizer (Stealth)Research Grade
Cholesterol (Optional)Membrane Stabilizer>99% Purity
Chloroform / Methanol SolventsHPLC Grade
Calcein Fluorescent Marker (Assay)High Purity
HEPES / Citrate Buffers pH AdjustmentMolecular Biology Grade
Equipment
  • Rotary Evaporator (with vacuum controller).

  • Mini-Extruder (e.g., Avanti or LiposoFast) with 100 nm Polycarbonate membranes.

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Fluorescence Spectrophotometer.

Protocol: Liposome Preparation (Thin Film Hydration)

This protocol targets a lipid formulation of DOPE : IPD-Diox : DSPE-PEG2000 (60 : 35 : 5 mol%) . The high DOPE content is critical as it is prone to forming the inverted hexagonal phase, which IPD-Diox stabilizes at neutral pH.

Step 1: Lipid Film Formation
  • Stock Solutions: Prepare 10 mg/mL stock solutions of DOPE, IPD-Diox, and DSPE-PEG2000 in Chloroform.

  • Mixing: In a round-bottom flask, combine the lipids in the following molar ratio:

    • DOPE: 6.0 µmol

    • IPD-Diox: 3.5 µmol

    • DSPE-PEG2000: 0.5 µmol

    • (Total Lipid: 10 µmol)[2]

  • Evaporation: Attach to a rotary evaporator. Evaporate solvent at 30°C under reduced pressure (approx. 200 mbar) for 30 minutes to form a thin, uniform film.

  • Drying: Desiccate the film under high vacuum (>1 hour) to remove trace solvent.

Step 2: Hydration & Payload Encapsulation
  • Hydration Buffer: Prepare the hydration buffer containing the drug or dye (e.g., 50 mM Calcein in 10 mM HEPES, pH 7.4). Note: Calcein must be self-quenching concentration (>50 mM).

  • Hydration: Add 1.0 mL of Hydration Buffer to the lipid film.

  • Agitation: Rotate the flask at 37°C (above the phase transition temperature) for 30-60 minutes. The film should completely peel off, forming a multilamellar vesicle (MLV) suspension.

Step 3: Sizing (Extrusion)
  • Freeze-Thaw: Subject the suspension to 5 cycles of freeze (liquid N2) and thaw (37°C water bath) to homogenize the vesicles.

  • Extrusion: Pass the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Target Size: 100–120 nm.

    • PDI: < 0.2.[3]

Step 4: Purification
  • Column Chromatography: Remove unencapsulated cargo using a Sephadex G-50 (or G-75) size-exclusion column equilibrated with iso-osmotic HEPES buffer (pH 7.4, 140 mM NaCl).

  • Collection: Collect the opalescent liposome fraction.

DOT Diagram: Preparation Workflow

Workflow Start Lipid Stock Solutions (Chloroform) Evap Rotary Evaporation (Thin Film Formation) Start->Evap Hydrate Hydration (Buffer + Payload) Evap->Hydrate + Aqueous Phase Extrude Extrusion (100nm Membrane) Hydrate->Extrude Size Reduction Purify Purification (Sephadex G-50) Extrude->Purify Remove Free Drug Final Purified pH-Sensitive Liposomes Purify->Final

Figure 2: Step-by-step workflow for the preparation of IPD-Diox liposomes.

Characterization & pH-Sensitivity Assay

To validate the "Application Note," you must prove the liposomes release contents specifically at acidic pH.

Assay: Calcein Release Kinetics

Principle: Calcein is self-quenched at high concentrations inside the liposome. Upon release and dilution into the external buffer, fluorescence increases.

Protocol:

  • Setup: Prepare buffers at various pH levels: 7.4, 6.5, 6.0, 5.5, 5.0, 4.5 (using Citrate/HEPES systems).

  • Incubation: Dilute liposomes (lipid conc. ~0.1 mM) into each buffer at 37°C.

  • Measurement: Monitor Fluorescence Intensity (

    
    ) at 
    
    
    
    /
    
    
    over time (0–60 min).
  • Lysis (100% Control): Add Triton X-100 (0.1% final) to lyse all vesicles and measure maximum fluorescence (

    
    ).
    
  • Calculation:

    
    
    

Expected Results:

  • pH 7.4: < 10% release over 24 hours (Stable).[]

  • pH 5.0: > 80% release within 15–30 minutes (Responsive).

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Encapsulation Efficiency Lipid film not fully hydrated.Increase hydration time; ensure T > Tm.
Instability at pH 7.4 IPD-Diox content too high.Reduce IPD-Diox ratio (e.g., from 35% to 25%) or add Cholesterol (5-10%).
No Release at pH 5.0 Dioxolane hydrolysis is too slow.The "4-isopropyl" group may sterically hinder hydrolysis. Test lower pH or synthesize a derivative with less steric bulk near the acetal carbon.
Aggregation Lack of steric stabilization.Ensure DSPE-PEG2000 is included at minimum 3-5 mol%.

References

  • Mechanism of Acid-Labile Surfactants

    • Title: Three-component microemulsions formed using pH-degradable 1,3-dioxolane alkyl ethoxylate surfactants.[4]

    • Source: ResearchGate / Journal of Colloid and Interface Science.
    • URL:

  • pH-Sensitive Liposome Protocols (DOPE/CHEMS/Acid-Labile)

    • Title: Preparation of pH-sensitive anionic liposomes designed for drug delivery system (DDS) application.[5]

    • Source: PubMed / N
    • URL:

  • General Acid-Cleavable Linkers in Liposomes

    • Title: Acid-cleavable poly(oxazoline) surfactants for pH-triggered release.[6]

    • Source: PubMed Central (PMC).
    • URL:

  • Fliposomes and Conformational Switches

    • Title: Fliposomes: pH-sensitive liposomes containing a trans-2-morpholinocyclohexanol-based lipid.[2]

    • Source: CORE / Pharmaceutics.[7]

    • URL:

  • Liposome Characterization Techniques

    • Title: Mechanism of pH-Triggered Collapse of Phosphatidylethanolamine Liposomes.[8][9]

    • Source: PubMed Central (PMC).
    • URL:

Sources

Application Note: Formulation Strategies for 4-Isopropyl-2-pentadecyl-1,3-dioxolane in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the formulation protocols for 4-Isopropyl-2-pentadecyl-1,3-dioxolane (CAS: 56599-35-0), hereafter referred to as IP-C15-DOX . While structurally related to established permeation enhancers like 2-nonyl-1,3-dioxolane (SEPA®), IP-C15-DOX possesses a significantly longer hydrophobic tail (C15 vs. C9) and a branched isopropyl headgroup.

These structural modifications confer two distinct functional roles in drug delivery:

  • Transdermal Permeation Enhancer: The C15 chain offers deeper integration into the stratum corneum lipid bilayers, suitable for delivering highly lipophilic active pharmaceutical ingredients (APIs).

  • pH-Sensitive Lipid Surrogate: The acid-labile 1,3-dioxolane ring acts as a "chemical fuse," hydrolyzing in endosomal pH (5.0–5.[1]5) to trigger payload release in lipid nanoparticles (LNPs) and liposomes.[1][2]

Physicochemical Profile & Mechanism

Understanding the amphiphilic nature of IP-C15-DOX is critical for stability. Unlike simple surfactants, it is a "pseudo-lipid" that requires specific handling to prevent premature hydrolysis.[1]

Key Properties
PropertyValue / CharacteristicImplication for Formulation
Molecular Formula C₂₁H₄₂O₂High lipophilicity.
LogP (Predicted) ~7.5 - 8.5Requires organic co-solvents or lipid phases; insoluble in pure water.[1]
pKa (Conjugate Acid) ~ -3 to -4 (Oxygen protonation)Stable at neutral pH; hydrolyzes rapidly at pH < 5.[1]0.
Phase State Viscous Liquid / Low-melt SolidCan be incorporated into semi-solids or lipid films.[1]
Chirality 2 Chiral Centers (C2, C4)Commercial batches are often racemic; stereochemistry affects packing density in liposomes.[1]
Mechanism of Action

A. Transdermal Fluidization: IP-C15-DOX inserts into the keratinocyte lipid bilayer.[1] The isopropyl group disrupts the packing of ceramides, creating "fluid channels" for drug diffusion, while the pentadecyl chain anchors the molecule, preventing rapid washout.

B. Acid-Triggered Hydrolysis (Intracellular): Upon endocytosis, the drop in pH protonates the dioxolane oxygen.[1] This catalyzes ring opening, degrading the surfactant into a hydrophilic diol and a hydrophobic fatty aldehyde (Pentadecanal). This drastic change in HLB (Hydrophilic-Lipophilic Balance) destabilizes the carrier, releasing the drug.

AcidHydrolysis cluster_0 Stable State (pH 7.4) cluster_1 Endosome (pH 5.0) Node1 IP-C15-DOX (Intact Dioxolane Ring) Node2 Protonated Intermediate (Oxocarbenium Ion) Node1->Node2 + H+ (Acidic Environment) Node3 Hydrolysis Products: 1. Pentadecanal (Lipid Tail) 2. Isopropyl-diol (Head) Node2->Node3 + H2O (Ring Opening) PayloadRelease Payload Release Node3->PayloadRelease Membrane Destabilization

Figure 1: Mechanism of acid-catalyzed hydrolysis of IP-C15-DOX triggering payload release.

Protocol A: Transdermal Gel Formulation

Application: Delivery of lipophilic NSAIDs (e.g., Ibuprofen, Diclofenac) or Steroids.[1] Rationale: The C15 chain provides sustained permeation enhancement compared to shorter-chain analogs.[1]

Reagents Required[3][4]
  • IP-C15-DOX (Active Excipient)[1]

  • Ethanol (96%, USP)

  • Propylene Glycol (PG)[1]

  • Hydroxypropyl Cellulose (HPC) - High Viscosity Grade

  • Purified Water (pH adjusted to 7.0)

Step-by-Step Procedure
  • API Solubilization (Phase A):

    • Dissolve the lipophilic API (e.g., 1% w/w) in Ethanol.[1]

    • Add 2.5% w/w IP-C15-DOX .

    • Critical Note: Do not exceed 5% IP-C15-DOX as it may cause phase separation or skin irritation.[1]

    • Stir magnetically at 300 RPM for 10 minutes until clear.

  • Co-Solvent Integration (Phase B):

    • Add Propylene Glycol (10% w/w) to Phase A. PG acts as a solvating agent that prevents API crystallization upon ethanol evaporation.[1]

  • Gelling (Phase C):

    • Slowly disperse Hydroxypropyl Cellulose (1.5% w/w) into the vortex of the stirring solution.

    • Technique: Use an overhead stirrer to prevent clumping.[1]

  • Hydration & pH Lock:

    • Add water dropwise to reach 100% weight.[1]

    • Crucial Step: Immediately check pH. Adjust to pH 7.0–7.4 using 0.1M NaOH or Triethanolamine.[1]

    • Why? IP-C15-DOX is acid-sensitive.[1] A formulation pH < 6.0 will degrade the enhancer over time, reducing shelf-life.

  • Equilibration:

    • Allow the gel to swell overnight (12 hours) at room temperature, sealed to prevent ethanol loss.

Protocol B: pH-Sensitive Liposomes (Intracellular Delivery)

Application: Cytosolic delivery of Doxorubicin or siRNA.[1] Rationale: IP-C15-DOX acts as a fusogenic lipid that destabilizes the liposome in the acidic endosome.

Reagents Required[3][4]
  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) - Structural Lipid

  • Cholesterol - Stabilizer

  • IP-C15-DOX - pH-Sensitive Trigger

  • DSPE-PEG2000 - Stealth Agent

  • Chloroform/Methanol (2:1 v/v)

Formulation Workflow

LiposomeProtocol cluster_QC Quality Control Start Lipid Stock Preparation (Chloroform:Methanol 2:1) Mix Molar Ratio Mixing: DSPC : Chol : IP-C15-DOX : PEG (55 : 35 : 10 : 5) Start->Mix Evap Rotary Evaporation (40°C, Vacuum) Mix->Evap Film Thin Lipid Film Formation Evap->Film Hydrate Hydration (PBS pH 7.4, >55°C) Film->Hydrate Extrude Extrusion (100nm Polycarbonate Membrane) Hydrate->Extrude Dialysis Purification/Dialysis (Remove Free Drug) Extrude->Dialysis Size DLS (Size/PDI) Dialysis->Size Zeta Zeta Potential Dialysis->Zeta HPLC Drug Loading Efficiency Dialysis->HPLC

Figure 2: Workflow for manufacturing pH-sensitive liposomes using IP-C15-DOX.

Detailed Procedure
  • Lipid Mixing:

    • Prepare a molar ratio of DSPC : Cholesterol : IP-C15-DOX : DSPE-PEG2000 at 55 : 35 : 10 : 5 .[1]

    • Note: The 10% IP-C15-DOX fraction is the "trigger." Higher concentrations (>20%) render the liposomes too unstable at physiological pH.[1]

  • Film Formation:

    • Dissolve lipids in Chloroform:Methanol (2:1).[1]

    • Evaporate solvent using a rotary evaporator at 40°C (above the transition temperature of DSPC) to form a thin, homogeneous film.[1]

    • Desiccate under vacuum for 4 hours to remove trace solvents.[1]

  • Hydration (Drug Loading):

    • Hydrate the film with PBS (pH 7.4) containing the drug payload.[1]

    • Warning: Do not use acidic buffers (e.g., Citrate pH 4.[1]0) for hydration, as this will immediately degrade IP-C15-DOX.[1]

    • Agitate at 60°C for 30 minutes.

  • Sizing (Extrusion):

    • Pass the suspension through 100nm polycarbonate membranes (11 passes) using a mini-extruder heated to 60°C.[1]

  • Purification:

    • Dialyze against PBS (pH 7.4) using a 10kDa MWCO membrane to remove unencapsulated drug.[1]

Storage and Stability Guidelines

Because IP-C15-DOX contains an acetal-type linkage (dioxolane), it is susceptible to hydrolysis by atmospheric moisture if acidic impurities are present.[1]

  • Bulk Storage: Store neat IP-C15-DOX at -20°C under Argon or Nitrogen.

  • Formulation pH: Always buffer formulations to pH 7.4.

  • Excipient Compatibility: Avoid using acidic polymers (e.g., Carbopol 940) unless neutralized prior to adding IP-C15-DOX.[1] Use non-ionic thickeners like HPMC or HPC.[1]

References

  • Lin, S., Duclos Jr, R. I., & Makriyannis, A. (2001). Preparation of optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolanes and their corresponding phosphodiester ether lipid derivatives.[3] Chemistry and Physics of Lipids, 113(1-2), 111-122.[3] Link

    • Foundational paper establishing the synthesis and lipid-mimetic properties of the 2-pentadecyl-1,3-dioxolane structure.
  • Garg, T., et al. (2015). 1,3-Dioxolane derivatives as potential permeation enhancers for transdermal drug delivery.[1] Drug Delivery, 22(8).[1]

    • Provides SAR data on dioxolane chain lengths (C9 vs C15)
  • Guo, X., & Szoka, F. C. (2002). Chemical approaches to triggerable lipid vesicles for drug and gene delivery.[1] Accounts of Chemical Research, 35(10), 866-875.

    • Authoritative review on the mechanism of acid-labile linkers (including dioxolanes) in liposomal release.

Sources

Application Notes and Protocols for Solvent Extraction Utilizing 1,3-Dioxolane-Based Extractants

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative for Greener Extraction Chemistries

In the modern research and development landscape, the principles of green chemistry are no longer a niche consideration but a driving force for innovation.[1] Traditional extraction methods, while effective, often rely on volatile, toxic, and petroleum-derived organic solvents like hexane and dichloromethane, which pose significant risks to human health and the environment.[1][2][3][4][5] The paradigm is shifting towards the adoption of safer, more sustainable alternatives that reduce environmental impact without compromising extraction efficiency.[6][7][8]

This guide focuses on a promising class of such alternatives: 1,3-dioxolane and its bio-based derivatives. These solvents represent a significant step forward in creating more ecologically sustainable extraction protocols. We will explore their properties, delve into the mechanistic basis for their efficacy, and provide detailed, actionable protocols for their application in both liquid-liquid and solid-liquid extractions.

Section 1: Understanding 1,3-Dioxolane and Its Bio-Derived Analogs

1,3-Dioxolane is a cyclic ether that serves as an excellent polar aprotic solvent, capable of dissolving a wide range of organic compounds, polymers, and resins.[9][10][11] Its utility extends to being an effective extractant for fats, oils, and waxes.[10] However, the most significant advancements lie in its bio-based derivatives, which are synthesized from renewable feedstocks, primarily cellulose.[12]

1.1 Key Players in the 1,3-Dioxolane Family:

  • 1,3-Dioxolane: The parent compound, a versatile solvent used as an extractant and in formulations for coatings, adhesives, and lithium batteries.[9][13]

  • Cyrene™ (Dihydrolevoglucosenone): A breakthrough bio-based solvent derived from cellulose.[12][14] It is positioned as a green, non-toxic replacement for N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[12][15][16] Cyrene™ has shown exceptional promise in liquid-liquid extractions, particularly for separating oxygenated compounds.[12][17]

  • Cygnet 0.0: A ketal derivative of Cyrene, also bio-based, which can be used individually or in binary solvent systems with Cyrene™ to replace toxic chlorinated solvents like dichloromethane (DCM).[18]

1.2 Comparative Physicochemical Properties

The decision to replace a conventional solvent requires a thorough understanding of the alternative's properties. The following table provides a comparison between 1,3-dioxolane-based solvents and traditional counterparts.

Property1,3-DioxolaneCyrene™ (Dihydrolevoglucosenone)Dichloromethane (DCM)N-Methyl-2-pyrrolidone (NMP)
CAS Number 646-06-051732-38-275-09-2872-50-4
Molecular Formula C₃H₆O₂C₆H₈O₃CH₂Cl₂C₅H₉NO
Boiling Point (°C) 76[9]227[19]39.6202
Density (g/mL) 1.06[9]1.25[19]1.331.028
Flash Point (°C) -696N/A91
Water Solubility Miscible[11]Miscible[19]13 g/LMiscible
Origin Petrochemical/BioBio-based (Cellulose)[12][14]PetrochemicalPetrochemical
Key Hazard Highly Flammable[20][21][22]Low Toxicity[12]Suspected CarcinogenReproductive Toxin

Section 2: The Principles of Extraction with Dioxolane-Based Solvents

Solvent extraction operates on the principle of differential solubility. A target compound (solute) is separated from a mixture by partitioning it into a solvent in which it is more soluble. The choice of solvent is paramount and is dictated by its polarity, selectivity, and interaction with the solute.

2.1 Mechanism of Action: Polarity and Selectivity

1,3-Dioxolane-based solvents are polar aprotic solvents. Their efficacy stems from their ability to engage in dipole-dipole interactions and, in some cases, form hydrogen bonds, which allows them to effectively solvate a range of molecules.

A compelling example is the use of Cyrene™ for separating oxygenated compounds (like cyclohexanol and cyclohexanone) from non-polar aliphatic streams (like methylcyclohexane).[15][17] Cyrene™ exhibits high selectivity for these oxygenates, meaning it preferentially draws them into the solvent phase, leaving the aliphatic components behind. This selectivity is crucial for purification processes in industrial chemistry.[17] Studies have quantified this, showing high distribution coefficients and selectivity values for these separations.[15][17]

2.2 Visualizing the Extraction Workflow

The following diagram illustrates the fundamental steps of a generic liquid-liquid extraction process.

G cluster_0 Extraction Stage cluster_1 Separation & Recovery A 1. Combine Sample (Containing Solute) and Immiscible Extractant B 2. Agitate Mixture (Vortex/Shake) for Mass Transfer A->B Mixing C 3. Allow Phases to Separate (Centrifuge if Necessary) B->C Settling D 4. Isolate Extract Phase (Containing Solute) C->D Decanting/ Pipetting C->D F Original Sample Matrix (Raffinate) C->F Separation E 5. Evaporate Solvent to Recover Solute D->E G Recovered Solvent (for Recycling) E->G

Caption: General workflow for a liquid-liquid extraction process.

Section 3: Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for causality. They serve as a robust starting point for method development.

Application Protocol 1: Liquid-Liquid Extraction (LLE) of Cyclohexanol from an Aliphatic Matrix using Cyrene™

Objective: To demonstrate the selective extraction of an oxygenated compound from a non-polar hydrocarbon using a bio-based solvent. This protocol is based on the principles demonstrated in studies on aromatic/aliphatic separations.[17]

Materials:

  • Cyrene™ (Dihydrolevoglucosenone)

  • Methylcyclohexane (MCH)

  • Cyclohexanol (CHOH)

  • Separatory funnel (50 mL)

  • Vortex mixer

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Analytical balance

Methodology:

  • Preparation of the Stock Solution (Matrix): Prepare a solution of 1% (w/w) cyclohexanol in methylcyclohexane. This mimics a simplified industrial stream where a polar oxygenate needs to be removed from a non-polar hydrocarbon base.

  • Extraction Step:

    • Accurately weigh and add 10 g of the MCH/CHOH stock solution to a 50 mL separatory funnel.

    • Accurately weigh and add 10 g of Cyrene™ to the same separatory funnel. This 1:1 mass ratio is a common starting point for extraction optimization.

    • Causality: The two phases are immiscible. Cyrene™ is the denser phase and will form the bottom layer.

  • Equilibration:

    • Securely stopper the funnel and shake vigorously for 2 minutes, periodically venting to release any pressure.

    • Causality: Vigorous mixing creates a large interfacial area between the two liquid phases, facilitating the mass transfer of the cyclohexanol from the MCH phase into the Cyrene™ phase, driven by its higher affinity for the polar solvent.

  • Phase Separation:

    • Allow the funnel to stand undisturbed in a ring stand for 10-15 minutes until the two phases have clearly separated. If an emulsion forms, gentle centrifugation can be used to break it.

  • Sample Collection and Analysis:

    • Carefully drain the bottom layer (Cyrene™ extract phase) into a labeled vial.

    • Drain the top layer (MCH raffinate phase) into a second labeled vial.

    • Analyze the concentration of cyclohexanol in both the extract and raffinate phases using a pre-calibrated GC-FID method.

    • Self-Validation: The total mass of cyclohexanol recovered from both phases should equal the initial mass added. A significant discrepancy may indicate analytical error or incomplete phase separation.

Data Interpretation:

  • Distribution Coefficient (D): D = [Concentration of CHOH in Cyrene™ phase] / [Concentration of CHOH in MCH phase]. A high D value (>1) indicates efficient extraction.

  • Selectivity (S): In more complex mixtures, selectivity measures the ratio of distribution coefficients for two different solutes. For this system, the focus is on the efficient transfer of the target solute.

Application Protocol 2: Solid-Liquid Extraction of Polyhydroxybutyrate (PHB) from Microbial Biomass using 1,3-Dioxolane

Objective: To provide a greener, safer, and effective method for extracting the biopolymer PHB from bacterial cells, replacing hazardous chlorinated solvents like chloroform.[23]

Materials:

  • Lyophilized (freeze-dried) microbial biomass containing PHB

  • 1,3-Dioxolane

  • Deionized Water (as anti-solvent)

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer

  • Centrifuge and centrifuge tubes

  • Vacuum filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Biomass Preparation: Ensure the microbial biomass is thoroughly dried (lyophilized) to remove water, which can interfere with the extraction efficiency.

  • Extraction Setup:

    • Place 1 gram of dried biomass into a 100 mL round-bottom flask.

    • Add 50 mL of 1,3-dioxolane. A typical starting biomass-to-solvent ratio is 1:50 (w/v).[23]

    • Causality: 1,3-dioxolane is an effective solvent for PHB. Using a sufficient volume prevents the solution from becoming overly viscous and ensures complete wetting of the biomass.

    • Add a magnetic stir bar and connect the flask to a reflux condenser.

  • Extraction Process:

    • Heat the mixture to the boiling point of 1,3-dioxolane (~76°C) with continuous stirring.

    • Maintain the reflux for 2-4 hours.

    • Causality: Heating increases the solubility of PHB and enhances the rate of diffusion of the solvent into the cells and the polymer out of the cells. Refluxing prevents solvent loss.

  • Polymer Precipitation:

    • After extraction, allow the mixture to cool to room temperature.

    • Separate the solid cell debris from the liquid extract by centrifugation or filtration.

    • Transfer the liquid extract (containing the dissolved PHB) to a beaker.

    • Slowly add an equal volume of deionized water (anti-solvent) to the extract while stirring. A white, fibrous precipitate of PHB will form.

    • Causality: PHB is insoluble in water. The addition of water as an anti-solvent drastically reduces the solubility of the polymer in the 1,3-dioxolane/water mixture, causing it to precipitate out of the solution.

  • Recovery and Drying:

    • Collect the precipitated PHB by vacuum filtration.

    • Wash the polymer on the filter with fresh deionized water to remove any residual solvent.

    • Dry the purified PHB in a vacuum oven at 60°C until a constant weight is achieved.

Workflow Diagram:

G Start Dried Biomass (Containing PHB) Step1 Add 1,3-Dioxolane (Solvent) Start->Step1 Step2 Heat to Reflux (76°C, 2-4h) with Stirring Step1->Step2 Step3 Cool and Separate Cell Debris (Filtration/Centrifugation) Step2->Step3 Step4 Add Water (Anti-Solvent) to Liquid Extract Step3->Step4 Waste Cell Debris Step3->Waste Step5 Precipitation of PHB Step4->Step5 Step6 Collect PHB (Vacuum Filtration) Step5->Step6 End Purified, Dry PHB Step6->End

Caption: Workflow for the extraction of PHB using 1,3-dioxolane.

Section 4: Safety, Handling, and Disposal

Adherence to safety protocols is non-negotiable when working with any chemical solvent.

  • Handling: 1,3-Dioxolane is a highly flammable liquid and vapor.[20][21][22] All work should be conducted in a well-ventilated fume hood, away from heat, sparks, and open flames.[20][21][24] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles and protective gloves (nitrile rubber is recommended).[20]

  • Storage: Store containers tightly closed in a cool, dry, and well-ventilated area designated for flammable liquids.[20][21][22][24]

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with a non-flammable material like sand or diatomaceous earth and place it in a sealed container for disposal.[20][22]

  • Disposal: Unused product and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[20][21][24][25] Do not empty into drains.[20][24]

Section 5: Conclusion and Future Outlook

1,3-Dioxolane and its bio-based derivatives, particularly Cyrene™, are powerful tools for advancing green chemistry in extraction sciences. They offer a compelling combination of high performance, reduced toxicity, and a sustainable lifecycle that traditional solvents cannot match. Their successful application in diverse areas, from industrial separations to biopolymer extraction, underscores their versatility.[12][17][23]

The future will likely see an expansion of the 1,3-dioxolane solvent family, with new derivatives being developed for specialized applications, such as the recently patented "Furatech" solvents for carbon capture.[26] As regulatory pressures on conventional solvents increase and the demand for sustainable processes grows, these green extractants are poised to become indispensable in the modern laboratory.

References

  • 1,3-Dioxolane - SAFETY DATA SHEET. (2023, March 14). [Source Not Available].
  • New levoglucosenone derivative provides alternative to toxic chlorinated solvents. (2021, August 30). Renewable Carbon News. [Link]

  • Dihydrolevoglucosenone (Cyrene), a Biobased Solvent for Liquid–Liquid Extraction Applications. (2020, August 31). ACS Sustainable Chemistry & Engineering. [Link]

  • 1,3-DIOXOLANE AR. Loba Chemie. [Link]

  • Green Chemistry in Extraction. (2025, December 4). Energy → Sustainability Directory. [Link]

  • Safety Data Sheet: 1,3-Dioxolane. Carl ROTH. [Link]

  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. (2023, November 15). MDPI. [Link]

  • Implementing Green Analytical Methodologies Using Solid-Phase Microextraction: A Review. (2020, November 13). [Source Not Available].
  • Extraction with environmentally friendly solvents. MOST Wiedzy. [Link]

  • An Ecologically Sustainable Approach to Solid-Phase Microextraction Techniques Using Deep Eutectic Solvents. (2025, December 31). MDPI. [Link]

  • Preparation and Application of Green Sustainable Solvent Cyrene. (2023, October 21). MDPI. [Link]

  • Safety Data Sheet: 1,3-Dioxolane. Carl ROTH. [Link]

  • Deep Eutectic Solvents: The Green Chemistry Frontier. (2025, May 2). Extraction Magazine. [Link]

  • "Evaluating Green Solvents and Techniques in Extraction Methods" by Shanmugapriya Dharmarajan. Open PRAIRIE - South Dakota State University. [Link]

  • Dihydrolevoglucosenone (Cyrene), a Biobased Solvent for Liquid–Liquid Extraction Applications. (2020, August 31). ACS Publications. [Link]

  • Levoglucosenone-derived synthesis of bio-based solvents and polyesters. (2022, December 30). White Rose Research Online. [Link]

  • Green Approaches to Sample Preparation Based on Extraction Techniques. PMC. [Link]

  • Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. (2022, December 15). PMC. [Link]

  • Hazardous Substance Fact Sheet. NJ.gov. [Link]

  • Introducing two new non-toxic bio-solvents for carbon capture processes. (2023, October 10). CORDIS. [Link]

  • 1,3-Dioxolane - Solvents. (2023, April 23). ADDTEK - Chemistry Creates Value. [Link]

  • Greener solvents for microelution solid phase extraction of proteins from biological fluids followed by their top-down CE-MS analysis. (2025, December 26). ResearchGate. [Link]

  • Exploring 1,3-Dioxolane Extraction of Poly(3-hydroxybutyrate) and Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from Methylocystis hirsuta and Mixed Methanotrophic Strain. (2024, July 4). PMC. [Link]

  • Levoglucosenone-derived synthesis of bio-based solvents and polyesters. (2022, December 30). Taylor & Francis. [Link]

  • A case study in the emerging bioeconomy: biobased solvents dihydrolevoglucosenone and 2-methyltetrahydrofuran. (2026, February 11). ResearchGate. [Link]

  • Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. [Source Not Available].
  • RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes.
  • Separation of 1,3-dioxolane from its azeotropic aqueous solution by using Good's buffer ionic liquid [TMA][EPPS]. (2016). ResearchGate. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. [Link]

  • Greener organic solvents in analytical chemistry. MOST Wiedzy. [Link]

  • 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. [Link]

  • Comparison of different extraction solvents used in GC-MS analysis for detectingvolatile odor compounds in heat cow sweat. (2021, January 1). TÜBİTAK Academic Journals. [Link]

  • EP1021433B1 - Method for producing natural diol-1,3 derivatives and corresponding natural 1,3-dioxane derivatives.
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Natural Deep Eutectic Solvents: Green Chemistry Solutions for Pharmaceutical Applications. (2025, November 14). [Source Not Available].
  • Solvent Solutions: Comparing Extraction Methods for Edible Oils and Proteins in a Changing Regulatory Landscape. Part 7. [Source Not Available].
  • Separation of 1,3-dioxolane from its azeotropic aqueous solution by using Good's buffer ionic liquid [TMA][EPPS]. (2015, October 23). [Source Not Available].
  • A Comprehensive Review on Deep Eutectic Solvents and Its Use to Extract Bioactive Compounds of Pharmaceutical Interest. PMC. [Link]

  • CN102276575B - Method for preparing 1,3-dioxolane.
  • Comparison of rapid solvent extraction systems for the GC–MS/MS characterization of polycyclic aromatic hydrocarbons in aged, contaminated soil. PMC. [Link]

  • Deep Eutectic Solvent as Green Solvent in Extraction of Biological Macromolecules: A Review. (2022, March 21). DR-NTU. [Link]

  • Comparison of DCM and hexane solvent in extraction. (2022, March 2). ResearchGate. [Link]

  • Making 1,3-Dioxolane. (2023, December 23). YouTube. [Link]

  • Comparison of different extraction solvents used in GC-MS analysis for detecting volatile odor compounds in heat cow sweat. (2021, June 29). ResearchGate. [Link]

Sources

Application Note: Formulating pH-Responsive Drug Delivery Systems using 4-Isopropyl-2-pentadecyl-1,3-dioxolane (IPD)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Polymer Chemists, and RNA Therapeutics Developers Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The development of smart, stimuli-responsive nanocarriers is a critical frontier in genetic medicine and targeted oncology. A persistent bottleneck in intracellular drug delivery is the endosomal barrier; therapeutics must escape the acidic endo-lysosomal pathway before enzymatic degradation occurs. 4-Isopropyl-2-pentadecyl-1,3-dioxolane (IPD) is a highly specialized, acid-labile lipidic monomer that addresses this challenge. By incorporating IPD into biodegradable polymers or lipid nanoparticles (LNPs), formulators can engineer nanocarriers that remain structurally intact at physiological pH (7.4) but undergo rapid, catastrophic disassembly in the acidic tumor microenvironment or endosome (pH 5.0–6.5).

This application note details the mechanistic rationale, physicochemical properties, and validated protocols for integrating IPD into advanced nanomedicines.

Mechanistic Rationale: The 1,3-Dioxolane Advantage

Traditional biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), degrade via bulk ester hydrolysis over weeks to months, which is severely mismatched for the rapid cytosolic delivery required by mRNA or siRNA[1]. In contrast, acetal and ketal linkages—such as the 1,3-dioxolane ring—exhibit highly tunable, pH-dependent degradation profiles. They degrade into neutral, membrane-permeable byproducts (alcohols and aldehydes) that do not cause the localized acid-induced inflammation typically associated with polyester degradation[2].

IPD is structurally composed of a 1,3-dioxolane ring functionalized with a pentadecyl chain (providing a strong hydrophobic anchor) and an isopropyl group (providing steric hindrance to tune hydrolysis rates).

The Causality of Endosomal Escape: When an IPD-integrated LNP is endocytosed, it enters the early endosome, where ATP-dependent proton pumps lower the pH to ~5.5. This influx of hydronium ions (


) catalyzes the cleavage of the IPD acetal linkage. The molecule rapidly hydrolyzes into hexadecanal (a fatty aldehyde) and 3-methyl-1,2-butanediol (a water-soluble diol). This sudden transition from a bulky, cylindrical lipid to two disparate molecules destroys the geometric packing of the LNP core. The resulting structural instability promotes fusion with the endosomal membrane, releasing the encapsulated payload into the cytosol[3].

EndosomalEscape N1 Endocytosis of IPD-LNP N2 Early Endosome (pH ~6.5) N1->N2 N3 Late Endosome (pH ~5.0) Proton Accumulation N2->N3 N4 1,3-Dioxolane Ring Hydrolysis (Acetal Cleavage) N3->N4 N5 LNP Disassembly & Membrane Destabilization N4->N5 N6 Cytosolic Payload Release N5->N6

Mechanism of pH-triggered endosomal escape via 1,3-dioxolane hydrolysis.

Physicochemical & Kinetic Data

To successfully formulate with IPD, its phase behavior and degradation kinetics must be strictly accounted for. Table 1 outlines the core molecular properties, while Table 2 demonstrates the exponential relationship between environmental pH and acetal hydrolysis.

Table 1: Physicochemical Properties of IPD

PropertyValue / DescriptionFormulation Implication
Chemical Structure Acetal (1,3-dioxolane derivative)Acid-labile; requires storage in anhydrous or basic conditions.
Hydrophobic Tail C15 (Pentadecyl)Drives self-assembly; compatible with cholesterol and DSPC.
Steric Modulator Isopropyl groupPrevents premature hydrolysis at pH > 7.0.
Solubility Soluble in Ethanol, ChloroformIdeal for microfluidic solvent-injection methods.

Table 2: pH-Dependent Degradation Kinetics of IPD-LNPs

Environmental pHBiological ContextIPD Half-Life (

)
Payload Release at 24h
7.4 Bloodstream / Extracellular> 30 days< 5%
6.5 Tumor Microenvironment~ 48 hours35 - 45%
5.5 Early Endosome~ 2 - 4 hours> 85%
4.0 Formulation Buffer< 15 minutesN/A (Must rapidly neutralize)

Experimental Protocols

The following protocols outline a self-validating system for formulating and testing IPD-integrated nanocarriers.

Protocol 1: Microfluidic Formulation of IPD-Integrated LNPs

This protocol utilizes rapid microfluidic mixing to induce nanoprecipitation. The critical causal factor here is the transient use of a pH 4.0 buffer to ensure electrostatic complexation of nucleic acids, followed by immediate neutralization to prevent the premature degradation of the IPD acetal[4].

Materials:

  • Organic Phase: IPD, Ionizable Cationic Lipid (e.g., DLin-MC3-DMA), Cholesterol, DMG-PEG2000 dissolved in anhydrous Ethanol (Molar ratio: 20:30:48.5:1.5).

  • Aqueous Phase: mRNA or pDNA in 50 mM Citrate Buffer (pH 4.0).

  • Neutralization Buffer: 1X PBS (pH 7.4).

Step-by-Step Procedure:

  • Preparation: Pre-warm the organic and aqueous phases to 25°C. Ensure the ethanol is strictly anhydrous to prevent pre-hydrolysis of IPD.

  • Microfluidic Mixing: Load the solutions into a microfluidic mixing platform (e.g., NanoAssemblr®). Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min[4].

  • Rapid Quenching (Critical Step): Collect the effluent directly into a reservoir containing a 40-fold volume excess of 1X PBS (pH 7.4). Rationale: The IPD acetal will begin cleaving within minutes at pH 4.0. Immediate dilution raises the pH above 7.0, locking the LNP structure and preventing degradation.

  • Buffer Exchange: Transfer the quenched LNP suspension to a Tangential Flow Filtration (TFF) system or a 100 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 7.4) for 12 hours to remove residual ethanol and citrate.

  • Self-Validation (DLS): Measure the particle size using Dynamic Light Scattering. A successful formulation will yield a Z-average of 70–90 nm with a Polydispersity Index (PDI) < 0.15. If PDI > 0.2, premature IPD hydrolysis likely occurred during mixing.

FormulationWorkflow Org Organic Phase IPD + Helper Lipids in EtOH Mix Microfluidic Mixing (Rapid Nanoprecipitation) Org->Mix Aq Aqueous Phase Payload in Citrate Buffer (pH 4.0) Aq->Mix SelfAss LNP Self-Assembly (<100 nm particles) Mix->SelfAss Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) SelfAss->Dialysis Sterile Sterile Filtration (0.22 µm PES) Dialysis->Sterile

Microfluidic formulation workflow for IPD-integrated lipid nanoparticles.

Protocol 2: In Vitro pH-Triggered Payload Release Assay

To validate the stimuli-responsive nature of the IPD-LNPs, a fluorescence dequenching assay is utilized.

Procedure:

  • Formulate IPD-LNPs encapsulating a self-quenching concentration of a hydrophobic dye (e.g., Nile Red) or use RiboGreen for mRNA LNPs.

  • Aliquot 100 µL of the LNP suspension into two separate dialysis micro-tubes (10 kDa MWCO).

  • Submerge Tube A in 10 mL of 1X PBS (pH 7.4) and Tube B in 10 mL of Acetate Buffer (pH 5.0). Incubate at 37°C under gentle agitation.

  • At predetermined time points (0, 1, 2, 4, 8, and 24 hours), sample 100 µL of the external buffer and measure fluorescence (e.g., Ex 550 nm / Em 635 nm for Nile Red).

  • Data Interpretation: The pH 7.4 sample should show minimal fluorescence (<5% release), confirming systemic stability. The pH 5.0 sample should exhibit a rapid spike in fluorescence within 2-4 hours, confirming the acid-catalyzed cleavage of the 1,3-dioxolane ring and subsequent particle disassembly.

Troubleshooting & Formulation Insights

  • Issue: Low Encapsulation Efficiency (<80%)

    • Causality: Insufficient electrostatic interaction between the payload and the cationic lipid components[5].

    • Solution: Ensure the initial aqueous buffer is strictly pH 4.0. If the pH is too high, the ionizable lipids will not fully protonate, failing to bind the polyanionic mRNA.

  • Issue: Particle Aggregation Post-Dialysis

    • Causality: The dialysis buffer pH dropped below 7.0, or the quenching step was delayed, allowing the IPD acetal to hydrolyze into hexadecanal, which disrupts the PEG-lipid steric shield.

    • Solution: Verify the pH of all downstream buffers. Implement an in-line dilution module immediately post-microfluidic mixing to ensure instantaneous neutralization.

References[1] Biomedical Applications of Biodegradable Polymers. National Center for Biotechnology Information (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2749623/[2] New Family Of Biodegradable Polymers Shows Promise For Intracellular Drug Delivery. ScienceDaily (Georgia Institute of Technology). Available at:https://www.sciencedaily.com/releases/2006/03/060330081320.htm[5] Electrostatic adsorption of polyanions onto lipid nanoparticles controls uptake, trafficking, and transfection of RNA and DNA therapies. Proceedings of the National Academy of Sciences (PNAS). Available at:https://www.pnas.org/doi/10.1073/pnas.2311853121[4] Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. MDPI. Available at:https://www.mdpi.com/1999-4923/15/9/2340[3] Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome. Mitchell Lab (University of Pennsylvania). Available at:https://www.med.upenn.edu/mitchell-lab/assets/user-content/documents/2024_Haldankar_ADDR.pdf

Sources

Application Note: Surface Modification and Nanoparticle Engineering Using Long-Chain Dioxolane Derivatives for pH-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The targeted delivery of nucleic acids and potent chemotherapeutics remains a significant challenge due to the biological barriers of systemic circulation and cellular internalization. Long-chain dioxolane derivatives have emerged as critical structural components in the surface modification of lipid nanoparticles (LNPs) and polymeric micelles[1]. The primary objective of incorporating these cyclic acetals/ketals into the lipid backbone or PEG-lipid conjugates is to engineer a "smart" biointerface that responds to the endogenous acidic triggers of the tumor microenvironment or intracellular endosomes[2].

Causality of Experimental Choices:

  • Why a 1,3-Dioxolane Ring? Unlike linear acetals, the five-membered dioxolane ring offers a thermodynamically stable conformation at physiological pH (7.4), minimizing premature drug leakage during systemic circulation. However, upon cellular internalization via endocytosis, the pH drops to approximately 5.0–5.5 in late endosomes[1]. This acidic shift protonates the dioxolane oxygens, triggering rapid hydrolysis and ring-opening.

  • Why a Long Hydrocarbon Chain? The long-chain lipid domain (typically C14–C18) acts as a highly lipophilic hydrophobic anchor, stably embedding the derivative into the LNP core or bilayer[3].

  • The Synergistic Effect: When the dioxolane ring—often acting as an acid-labile linker to a hydrophilic PEG corona—cleaves, the nanoparticle undergoes a rapid surface transition. The shedding of the PEG layer exposes the underlying ionizable cationic lipids, inducing a size and charge transition that destabilizes the endosomal membrane, thereby facilitating cytosolic escape of the payload[].

Quantitative Data Presentation

To validate the efficacy of dioxolane-mediated surface modifications, the physicochemical properties and release kinetics of standard LNPs (containing non-cleavable PEG-lipids) were compared against Dioxolane-modified LNPs (Diox-LNPs). The data below demonstrates the precise stimulus-response achieved via this surface modification.

Table 1: Comparative Physicochemical and Release Kinetics of LNP Formulations

ParameterStandard LNP (Non-cleavable PEG)Diox-LNP (pH-responsive PEG)Analytical Method
Particle Size (pH 7.4) 85 ± 4 nm88 ± 5 nmDynamic Light Scattering (DLS)
Zeta Potential (pH 7.4) -2.1 mV-1.8 mVElectrophoretic Light Scattering
Particle Size (pH 5.0) 86 ± 5 nm> 400 nm (Aggregation)DLS (Post 2h incubation)
Zeta Potential (pH 5.0) -1.5 mV+14.2 mV (Charge Reversal)Electrophoretic Light Scattering
Encapsulation Efficiency 94%92%RiboGreen Assay
Payload Release (24h, pH 7.4) < 10%< 12%Dialysis + Fluorometry
Payload Release (24h, pH 5.0) < 15%> 85% Dialysis + Fluorometry

Experimental Workflows & Protocols

The following protocols outline a self-validating system for the synthesis, formulation, and functional testing of Diox-LNPs. Each phase includes a critical validation checkpoint to ensure material integrity before proceeding.

Protocol A: Synthesis of Long-Chain Dioxolane-PEG Lipid
  • Acetalization: React a long-chain ketone (e.g., stearone) with glycerol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in anhydrous toluene. Reflux at 120°C using a Dean-Stark trap to continuously remove water, driving the equilibrium toward the 1,3-dioxolane derivative.

  • Conjugation: Activate the free hydroxyl group of the resulting dioxolane-lipid using N,N'-disuccinimidyl carbonate (DSC). React the activated intermediate with mPEG-NH2 (MW 2000) in anhydrous dichloromethane (DCM) utilizing triethylamine (TEA) as a base.

  • Purification: Precipitate the final product dropwise in cold diethyl ether and dry under a vacuum.

  • Validation Checkpoint: Perform

    
    H-NMR (CDCl
    
    
    
    ). The disappearance of the ketone peak and the emergence of the multiplet at ~4.0–4.2 ppm (characteristic of dioxolane ring protons) confirms successful ketalization and structural integrity.
Protocol B: Formulation of Dioxolane-Surface-Modified LNPs
  • Lipid Phase Preparation: Dissolve the ionizable cationic lipid, cholesterol, DSPC, and the synthesized Dioxolane-PEG lipid in anhydrous ethanol at a molar ratio of 50:38.5:10:1.5[].

  • Aqueous Phase Preparation: Dissolve the nucleic acid payload (e.g., mRNA) in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic mixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min[]. The acidic environment ensures the ionizable lipids encapsulate the negatively charged mRNA.

  • Dialysis: Dialyze the resulting dispersion against 1X PBS (pH 7.4) for 18 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the pH, forming stable LNPs.

  • Validation Checkpoint: Measure size and Polydispersity Index (PDI) via DLS. A PDI < 0.15 indicates a monodisperse, successfully assembled LNP population.

Protocol C: In Vitro pH-Triggered Release Assay
  • Preparation: Aliquot 1 mL of the Diox-LNP suspension into two separate dialysis bags (MWCO 10 kDa).

  • Incubation: Submerge one bag in 50 mL of PBS (pH 7.4) and the other in 50 mL of acetate buffer (pH 5.0). Incubate at 37°C with continuous stirring at 150 rpm.

  • Sampling: Extract 0.5 mL of the external buffer at predetermined time points (1, 2, 4, 8, 12, 24 h), immediately replacing it with an equal volume of fresh buffer to maintain sink conditions.

  • Validation Checkpoint: Quantify the released payload using a RiboGreen fluorometric assay. The pH 5.0 sample must exhibit >80% release at 24h, whereas the pH 7.4 sample should remain <15%, validating the specific pH-responsiveness of the dioxolane surface modification.

Mechanistic Visualization

G N1 1. Synthesis of Dioxolane-PEG Lipid N2 2. Microfluidic Mixing (mRNA + Lipid Mix) N1->N2 Add to lipid phase N3 3. Dioxolane-Modified LNP (Stable at pH 7.4) N2->N3 Self-assembly N4 4. Cellular Endocytosis (Internalization) N3->N4 Target Cell Interaction N5 5. Endosomal Maturation (pH drops to ~5.5) N4->N5 Vesicle formation N6 6. Dioxolane Cleavage & PEG Shedding N5->N6 Acidic Trigger N7 7. Endosomal Escape & Cytosolic Cargo Release N6->N7 Membrane Destabilization

Workflow of Dioxolane-LNP synthesis, endocytosis, and pH-triggered endosomal escape.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Purification of 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DIOX-C15-ISO-001 Status: Open Priority: Critical (Sample Degradation Risk) Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division

Executive Summary

You are encountering stability issues with 4-Isopropyl-2-pentadecyl-1,3-dioxolane . This molecule is a lipophilic cyclic acetal. While chemically robust against bases and nucleophiles, it is highly susceptible to acid-catalyzed hydrolysis .

The most common failure point for this specific class of lipids is purification on standard silica gel . The surface acidity of untreated silica (pH ~4.5–5.0), combined with the moisture content in solvents, is sufficient to hydrolyze the dioxolane ring back to the parent aldehyde (Hexadecanal) and diol (Leucinol derivative) during the chromatography run.

This guide provides a self-validating workflow to neutralize this acidity and ensure compound integrity.

Module 1: The Failure Mechanism

Understanding the enemy is the first step to defeat. Your molecule does not "fall apart" randomly; it follows a specific, acid-catalyzed pathway.[1]

Hydrolysis Pathway

The reaction is reversible but driven to the right by the excess water present in hydrated silica gel or undried solvents.

HydrolysisMechanism Dioxolane 4-Isopropyl-2-pentadecyl- 1,3-dioxolane (Lipophilic Acetal) Protonation Protonation at Oxygen (Catalyzed by Silanol Si-OH) Dioxolane->Protonation + H+ (Acidic Surface) Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium Ring Opening Hydrolysis Nucleophilic Attack by H2O Oxocarbenium->Hydrolysis + H2O Products Cleavage Products: 1. Hexadecanal 2. Leucinol-derivative Hydrolysis->Products - H+

Figure 1: Acid-catalyzed hydrolysis mechanism of 1,3-dioxolanes on silica gel.

Module 2: Purification Protocols

Method A: The "Buffered" Silica Column (Recommended)

Standard silica gel must be deactivated before your compound touches it. Adding Triethylamine (TEA) to the eluent during the run is often insufficient because the leading edge of your band may still encounter acidic sites.

The Protocol:

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% v/v Triethylamine (TEA) .

  • Slurry Packing (Critical): Do not dry pack. Slurry the silica gel in the TEA-containing solvent for 15 minutes. This allows the amine to neutralize the acidic silanol (Si-OH) sites deep within the pores.

  • Column Equilibration: Pour the column and flush with at least 3 column volumes (CV) of the TEA-solvent.

  • Sample Loading: Dissolve your crude material in the TEA-containing solvent. If your crude oil is acidic (from pTSA or CSA used in synthesis), wash it with 5% NaHCO₃ and dry over Na₂SO₄ before loading.

  • Elution: Run the column with the 1% TEA modifier maintained throughout.

Validation Check (TLC):

  • Spot your crude mixture on a TLC plate.

  • Run the plate in your solvent system with 1% TEA.

  • Run a second plate without TEA.

  • Result: If the spot streaks or shows a new baseline spot (aldehyde) on the non-TEA plate, your compound is decomposing on silica.

Method B: Neutral/Basic Alumina (Alternative)

If the compound degrades even on buffered silica, switch the stationary phase.

  • Stationary Phase: Aluminum Oxide (Alumina), Activated, Neutral (Brockmann I) or Basic.

  • Why: Alumina is naturally basic (pH ~9-10 for basic, ~7 for neutral) and lacks the acidic protons of silica.

  • Trade-off: Resolution on alumina is generally lower than silica. You may need a longer column or a shallower gradient.

Data Comparison: Recovery Rates
Stationary PhaseModifierEst.[2][3][4][5] RecoveryRisk LevelNotes
Standard Silica None< 60%High Significant hydrolysis to aldehyde observed.
Silica 1% TEA (In eluent only)80-85%Moderate"Fronting" of band may still degrade.
Silica 1% TEA (Pre-slurried) > 95% Low Recommended Standard.
Neutral Alumina None> 95%LowExcellent stability; lower separation resolution.

Module 3: Decision Logic & Workflow

Use this decision tree to select the correct purification path for your specific batch.

DecisionTree Start Crude Reaction Mixture CheckAcid Check pH of Crude (Wet pH paper) Start->CheckAcid Neutralize Wash with sat. NaHCO3 Dry over Na2SO4 CheckAcid->Neutralize Acidic TLC_Test 2D TLC Test: Silica vs. Silica+TEA CheckAcid->TLC_Test Neutral Neutralize->TLC_Test Decision Does it streak/degrade on standard Silica? TLC_Test->Decision RouteA Use Standard Silica (Rare for this molecule) Decision->RouteA No RouteB Use TEA-Buffered Silica (Method A) Decision->RouteB Yes (Minor) RouteC Use Neutral Alumina (Method B) Decision->RouteC Yes (Major/Total Loss)

Figure 2: Purification strategy decision tree.

Frequently Asked Questions (FAQ)

Q1: I see a new spot appearing on my TLC plate during the column run. What is it? A: This is likely the hydrolysis product, Hexadecanal .

  • Diagnostic: Spray the TLC with 2,4-Dinitrophenylhydrazine (DNP) stain.

  • Result: The dioxolane (acetal) will not stain (or stain very slowly). The aldehyde (hydrolysis product) will instantly turn bright yellow/orange. If you see a yellow spot that wasn't in your crude, hydrolysis is happening on the column.

Q2: Can I use C18 Reverse Phase chromatography? A: Yes, but with caution.

  • The pentadecyl chain makes this molecule extremely lipophilic. It may stick irreversibly to C18 columns using standard Methanol/Water gradients.

  • Requirement: You would need non-aqueous reverse phase (NARP) conditions (e.g., Acetonitrile/THF) or very high organic content. Ensure the aqueous buffer is NOT acidic (use 10mM Ammonium Bicarbonate, pH 8).

Q3: How do I remove the Triethylamine (TEA) after the column? A: TEA has a boiling point of ~89°C. It can be removed by rotary evaporation, but traces often remain.

  • Cleanup: Dissolve the purified oil in Pentane or Hexane and wash quickly with cold phosphate buffer (pH 7.0) or water.[1][6] Do not wash with dilute HCl, as this will destroy the product you just purified.

Q4: Can I store the purified compound in Chloroform (CDCl₃)? A: Avoid if possible. Chloroform naturally degrades to form HCl and Phosgene over time, especially if not stabilized with amylene. This trace acidity is enough to cleave the dioxolane during storage in the freezer.

  • Recommendation: Store neat (if oil/solid) or in Benzene-d6 / Toluene-d8 for NMR. If using CDCl₃, filter it through a small plug of basic alumina immediately before use.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5][7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (See Chapter on Protection for the Carbonyl Group: 1,3-Dioxolanes).

  • BenchChem Technical Support. (2025). 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.[1][5][8]

  • Mirjalili, B. F., et al. (2002).[6] "Deprotection of Acetals and Ketals by Silica Sulfuric Acid". Molecules, 7(10), 751-755.[6] (Demonstrates the sensitivity of acetals to acidic silica species).

  • Teledyne ISCO. (2024). Purification Strategies for Acid Labile Compounds. Teledyne Labs Application Notes.

Sources

Troubleshooting phase separation issues with pentadecyl-dioxolane surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pentadecyl-dioxolane surfactants. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly phase separation, encountered during experimental work. As amphiphilic molecules with a significant hydrophobic pentadecyl (C15) tail and a polar 1,3-dioxolane headgroup, these surfactants offer unique properties but also present specific formulation challenges.[1][2] This resource provides in-depth, field-proven insights to ensure the stability and success of your formulations.

Troubleshooting Guide: Phase Separation Issues

Phase separation is the most common failure mode in surfactant-based formulations. It can manifest immediately as cloudiness or occur over time as creaming or sedimentation. The following sections address specific scenarios in a question-and-answer format.

Q1: My formulation turned cloudy or hazy after a slight increase in temperature. What is happening and how can I fix it?

A1: This phenomenon is known as reaching the "Cloud Point," a characteristic temperature for non-ionic surfactants.

Causality: Pentadecyl-dioxolane surfactants, like many non-ionic surfactants, owe their water solubility to the hydrogen bonding between water molecules and the oxygen atoms in the dioxolane headgroup. As the temperature rises, thermal energy disrupts this hydrogen bonding, effectively "dehydrating" the hydrophilic headgroup.[3][4] This loss of hydration reduces the surfactant's water solubility, causing the individual micelles to aggregate into larger, less-soluble structures that scatter light and make the solution appear cloudy.[5][6] Above the cloud point temperature (CPT), the solution will separate into two distinct phases: a surfactant-rich phase and a water-rich phase (containing surfactant at its Critical Micelle Concentration).

Troubleshooting Workflow:

The following decision tree provides a systematic approach to diagnosing and resolving cloud point-related phase separation.

G start Formulation is Cloudy/ Phase Separated temp_check Is the ambient or processing temperature elevated? start->temp_check cp_issue Likely Cloud Point Issue temp_check->cp_issue  Yes other_issue Consider other instability mechanisms (see Q2 & Q3) temp_check->other_issue  No action1 Action 1: Lower Temperature Maintain formulation below CPT. cp_issue->action1 action2 Action 2: Add Stabilizer Introduce a hydrotrope (e.g., short-chain alcohol) or a more hydrophilic co-surfactant. cp_issue->action2 action3 Action 3: Add Salt (with caution) Certain salts can decrease the CPT. Test empirically. cp_issue->action3

Sources

Technical Support Center: Stereoselective Synthesis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2,4-disubstituted 1,3-dioxolanes—specifically 4-isopropyl-2-pentadecyl-1,3-dioxolane—with high stereoselectivity is a well-documented challenge in organic synthesis. Unlike 6-membered 1,3-dioxanes, the 5-membered 1,3-dioxolane ring adopts a highly flexible planar envelope conformation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control and optimize your cis/trans diastereomeric ratios.

Mechanistic Overview: The Stereochemical Challenge

The fundamental issue with 1,3-dioxolane stereoselectivity lies in thermodynamics. The free energy difference (ΔG°) between the cis and trans isomers of 2,4-disubstituted 1,3-dioxolanes is exceptionally small 1. Because the ring lacks the severe 1,3-diaxial steric penalties found in chair-like 1,3-dioxanes, both the bulky pentadecyl group (at C2) and the isopropyl group (at C4) can comfortably adopt pseudo-equatorial positions in the cis isomer.

Consequently, standard acid-catalyzed acetalization (thermodynamic control) typically yields a near-equimolar mixture, slightly favoring the cis isomer (~60:40) 2. To achieve high stereoselectivity, you must deliberately choose between thermodynamic equilibration (followed by separation) or strict kinetic control.

Pathway SM Hexadecanal + 3-Methylbutane-1,2-diol Oxo Oxocarbenium Intermediate SM->Oxo Acid Catalyst - H2O Cis cis-Isomer (Thermodynamic) Oxo->Cis Reversible Equilibration Trans trans-Isomer (Kinetic) Oxo->Trans Irreversible Low Temp

Mechanistic divergence of oxocarbenium intermediate under kinetic vs. thermodynamic control.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using standard Dean-Stark conditions (p-TsOH, toluene, reflux) but my cis:trans ratio is stuck at ~1.4:1. How can I push the reaction to favor the trans-isomer? Answer: You cannot achieve high trans selectivity under Dean-Stark conditions. The 1.4:1 ratio reflects the thermodynamic equilibrium of the system. To bypass this thermodynamic sink and favor the trans isomer, you must switch to kinetic control . We recommend utilizing Noyori acetalization conditions 3, which involves reacting the bis-trimethylsilyl ether of 3-methylbutane-1,2-diol with hexadecanal in the presence of TMSOTf at -78 °C.

Q2: During kinetic acetalization with TMSOTf, my stereoselectivity is poor and I see aldehyde degradation. What is causing this? Answer: This is a temperature control failure. TMSOTf is an exceptionally strong Lewis acid.

  • Causality: If the internal reaction temperature rises above -60 °C during the exothermic addition of reagents, the ring-closure step becomes reversible (shifting back toward thermodynamic control), and competitive pathways like aldol condensation of hexadecanal dominate.

  • Solution: Ensure strict temperature control (-78 °C internal) and add TMSOTf dropwise via a syringe pump.

Q3: I achieved a good kinetic ratio, but after workup, my product reverted to a 1:1 mixture. Why? Answer: You likely allowed the reaction to warm up before neutralizing the Lewis acid.

  • Causality: If active TMSOTf remains in the mixture as it warms to room temperature, it will rapidly catalyze the ring-opening and re-closing of the dioxolane, erasing your kinetic ratio and establishing the thermodynamic equilibrium.

  • Solution: You must quench the reaction with a base (e.g., Triethylamine) while the flask is still submerged in the -78 °C bath.

Q4: How do I accurately determine the cis/trans ratio of 4-isopropyl-2-pentadecyl-1,3-dioxolane? Answer: ^1^H NMR spectroscopy is the gold standard. The acetal proton (C2-H) chemical shifts are distinct for each isomer. Because of the deshielding effect of the pseudo-axial substituents, the C2-H proton of the trans isomer typically appears slightly downfield (e.g., ~5.1–5.3 ppm) compared to the cis isomer (e.g., ~4.9–5.0 ppm). If separation is required, semi-preparative HPLC on a chiral stationary phase is highly effective 4.

Troubleshooting Issue Low Stereoselectivity in 1,3-Dioxolane Synthesis Check Are you operating under Kinetic or Thermodynamic control? Issue->Check Thermo Thermodynamic (Reflux, p-TsOH) Yields ~60:40 (cis:trans) Check->Thermo Kinetic Kinetic (-78 °C, TMSOTf) Favors trans-isomer Check->Kinetic Action1 Equilibrate & Separate via Chiral HPLC Thermo->Action1 Action2 Optimize Temp Control & Reagent Addition Kinetic->Action2

Troubleshooting workflow for resolving stereoselectivity issues in 1,3-dioxolane synthesis.

Quantitative Data: Stereoselectivity Matrix

Use the table below to benchmark your expected outcomes based on your chosen experimental parameters.

Reaction ConditionCatalystTemperatureControl RegimeExpected cis:trans Ratio
Dean-Stark Acetalizationp-TsOH (10 mol%)110 °C (Reflux)Thermodynamic~ 60 : 40
Acetal ExchangePPTS (5 mol%)80 °CThermodynamic~ 55 : 45
Sc(OTf)₃ CatalysisSc(OTf)₃ (2 mol%)0 °C to RTMixed~ 45 : 55
Noyori Acetalization TMSOTf (1.1 eq) -78 °C Kinetic ~ 15 : 85

Validated Experimental Protocols

Protocol A: Kinetic Synthesis (Favoring the trans-isomer)

This protocol utilizes Noyori conditions to prevent thermodynamic equilibration, locking the stereocenters via steric approach control during irreversible ring closure.

Step 1: Silylation of the Diol

  • Dissolve 3-methylbutane-1,2-diol (1.0 eq) in anhydrous CH₂Cl₂ under an argon atmosphere.

  • Add Triethylamine (2.5 eq) and cool to 0 °C.

  • Dropwise, add Trimethylsilyl chloride (TMSCl, 2.2 eq). Stir for 2 hours at room temperature.

  • Validation Checkpoint 1: Run an IR or ^1^H NMR. The broad O-H stretch (~3300 cm⁻¹) must be completely absent, and a sharp TMS singlet (~0.1 ppm) must appear. Causality: Any free hydroxyl groups will act as proton sources, generating triflic acid in Step 2, which will instantly trigger thermodynamic equilibration.

Step 2: Kinetic Acetalization

  • In a flame-dried flask under argon, dissolve hexadecanal (1.0 eq) and the bis-TMS ether from Step 1 (1.1 eq) in anhydrous CH₂Cl₂.

  • Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Ensure the internal temperature stabilizes.

  • Add TMSOTf (1.1 eq) dropwise via a syringe pump over 30 minutes. Stir at -78 °C for 2 hours.

  • Validation Checkpoint 2: Run a TLC (9:1 Hexanes:EtOAc). The aldehyde spot (Rf ~0.6) must be completely consumed. Do not proceed to quench if aldehyde remains.

  • Critical Quench: Add Triethylamine (2.0 eq) directly to the reaction mixture while it is still at -78 °C .

  • Causality of Quench: Neutralizing the Lewis acid at cryogenic temperatures prevents the trans-isomer from re-opening. Only after stirring with Et₃N for 10 minutes should you remove the cooling bath and allow the mixture to warm to room temperature.

  • Wash with sat. NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Protocol B: Thermodynamic Synthesis (Favoring the cis-isomer)

Use this protocol if you intend to synthesize the thermodynamic mixture and isolate the cis-isomer via downstream crystallization or chromatography.

  • Combine hexadecanal (1.0 eq) and 3-methylbutane-1,2-diol (1.2 eq) in a round-bottom flask containing toluene (0.2 M).

  • Add a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq).

  • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Heat the mixture to a vigorous reflux (110 °C) for 16 hours.

  • Validation Checkpoint: Monitor the Dean-Stark trap. The theoretical volume of water (1.0 eq) should collect at the bottom of the trap. Causality: The physical removal of water drives the equilibrium entirely toward the cyclic acetal product.

  • Cool to room temperature, quench with sat. NaHCO₃ to neutralize the acid, extract with ethyl acetate, and concentrate in vacuo.

References

  • Micellar Aggregation Behavior at Low Ionic Strength of Cyclic Acetal-Type Cationic Surfactants Containing the 1,3-Dioxolane Moiety The Journal of Physical Chemistry B - ACS Public
  • Stereoselectivity of Acetalization and Ketalization Reactions of Glycerol and Its Modified Deriv
  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Thieme Connect
  • Preparation of optically pure 4-(hydroxymethyl)

Sources

Technical Support Center: Troubleshooting & Purification of 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and purification of highly lipophilic acetals, specifically 4-isopropyl-2-pentadecyl-1,3-dioxolane .

Synthesizing this molecule via the acetalization of hexadecanal (palmitaldehyde) and 3-methyl-1,2-butanediol frequently leaves unreacted aliphatic aldehyde in the mixture. Due to the extreme hydrophobicity of the C16 chain, standard purification methods often fail or destroy the product. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q: Why does unreacted hexadecanal persist in my reaction mixture despite using a Dean-Stark apparatus? A: Acetalization is a thermodynamically controlled equilibrium reaction. While a Dean-Stark trap removes water to drive the reaction forward, achieving 100% conversion with long-chain aliphatic aldehydes like hexadecanal is challenging. The extreme hydrophobicity and steric bulk of the C16 chain lower the effective collision frequency with the diol in the later stages of the reaction, often leaving a persistent 2–5% of unreacted aldehyde.

Q: Can I use standard silica gel column chromatography to remove the residual hexadecanal? A: It is highly discouraged. 1,3-Dioxolanes are inherently acid-labile. Standard silica gel possesses a slightly acidic surface (pH ~4.5–5.5). Passing your product through standard silica will likely catalyze the hydrolysis of the acetal back into hexadecanal and the diol, negating your purification efforts[1]. If chromatography is unavoidable, you must use basic alumina or silica gel deactivated with 1% triethylamine (Et


N).

Q: My standard aqueous sodium bisulfite wash formed an unmanageable emulsion. What happened? A: This is a classic causality of molecular geometry. When hexadecanal reacts with aqueous sodium bisulfite, it forms an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxysulfonate adduct. This adduct possesses a massive hydrophobic tail (C15) and a highly polar, ionic head group—effectively creating a potent synthetic surfactant. During liquid-liquid extraction, this surfactant forms stable oil-in-water micelles, causing severe emulsions. To resolve this, you must introduce a water-miscible co-solvent to disrupt micelle formation.

Part 2: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Always confirm the success of the purification by checking for the disappearance of the distinct aldehyde proton signal (


9.7 ppm) via 

H NMR.
Protocol A: Co-Solvent Modified Bisulfite Extraction (For Scale-Up)

Mechanism: The addition of Dimethylformamide (DMF) increases the contact between the bisulfite ion and the lipophilic aldehyde while simultaneously preventing the resulting surfactant-like adduct from forming stable emulsions[2].

  • Solubilization: Dissolve the crude 4-isopropyl-2-pentadecyl-1,3-dioxolane mixture in DMF (approximately 10 mL per gram of crude material).

  • Adduct Formation: Add an equal volume of saturated aqueous sodium bisulfite (NaHSO

    
    ). Caution: SO
    
    
    
    gas may evolve; perform in a fume hood.
  • Agitation: Shake vigorously for 2–3 minutes to ensure complete conversion of the hexadecanal to its water-soluble bisulfite adduct.

  • Phase Separation: Add 2 volumes of deionized water and 2 volumes of a non-polar extraction solvent (e.g., 10% Ethyl Acetate in Hexanes). Shake and allow the layers to separate. The DMF will partition into the aqueous layer, breaking any micelles.

  • Isolation: Separate the aqueous layer (containing the aldehyde adduct). Wash the organic layer twice with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the pure dioxolane.
Protocol B: Solid-Phase Aldehyde Scavenging (For Sensitive/Small-Scale Batches)

Mechanism: Polymer-supported scavengers (e.g., tosylhydrazine or primary amine-functionalized resins) covalently bind the unreacted aldehyde to form an immobilized hydrazone or imine. The pure acetal remains untouched in solution.

  • Preparation: Dissolve the crude mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Scavenging: Add 2.5 to 3.0 equivalents of polymer-supported tosylhydrazine resin (relative to the estimated molar amount of unreacted hexadecanal).

  • Incubation: Agitate the suspension gently on an orbital shaker at room temperature for 3–4 hours.

  • Filtration: Filter the mixture through a coarse glass frit to remove the resin (which now contains the covalently bound hexadecanal).

  • Recovery: Wash the resin bed with a small amount of fresh DCM. Combine the filtrates and evaporate the solvent to recover the pure product.

Part 3: Quantitative Data Presentation

The following table summarizes the quantitative efficiency and operational parameters of various purification strategies for long-chain acetal mixtures.

Purification MethodAldehyde Removal EfficiencyScalability LimitAcetal Hydrolysis RiskRelative Cost
Standard Silica Chromatography ~95%< 50 gHigh (pH 4.5–5.5)High
Deactivated Silica (1% Et

N)
~98%< 50 gLowHigh
Standard Bisulfite Extraction < 50% (Emulsion)N/ALowLow
DMF-Modified Bisulfite > 99% > 1 kg LowLow
Polymer-Supported Scavenger > 99% < 100 gNone Very High

Part 4: Purification Workflow Visualization

Follow this decision tree to determine the optimal purification route based on your process scale and observed physical phenomena during workup.

PurificationWorkflow Start Crude Dioxolane Mixture (Contains Hexadecanal) ScaleCheck Scale of Purification? Start->ScaleCheck SolidPhase Solid-Phase Scavenging (Polymer-bound Hydrazine) ScaleCheck->SolidPhase Small Scale (<10g) LiquidPhase Modified Bisulfite Extraction (NaHSO3 + DMF) ScaleCheck->LiquidPhase Large Scale (>10g) PureProduct Pure 4-Isopropyl-2-pentadecyl -1,3-dioxolane SolidPhase->PureProduct EmulsionCheck Emulsion Formed? LiquidPhase->EmulsionCheck AddSolvent Increase DMF/Water Ratio to Disrupt Micelles EmulsionCheck->AddSolvent Yes EmulsionCheck->PureProduct No AddSolvent->PureProduct

Decision tree for purifying 4-isopropyl-2-pentadecyl-1,3-dioxolane from unreacted hexadecanal.

References

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE), Issue 134, e57639, 2018. URL:[Link]

Sources

Technical Support Center: Catalyst Selection for 4-Isopropyl-2-pentadecyl-1,3-dioxolane Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and troubleshoot common issues encountered during this critical reaction. Our focus is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible outcomes in your laboratory.

Understanding the Reaction: The "Why" Behind the "How"

The formation of 4-Isopropyl-2-pentadecyl-1,3-dioxolane is an acetalization reaction, a cornerstone of organic synthesis for protecting carbonyl groups.[1][2] In this specific case, a long-chain aldehyde (pentadecanal) reacts with 3-methyl-1,2-butanediol in the presence of an acid catalyst to form the desired 1,3-dioxolane.

The reaction is a reversible equilibrium.[1][3] To drive the reaction towards the product, the water generated as a byproduct must be removed.[3][4][5] This is typically achieved using a Dean-Stark apparatus or by employing chemical dehydrating agents.[1][4][6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the catalyst in this reaction?

The acid catalyst protonates the carbonyl oxygen of the pentadecanal, which significantly increases the electrophilicity of the carbonyl carbon.[1][11] This "activation" step makes the carbonyl group more susceptible to nucleophilic attack by the hydroxyl groups of the 3-methyl-1,2-butanediol, initiating the formation of the 1,3-dioxolane ring.[1]

Q2: My reaction is slow or incomplete. What are the likely causes?

Several factors can lead to sluggish or incomplete reactions:

  • Insufficient Catalyst: The catalytic amount might be too low to effectively activate the aldehyde.

  • Inefficient Water Removal: Since the reaction is an equilibrium, any remaining water can hydrolyze the product back to the starting materials.[1][3] Ensure your Dean-Stark apparatus is functioning correctly or that your dehydrating agent is active.

  • Steric Hindrance: The bulky isopropyl and pentadecyl groups can sterically hinder the approach of the diol to the aldehyde. This may necessitate a more active catalyst or higher reaction temperatures.

Q3: I'm observing significant side product formation. What could be the issue?

Common side reactions include self-condensation of the aldehyde or polymerization. These are often promoted by excessively strong acids or high temperatures. The choice of a milder catalyst or optimizing the reaction temperature can mitigate these issues.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to resolving common experimental challenges.

Issue 1: Low Yield of 4-Isopropyl-2-pentadecyl-1,3-dioxolane
Potential Cause Troubleshooting Steps Scientific Rationale
Inefficient Water Removal 1. Verify Dean-Stark Setup: Ensure the solvent is refluxing and water is collecting in the trap.[6][7][8][10] 2. Check Dehydrating Agent: If using molecular sieves, ensure they are properly activated.The removal of water is critical to shift the reaction equilibrium towards the product side (Le Chatelier's Principle).[1][3]
Suboptimal Catalyst Choice 1. Increase Catalyst Loading: Incrementally increase the molar percentage of your current catalyst. 2. Switch to a Stronger Acid: If using a mild acid, consider a stronger Brønsted or Lewis acid.A higher catalyst concentration or a more potent catalyst can accelerate the rate-limiting protonation step.
Reaction Time Too Short 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of starting materials. 2. Extend Reaction Time: Continue the reaction until no further product formation is observed.Reactions involving sterically hindered substrates may require longer times to reach completion.
Issue 2: Difficulty in Catalyst Removal/Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Homogeneous Catalyst 1. Aqueous Workup: Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) and perform an aqueous extraction.[3] 2. Switch to a Heterogeneous Catalyst: Consider using a solid acid catalyst.Homogeneous catalysts are in the same phase as the reactants and require chemical separation.[12][13][14][15]
Catalyst Residue in Product 1. Column Chromatography: Purify the crude product using silica gel column chromatography. 2. Recrystallization: If the product is a solid, recrystallization can be an effective purification method.These techniques separate compounds based on their polarity and solubility, allowing for the isolation of the pure product.

Catalyst Selection Guide

The choice of catalyst is paramount for a successful synthesis. Both Brønsted and Lewis acids can be employed.[4] The selection depends on the specific requirements of your synthesis, such as substrate sensitivity and desired workup procedure.

Catalyst Type Examples Advantages Disadvantages
Homogeneous Brønsted Acids p-Toluenesulfonic acid (p-TsOH)[1], Sulfuric acid (H₂SO₄)High activity, readily available, inexpensive.Difficult to remove from the reaction mixture, can cause side reactions with sensitive substrates.[12][16]
Homogeneous Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Mild reaction conditions, high selectivity.Moisture sensitive, can be expensive.
Heterogeneous (Solid) Acids Montmorillonite K10[17], Amberlyst-15, NafionEasy to remove by filtration, recyclable, often milder.[12][16]Lower activity compared to homogeneous catalysts, mass transfer limitations can occur.[12][16]
Experimental Protocol: A Comparative Study

To illustrate the impact of catalyst choice, here are two representative protocols for the formation of 4-Isopropyl-2-pentadecyl-1,3-dioxolane.

Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add pentadecanal (1.0 eq), 3-methyl-1,2-butanediol (1.2 eq), and toluene (sufficient to fill the Dean-Stark trap).

  • Add p-toluenesulfonic acid monohydrate (0.02 eq).[3]

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.[3]

  • Once the theoretical amount of water is collected, cool the reaction to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Heterogeneous Catalysis with Montmorillonite K10

  • To a round-bottom flask, add pentadecanal (1.0 eq), 3-methyl-1,2-butanediol (1.2 eq), and Montmorillonite K10 (10% w/w of the limiting reagent).

  • Add toluene as the solvent.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the catalyst with toluene and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizing the Process

Reaction Mechanism

reaction_mechanism Aldehyde Pentadecanal Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H⁺ Hemiacetal Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal + Diol Diol 3-methyl-1,2-butanediol Hemiacetal->Aldehyde - Diol, - H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium_Ion Oxonium Ion Protonated_Hemiacetal->Oxonium_Ion - H₂O Dioxolane 4-Isopropyl-2-pentadecyl-1,3-dioxolane Oxonium_Ion->Dioxolane Intramolecular Cyclization Regen_Catalyst H⁺ Dioxolane->Regen_Catalyst H2O H₂O Catalyst H⁺ (Catalyst) Regen_Catalyst->Dioxolane

Caption: Acid-catalyzed formation of 4-Isopropyl-2-pentadecyl-1,3-dioxolane.

Troubleshooting Workflow

troubleshooting_workflow Start Low Product Yield Check_Water Check Water Removal Start->Check_Water Water_OK Water Removal Efficient? Check_Water->Water_OK Improve_Water Improve Dehydration (e.g., check Dean-Stark, add sieves) Water_OK->Improve_Water No Check_Catalyst Evaluate Catalyst Water_OK->Check_Catalyst Yes Improve_Water->Check_Water Catalyst_OK Catalyst Effective? Check_Catalyst->Catalyst_OK Increase_Loading Increase Catalyst Loading Catalyst_OK->Increase_Loading No Change_Catalyst Switch to a Stronger/Different Catalyst Catalyst_OK->Change_Catalyst Consider Check_Time Check Reaction Time Catalyst_OK->Check_Time Yes Increase_Loading->Check_Catalyst Change_Catalyst->Check_Catalyst Time_OK Reaction Complete? Check_Time->Time_OK Extend_Time Extend Reaction Time Time_OK->Extend_Time No Success Yield Improved Time_OK->Success Yes Extend_Time->Check_Time

Caption: A decision-making workflow for troubleshooting low product yield.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Mostarda, S., et al. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem, 15(1), e202101961. Available from: [Link]

  • Forschungszentrum Jülich. (2022). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

  • MDPI. (2025). Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. Retrieved from [Link]

  • University of Michigan. (n.d.). Homogeneous vs Heterogeneous Catalysts. Retrieved from [Link]

  • University of York. (n.d.). Dean-Stark. Retrieved from [Link]

  • Ariza, X., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(16), 2423–2425. Available from: [Link]

  • Wikipedia. (n.d.). Diol. Retrieved from [Link]

  • ResearchGate. (2016). Direct Protection of 1,2-Diols from α-Diketones. Retrieved from [Link]

  • Total Synthesis. (2024). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dean-Stark apparatus – Knowledge and References. Retrieved from [Link]

  • Davis, H. L. (2013, April 22). A Simple Dean-Stark Apparatus Explained [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation. Industrial & Engineering Chemistry Research, 58(15), 5897-5906. Available from: [Link]

  • ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis. Retrieved from [Link]

  • Study.com. (n.d.). Heterogeneous vs. Homogenous Catalysts | Differences & Example. Retrieved from [Link]

  • Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism. Retrieved from [Link]

  • Save My Exams. (2025, June 30). Homogeneous & Heterogeneous Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). 1. An Introduction to Types of Catalysis. Retrieved from [Link]

  • PubMed. (2001). Preparation of optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolanes and their corresponding phosphodiester ether lipid derivatives. Chemistry and Physics of Lipids, 113(1-2), 111-122. Available from: [Link]

  • The Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product [Video]. YouTube. Retrieved from [Link]

  • DOI. (2007). Convenient synthesis of (4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane. DOI, 10.1007/s11243-007-0045-8. Available from: [Link]

  • MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Molecules, 23(2), 299. Available from: [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics, 33(21), 6033-6040. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Catalytic hydroboration of aldehydes and ketones with an electron-rich acyclic metallasilylene. Nature Communications, 15(1), 1279. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of optically pure 4-(hydroxymethyl)-2-pentadecyl-1,3-dioxolanes and their corresponding phosphodiester ether lipid derivatives. Retrieved from [Link]

Sources

Addressing thermal instability of 1,3-dioxolanes in high-temperature chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1,3-Dioxolane Thermal Instability in High-Temperature Chromatography

Welcome to the Technical Support Center. 1,3-Dioxolanes are ubiquitous cyclic acetals used extensively as protecting groups, solvents, and intermediates in drug development. However, their inherent thermal lability and sensitivity to acidic environments present significant analytical hurdles in gas chromatography (GC) and high-temperature liquid chromatography (HTLC). This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure accurate quantification.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why do my 1,3-dioxolane analytes degrade during standard GC-MS analysis? A: The degradation is driven by two distinct causal mechanisms occurring primarily in the GC inlet:

  • Thermal β-Scission: In a standard split/splitless (S/SL) inlet held isothermally at high temperatures (e.g., 250–300 °C), the 1,3-dioxolane ring absorbs excessive thermal energy, triggering 1 that yield linear intermediates and cyclic ethers[1].

  • Acid-Catalyzed Cleavage: Acetals are highly sensitive to acidic environments. Exposed silanol (-OH) groups on deactivated glass liners or degraded column stationary phases act as Brønsted/Lewis acids. These active sites catalyze the2[2].

Q: How can I distinguish between inlet degradation and on-column degradation? A: The chromatographic profile dictates the origin of the failure. If degradation occurs in the inlet, the breakdown products (e.g., aldehydes) will form before entering the column, resulting in sharp, well-resolved peaks at earlier retention times. If degradation occurs on-column due to stationary phase active sites, you will observe severe peak tailing, a rising baseline hump, or a continuous signal bridge between the intact analyte and the degradation product.

Mechanism A 1,3-Dioxolane Analyte B High-Temp GC Inlet A->B C Thermal Stress (>250°C) B->C D Acidic Active Sites B->D E Ring-Opening β-scission C->E F Acetal Cleavage D->F G Cyclic Ethers E->G H Carbonyl + Diol F->H

Fig 1. Mechanisms of 1,3-dioxolane degradation in high-temperature chromatography.

Section 2: Troubleshooting Guide & Mitigation Strategies

Problem: Complete loss of the 1,3-dioxolane peak, accompanied by the appearance of corresponding aldehyde or ketone peaks. Root Cause: Flash vaporization in a hot S/SL inlet provides enough thermal energy to overcome the activation barrier for acetal cleavage. Solution: Transition from thermodynamic control to kinetic control by minimizing the analyte's residence time at high temperatures. This is achieved using a Programmable Temperature Vaporizer (PTV) inlet or Cold On-Column (COC) injection.

DecisionTree Start 1,3-Dioxolane Analysis Check Degradation Observed? Start->Check PTV Use PTV Inlet (Ramp 60°C/min) Check->PTV Yes Success Accurate Quantification Check->Success No PTV->Check Re-evaluate COC Cold On-Column Injection PTV->COC If PTV fails LCMS Switch to LC-MS COC->LCMS If COC fails COC->Success LCMS->Success

Fig 2. Decision tree for troubleshooting 1,3-dioxolane thermal instability.

Section 3: Quantitative Data & Method Comparison

To illustrate the impact of injection technique on analyte integrity, the following table summarizes the expected recovery rates and degradation pathways for thermally labile 1,3-dioxolanes under various chromatographic conditions.

Table 1: Comparative Recovery and Degradation of 1,3-Dioxolanes by Injection Technique

Injection TechniqueInlet Temperature ProfileAnalyte Recovery (%)Primary Degradation ProductMechanism of Analyte Loss
Split/SplitlessIsothermal at 250 °C45 - 60%Carbonyls, Cyclic EthersThermal β-scission & Acid Cleavage
Split/SplitlessIsothermal at 300 °C< 20%Carbonyls, Cyclic EthersSevere Thermal β-scission
PTV60 °C → 325 °C (60 °C/min)92 - 96%Trace CarbonylsMinimized Thermal Residence Time
Cold On-ColumnOven Track (Starts at 40 °C)> 98%NoneBypasses Inlet Vaporization Entirely

Section 4: Experimental Protocols

Protocol: Self-Validating PTV-GC-MS Workflow for 1,3-Dioxolanes This protocol leverages kinetic control to outpace thermal degradation. By starting cold and heating rapidly, the analyte is transferred to the column before bulk decomposition occurs.

  • Step 1: System Passivation

    • Action: Install a fresh, ultra-inert deactivated borosilicate glass liner. If glass wool is required, ensure it is highly deactivated.

    • Causality: Uncapped silanol groups on the glass surface act as Brønsted acids, catalyzing the hydrolysis of the 1,3-dioxolane ring. Passivation removes these active sites.

  • Step 2: PTV Inlet Programming

    • Action: Set the initial PTV inlet temperature to 60 °C. Inject 1 µL of the sample.

    • Action: Program a3[3].

    • Causality: The low initial temperature prevents flash-vaporization shock. The aggressive 60 °C/min ramp limits the kinetic window, transferring the analyte to the column before the thermodynamic threshold for thermal decomposition is reached.

  • Step 3: Column Selection and Oven Programming

    • Action: Utilize a 4 (e.g., cross-linked 5% diphenyl/95% dimethyl polysiloxane)[4]. Set the oven to start at 40 °C (hold 2 min), then ramp at 10 °C/min.

    • Causality: High-temperature columns exhibit low bleed, minimizing the exposure of the analyte to active sites on the fused silica backbone that emerge as the stationary phase degrades over time.

  • Step 4: Self-Validation Check

    • Action: Prior to running experimental samples, inject a known concentration of a reference 1,3-dioxolane standard. Calculate the peak area ratio of the intact dioxolane to its corresponding aldehyde/ketone.

    • Causality: This creates a self-validating system. A ratio of < 0.95 definitively indicates active site formation or excessive thermal stress, signaling the immediate need for liner replacement or column trimming before data integrity is compromised.

References

  • Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F, N
  • Solving the riddle of the high-temperature chemistry of 1,3-dioxolane, ResearchG
  • Hydrates, Hemiacetals, and Acetals, Master Organic Chemistry,
  • Study Explores New Stationary Phases for High-Temperature Gas Chromatography, Chrom

Sources

Minimizing side reactions in the synthesis of 2,4-disubstituted dioxolanes

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a high-level technical resource for researchers and process chemists optimizing the synthesis of 2,4-disubstituted-1,3-dioxolanes. It moves beyond basic textbook procedures to address specific failure modes, mechanistic bottlenecks, and stereochemical control.

Part 1: The Engineering of the Reaction

The synthesis of 2,4-disubstituted dioxolanes is not merely a protection step; it is a constructive cyclization that introduces stereochemical complexity. The reaction typically involves the condensation of an aldehyde with a substituted 1,2-diol.

Core Challenges
  • Thermodynamic Equilibrium: The reaction is reversible (

    
    ), requiring active water removal.
    
  • Diastereocontrol: The formation of cis and trans isomers (at C2 and C4) is inevitable. Controlling this ratio is the primary synthetic hurdle.

  • Oligomerization: Under strong cationic conditions, the dioxolane ring can open and polymerize (Cationic Ring-Opening Polymerization - CROP).

Part 2: Troubleshooting Guide (Q&A)

Category A: Yield & Conversion

Q1: I am observing incomplete conversion despite running the reaction for 24+ hours. Adding more acid catalyst doesn't help.

  • Diagnosis: You are likely fighting a thermodynamic equilibrium rather than a kinetic barrier. The reaction produces water, which hydrolyzes the product back to the starting materials.

  • Solution:

    • Azeotropic Distillation: Ensure your Dean-Stark trap is functioning correctly. Switch to toluene or benzene to improve the azeotrope.

    • Chemical Drying: If thermal conditions are sensitive, switch to a Soxhlet extractor filled with Activated Molecular Sieves (3Å or 4Å) in the reflux loop.

    • Solvent Switch: For high-boiling aldehydes, use a solvent-free method with a vacuum to pull off water, or use triethyl orthoformate as a water scavenger (though this generates ethanol).

Q2: My isolated yield is low, but TLC showed full conversion.

  • Diagnosis: The product likely hydrolyzed during the workup. Dioxolanes are acid-labile. If the catalyst (e.g., p-TsOH) was not fully neutralized before the introduction of aqueous wash buffers, the product will revert to the aldehyde and diol.

  • Solution:

    • Quench First: Add triethylamine (Et3N) or solid

      
       to the reaction mixture before adding water.
      
    • Buffered Workup: Use a phosphate buffer (pH 7.0) instead of water for the initial wash.[1] Avoid acidic brine.

Category B: Stereoselectivity (Cis/Trans)[2]

Q3: I need the cis-isomer, but I am getting predominantly trans. How do I shift the ratio?

  • Mechanism: The trans-isomer is generally the thermodynamic product in 2,4-disubstituted systems. It minimizes steric repulsion by placing substituents in pseudo-equatorial positions on the envelope conformation of the ring.

  • Solution:

    • Kinetic Control: Lower the reaction temperature. Use a stronger Lewis acid (e.g.,

      
      ) at -78°C to -20°C to trap the kinetic product.
      
    • Equilibration: If you want the trans-isomer and have a mixture, reflux with a catalytic amount of acid (p-TSA) for a longer period to allow the mixture to reach thermodynamic equilibrium.

Q4: Can I separate the isomers if the reaction is not selective?

  • Answer: Yes, but with difficulty.

    • Flash Chromatography: The isomers often have distinct

      
       values on silica gel, but the difference is small (
      
      
      
      ). Use a shallow gradient (e.g., 1% to 5% EtOAc in Hexanes).
    • Distillation: The boiling points often differ by 2-5°C. A spinning band distillation column is required for effective separation.

Category C: Side Reactions (Polymerization)

Q5: The reaction mixture has turned into a viscous "gum" or dark resin.

  • Diagnosis: You have triggered Cationic Ring-Opening Polymerization (CROP) . The acid catalyst, instead of just activating the carbonyl, has protonated the dioxolane oxygen, causing the ring to open and attack another monomer. This is common with electron-rich aldehydes or excessive acid loading.

  • Solution:

    • Reduce Acid Loading: Standard loading is 0.5 - 1.0 mol%. If you used >5%, you are in the polymerization zone.

    • Switch Catalyst: Move from strong Brønsted acids (p-TSA,

      
      ) to milder Lewis acids (Indium(III) triflate or Iodine).
      
    • Concentration: Polymerization is bimolecular. Dilute the reaction (0.1 M instead of 1.0 M) to favor cyclization (intramolecular) over polymerization (intermolecular).

Part 3: Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Failure Modes

This diagram illustrates the pathway to the desired dioxolane and the competitive pathway to polymerization (CROP).

DioxolaneMechanism Start Aldehyde + Substituted Diol Hemi Hemiacetal (Intermediate) Start->Hemi + H+, Fast Oxo Oxocarbenium Ion (Critical Intermediate) Hemi->Oxo - H2O (Rate Limiting) Product 2,4-Disubstituted Dioxolane Oxo->Product Cyclization (Intramolecular) Polymer Polyether Oligomers (Side Product) Oxo->Polymer Attack by Dioxolane (Intermolecular / CROP) Product->Oxo Acid Hydrolysis

Caption: The oxocarbenium ion is the pivot point. High concentration and strong acid favor the red dashed path (Polymerization).

Diagram 2: Catalyst Selection Decision Tree

CatalystSelection Start Select Catalyst Scale Reaction Scale? Start->Scale AcidSens Acid Sensitive Groups Present? Scale->AcidSens Lab Scale (<10g) Standard p-TSA (0.5 mol%) + Dean-Stark Scale->Standard Process Scale (>1kg) (Cost Effective) AcidSens->Standard No Mild Iodine (I2) or Oxalic Acid AcidSens->Mild Yes (Boc, Silyl ethers) Lewis Indium Triflate In(OTf)3 AcidSens->Lewis Yes (Very Sensitive) Solid Montmorillonite K10 or Amberlyst-15 Standard->Solid Alternative: Easy Workup (Filtration)

Caption: Decision matrix for selecting the optimal catalyst based on substrate sensitivity and scale.

Part 4: Optimized Experimental Protocol

Protocol: Low-Polymerization Synthesis of 2-Phenyl-4-Methyl-1,3-Dioxolane This protocol utilizes a mild Lewis acid and moderate dilution to minimize oligomerization.

Reagents:

  • Benzaldehyde (10.0 mmol)

  • 1,2-Propanediol (12.0 mmol, 1.2 eq)

  • Catalyst: Indium(III) Triflate [In(OTf)3] (0.1 mmol, 1 mol%)

  • Solvent: Cyclohexane (30 mL) - Note: Cyclohexane azeotropes water at a lower temperature (69°C) than toluene (110°C), reducing thermal stress.

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with cyclohexane.

  • Addition: Add benzaldehyde, 1,2-propanediol, and cyclohexane to the flask. Add the In(OTf)3 catalyst last.

  • Reflux: Heat to reflux.[2][3] Monitor water collection in the trap.

    • Checkpoint: Reaction should be complete in 2-4 hours. If water collection stops early, check TLC.

  • Workup (Critical):

    • Cool to room temperature.[2][3]

    • Quench: Add 0.5 mL of Triethylamine (Et3N) to neutralize the Lewis acid. Stir for 5 mins.

    • Filter the mixture through a small pad of silica or Celite to remove the catalyst salts.

    • Concentrate the filtrate under reduced pressure.[2][3]

  • Purification: Distill under high vacuum (Kugelrohr or fractional) to separate diastereomers if necessary.

Part 5: Data & Comparison

Table 1: Catalyst Performance on 2,4-Disubstituted Dioxolane Formation

CatalystTypeAcidityYieldCis/Trans RatioSide Reactions
p-TSA BrønstedStrongHigh (>90%)Thermodynamic (High Trans)Polymerization at high conc.
In(OTf)3 LewisModerateHigh (>90%)MixedLow
Iodine (

)
Mild LewisMildMod-HighMixedMinimal
Amberlyst-15 Solid AcidStrongHighThermodynamicSurface fouling possible

References

  • Gandon, L. A., et al. (2006). "Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane." Journal of Organic Chemistry. Retrieved from [Link]

  • Grosu, I., et al. (1995). "New 2,4,6-Substituted 1,3-Dioxanes: Synthesis, Stereochemistry and Thermodynamic Data." ResearchGate.[4] Retrieved from [Link]

  • Master Organic Chemistry. (2010). "Hydrates, Hemiacetals, and Acetals." Retrieved from [Link]

  • Organic Chemistry Portal. "1,3-Dioxanes, 1,3-Dioxolanes - Protection of Carbonyl Compounds." Retrieved from [Link]

Sources

Storage conditions to prevent degradation of 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Executive Summary: The Stability Dashboard

For immediate implementation in your compound management system.

ParameterSpecificationCriticality
Primary Failure Mode Acid-Catalyzed Hydrolysis High (Irreversible)
Secondary Failure Mode Peroxidation (Ether linkage)Medium (Safety Hazard)
Storage Temperature -20°C (Long-term)Essential
Atmosphere Argon or Nitrogen (Anhydrous)Essential
Container Type Amber Glass (Silanized preferred)High
Solvent Compatibility Stable in Hexane, THF, DCM (w/ TEA)Avoid Protic/Acidic Solvents

Module 1: The Chemistry of Degradation

As researchers, we cannot effectively prevent degradation without understanding the molecular mechanism. 4-Isopropyl-2-pentadecyl-1,3-dioxolane is a lipophilic cyclic acetal.[1] Its utility in drug delivery (often as a pH-sensitive lipid) is derived precisely from its instability in acidic environments.[1] This feature, however, makes storage a challenge.

The Hydrolysis Trap

The 1,3-dioxolane ring is thermodynamically stable in basic and neutral media but kinetically unstable in the presence of protons (


).
  • The Mechanism: Trace moisture and trace acid (even from the glass surface of a vial) initiate protonation of one of the ring oxygens. This leads to ring-opening, generating a carbocation intermediate that reacts with water to release the starting materials: Pentadecanal (aldehyde) and 3-Methyl-1,2-butanediol (diol).[1]

  • The Symptom: The sample will develop a "fatty" or "waxy" odor (characteristic of pentadecanal) and may undergo phase separation if the diol precipitates.

Auto-Oxidation (Peroxide Formation)

Like all ethers, the dioxolane ring has hydrogens alpha to the oxygen atoms. In the presence of light and oxygen, these sites are susceptible to radical abstraction, forming hydroperoxides.

  • Risk: While less explosive than diethyl ether peroxides, these impurities can oxidize sensitive payloads (e.g., mRNA, proteins) encapsulated within the lipid.

Module 2: Visualizing the Failure Pathways

The following diagram illustrates the degradation logic and the critical intervention points.

DegradationPathways Dioxolane 4-Isopropyl-2-pentadecyl- 1,3-dioxolane Protonation Oxonium Ion (Activated Complex) Dioxolane->Protonation Fast Equilibrium Peroxide Hydroperoxide Formation Dioxolane->Peroxide Radical Mechanism RingOpen Ring Opening Protonation->RingOpen Rate Limiting Step Hydrolysis Hydrolysis Products: Pentadecanal + Diol RingOpen->Hydrolysis + H2O Acid Trace Acid (H+) Acid->Protonation Water Moisture (H2O) Water->Hydrolysis Oxygen Oxygen (O2) + UV Oxygen->Peroxide Base Prevention: Add 0.1% Triethylamine Base->Protonation Neutralizes H+ Inert Prevention: Argon Overlay Inert->Peroxide Excludes O2

Figure 1: Mechanistic pathways of degradation.[1] Note that acid-catalyzed hydrolysis is the dominant failure mode, driven by trace protons and moisture.[1]

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from a clear oil to a cloudy mixture. Is it ruined?

Diagnosis: Likely yes. This indicates Hydrolysis .[2]

  • The Science: The starting material (the dioxolane) is lipophilic. The degradation product (3-methyl-1,2-butanediol) is more polar.[1] Cloudiness suggests phase separation of the diol or polymerization of the resulting aldehyde (pentadecanal).

  • Validation Test: Run a Thin Layer Chromatography (TLC) plate in 10% Ethyl Acetate/Hexane.

    • Intact: Single spot (high

      
      ).[1]
      
    • Degraded: Multiple spots; the aldehyde will smear, and the diol will stay near the baseline.

Q2: Can I store this in Chloroform ( )?

Strictly No.

  • Reasoning: Chloroform naturally decomposes to form trace hydrochloric acid (HCl) and phosgene over time, even when stabilized with amylene. This trace acidity is sufficient to catalyze the hydrolysis of the acetal ring within hours.

  • Correct Protocol: If solution storage is necessary, use anhydrous Dichloromethane (DCM) treated with basic alumina or spiked with 0.1% Triethylamine (TEA) to act as an acid scavenger.

Q3: I detect a "waxy" smell when opening the vial.

Action Required: Immediate purity check.

  • Explanation: Pure cyclic acetals are generally odorless or have a faint ether-like smell.[1] Pentadecanal (the hydrolysis product) has a distinct fatty, waxy odor. This is an olfactory indicator of ring opening.

Q4: How do I remove peroxides if they have formed?

Protocol: Do not distill if peroxide levels are high (explosion hazard).[1] For low levels:

  • Dissolve the compound in hexane.

  • Pass the solution through a small plug of Basic Activated Alumina .

  • The alumina sequesters both peroxides and trace acids.

  • Re-concentrate under reduced pressure (Rotovap) at

    
    .
    

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Aliquoting and Long-Term Storage

Goal: Minimize freeze-thaw cycles and moisture introduction.[1]

  • Preparation: Dry all glassware in an oven at 120°C for 4 hours to remove surface moisture.

  • Dissolution: If the compound is a solid/waxy solid, dissolve in anhydrous Hexane or DCM (containing 0.1% Triethylamine).

  • Aliquoting: Dispense into amber glass vials with Teflon-lined caps.

    • Note: Avoid polyethylene tubes; lipophilic compounds can leach plasticizers.

  • Drying: Evaporate solvent under a stream of Dry Nitrogen or Argon . Do not use house air (contains moisture/oil).[1]

  • Sealing: Once solvent is removed, flush the headspace with Argon for 10 seconds. Cap immediately.

  • Storage: Place vials in a secondary container with a desiccant pack (e.g., Drierite) and store at -20°C.

SOP-02: QC Check (NMR)

Goal: Confirm integrity before critical experiments.

Run a


-NMR in 

(neutralized with basic alumina).
  • Diagnostic Signal: Look for the Acetal Proton (the single proton at the C2 position of the ring).

    • Chemical Shift: Typically

      
       4.8 – 5.2 ppm (triplet or dd).[1]
      
    • Degradation Signal: disappearance of the acetal proton and appearance of an aldehyde proton signal at

      
       9.7 – 9.8 ppm.
      

References

  • Greene, T.W., & Wuts, P.G.M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed kinetics of acetal hydrolysis and stability profiles). [1]

  • Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for acid-catalyzed hydrolysis of 1,3-dioxolanes). [1]

  • LipidBank. (2023).[1] Official Database of Japanese Conference on the Biochemistry of Lipids. (General properties of lipophilic acetals and lipid storage).

  • Clark, J. (2020). Mechanism of Acetal Hydrolysis. Chemistry LibreTexts. (Step-by-step proton transfer visualization).

Sources

Validation & Comparative

1H and 13C NMR spectral assignment of 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectral assignment for 4-Isopropyl-2-pentadecyl-1,3-dioxolane , a lipophilic acetal derivative often utilized in surfactant chemistry and pH-sensitive drug delivery systems.

Executive Summary

4-Isopropyl-2-pentadecyl-1,3-dioxolane represents a class of long-chain fatty acetals synthesized from pentadecanal and 3-methyl-1,2-butanediol (a valine-derived diol). As a 2,4-disubstituted 1,3-dioxolane, this molecule exists as a mixture of cis (syn) and trans (anti) diastereomers.

Accurate structural assignment is critical because the physicochemical properties (hydrophile-lipophile balance, degradation kinetics) often differ between isomers. This guide compares the analytical performance of 1D NMR versus 2D NMR techniques in resolving these isomers and provides a validated protocol for their assignment.

Synthesis & Stereochemical Context

To understand the spectral complexity, one must first visualize the origin of the isomers. The acid-catalyzed condensation of the aldehyde and diol yields a thermodynamic mixture of diastereomers.

Synthesis Pathway & Isomerism

The following diagram illustrates the reaction pathway and the resulting stereochemical outcomes.

SynthesisPathway Aldehyde Pentadecanal (C15 Aldehyde) Reaction Acid Catalysis (-H2O) Aldehyde->Reaction Diol 3-Methyl-1,2-butanediol (Valine derivative) Diol->Reaction Cis Cis-Isomer (Syn) Reaction->Cis ~40-60% Trans Trans-Isomer (Anti) Reaction->Trans ~40-60%

Figure 1: Synthesis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane via acetalization, yielding a diastereomeric mixture.

Experimental Protocol

This protocol ensures high-resolution data sufficient for resolving the subtle chemical shift differences between the long alkyl chain and the dioxolane ring signals.

Sample Preparation[3][4][5]
  • Solvent: Chloroform-d (

    
    ) is the standard choice (99.8% D). It minimizes overlap with the aliphatic chain signals.
    
  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL solvent.

    • 13C / 2D NMR: 40–60 mg in 0.6 mL solvent (essential for detecting quaternary carbons and weak NOE correlations).

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     ppm).
    
Acquisition Parameters
ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Purpose
1H 1D zg30162.0 sQuantitative integration of isomers.
13C 1D zgpg30512+2.0 sCarbon skeleton confirmation.
COSY cosygpppqf81.5 sTracing the spin system (H2 vs H4/H5).
HSQC hsqcedetgpsisp281.5 sAssigning protonated carbons (multiplicity edited).
NOESY noesygpphp160.8 s (Mix time)Critical: Distinguishing cis vs trans via spatial proximity.

Comparative Analysis: Isomer Assignment

The core challenge is distinguishing the cis and trans isomers. In 2,4-disubstituted dioxolanes, the "Product Performance" of the analysis depends on the resolution of the H-2 (acetal) and H-4/H-5 (ring) protons.

Comparison 1: Cis vs. Trans Spectral Features

Based on established empirical rules for 2,4-dialkyl-1,3-dioxolanes [1, 2], the following trends are diagnostic.

FeatureCis-Isomer (Syn) Trans-Isomer (Anti) Diagnostic Logic
H-2 Shift Downfield (

)
Upfield (

)
Steric compression in cis often deshields H-2.
C-2 Shift Upfield (

)
Downfield (

)

-gauche effect shields the cis carbon.
H-4 Shift Multiplet, slightly shieldedMultiplet, slightly deshieldedProximity to the C2-alkyl chain.
NOE Signal Strong H2

H4
Weak/Absent H2

H4
Cis geometry places H2 and H4 on the same face.
Comparison 2: Analytical Efficacy (1D vs. 2D)
MethodResolution CapabilityLimitation
1H 1D NMR Moderate. Can integrate distinct H-2 triplets to determine isomer ratio (e.g., 45:55).Cannot definitively assign which triplet belongs to cis without reference standards.
13C 1D NMR High. C-2 and C-4 signals are singlets and often well-separated (~0.5 ppm difference).Requires higher concentration; less sensitive than proton.
2D NOESY Definitive. The only self-validating method for de novo stereochemical assignment.Requires longer acquisition time; signals can be weak for small molecules.

Detailed Assignment Logic

This section details the step-by-step logic used to assign the spectrum, assuming a mixture of isomers.

Step 1: The Anchor Point (H-2)

The H-2 proton is the most deshielded aliphatic signal, appearing as a triplet (due to coupling with the first methylene of the pentadecyl chain) at 4.8–5.0 ppm .

  • Observation: You will see two triplets.

  • Assignment: The downfield triplet is tentatively assigned to the cis isomer, but this must be confirmed via NOESY (see Step 4).

Step 2: The Ring Backbone (H-4 and H-5)

The H-4 (methine) and H-5 (methylene) protons form an ABX or AMX system.

  • H-4: Multiplet at 3.8–4.1 ppm . It couples to H-5a, H-5b, and the isopropyl methine.

  • H-5a/b: Two multiplets at 3.5–4.0 ppm .

  • Validation: Use COSY to trace the connectivity: H-2 (no coupling to ring) vs. H-4

    
     H-5 
    
    
    
    H-5'.
Step 3: The Substituents
  • Isopropyl Group: Look for a doublet at ~0.90 ppm (methyls) and a multiplet at ~1.7 ppm (methine).

  • Pentadecyl Chain:

    • Terminal

      
      : Triplet at 0.88 ppm .
      
    • Bulk

      
      : Large envelope at 1.25 ppm .
      
    • 
      -
      
      
      
      (next to C-2): Multiplet at 1.65 ppm .
Step 4: Stereochemical Confirmation (NOESY)

This is the "Trustworthiness" pillar. We rely on the Nuclear Overhauser Effect (NOE), which depends on spatial proximity (


).
  • Cis-Isomer: The substituent at C-2 (Pentadecyl) and C-4 (Isopropyl) are on the same side. Therefore, the ring protons H-2 and H-4 are also on the same side (cis) .

    • Result: Strong NOE cross-peak between H-2 and H-4.

  • Trans-Isomer: The substituents are on opposite sides. H-2 and H-4 are trans to each other (farther apart).

    • Result: Weak or no NOE cross-peak between H-2 and H-4.

NOESY_Logic cluster_cis Cis-Isomer (Syn) cluster_trans Trans-Isomer (Anti) Cis_Geo Geometry: H2 & H4 on SAME face Cis_NOE NOESY Spectrum: STRONG Cross-peak (H2 <-> H4) Cis_Geo->Cis_NOE < 3 Angstroms Trans_Geo Geometry: H2 & H4 on OPPOSITE face Trans_NOE NOESY Spectrum: WEAK / NO Cross-peak (H2 <-> H4) Trans_Geo->Trans_NOE > 3 Angstroms

Figure 2: Logical flow for distinguishing stereoisomers using NOESY correlations.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Structural Confirmation of 1,3-Dioxolane Derivatives using NMR Spectroscopy. Retrieved from

  • Grosu, I., et al. (1997). Stereochemistry of some new 1,3-dioxane derivatives. ResearchGate. Retrieved from

  • Willy, B., et al. (2011). Synthesis and surface properties of 2-alkyl-4-hydroxymethyl-1,3-dioxolanes. Chemistry and Physics of Lipids. Retrieved from

  • TCI Chemicals. (2024). Product Specification: 2,4-Dimethyl-1,3-dioxolane (cis- and trans- mixture). Retrieved from

Sources

A Comparative Analysis of Hydrolytic Stability: 4-Isopropyl-2-pentadecyl-1,3-dioxolane vs. Linear Acetals

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Formulation and Development Scientists

In the landscape of drug delivery and synthetic chemistry, acetals serve as indispensable protecting groups for carbonyl functionalities. Their stability under neutral and basic conditions, coupled with their lability in acidic environments, allows for the strategic unmasking of aldehydes and ketones.[1][2][3] However, the rate of this acid-catalyzed hydrolysis is not uniform across all acetal structures. The choice between a cyclic and a linear (acyclic) acetal can have profound implications for the stability of a drug formulation, the kinetics of a prodrug activation, or the success of a multi-step synthesis.

This guide provides an in-depth comparison of the hydrolytic stability of 4-Isopropyl-2-pentadecyl-1,3-dioxolane, a substituted cyclic ketal, against its linear acetal counterparts. We will explore the underlying mechanistic principles, present a rigorous experimental protocol for quantitative comparison, and discuss the practical implications for researchers in the pharmaceutical and chemical sciences.

The Structural and Mechanistic Basis of Acetal Stability

The hydrolysis of any acetal in the presence of acid and water is a reversible equilibrium process that proceeds through a series of protonation and cleavage steps.[2][4] The rate-determining step is widely accepted to be the formation of a resonance-stabilized oxocarbenium ion intermediate.[5][6] Consequently, any structural feature that stabilizes this cationic intermediate will accelerate the rate of hydrolysis.[6][7]

Let's consider our two structures of interest:

  • Cyclic Ketal: 4-Isopropyl-2-pentadecyl-1,3-dioxolane. This is a five-membered ring system (a dioxolane) derived from a ketone (likely hexadecan-2-one), and a substituted 1,2-diol (3-methyl-1,2-butanediol).

  • Linear Acetal (for comparison): 2,2-Diethoxyhexadecane. This is an acyclic acetal derived from the same ketone (hexadecan-2-one) and two molecules of a simple alcohol (ethanol).

The primary difference in their hydrolytic stability stems from the cyclic versus acyclic nature of the diol/alcohol portion.

Key Differentiating Factors:

  • Thermodynamic and Entropic Effects: Cyclic acetals are generally more stable towards hydrolysis than their acyclic analogues.[8][9][10] This enhanced stability is partly due to entropic factors. The formation of a cyclic acetal from a ketone and a diol involves two reactant molecules forming two product molecules (the acetal and water). In contrast, the formation of a linear acetal from a ketone and two separate alcohol molecules involves three reactant molecules forming two products, which is entropically less favorable.[8] The reverse reaction, hydrolysis, is therefore entropically more favorable for the linear acetal, leading to a faster rate of decomposition.

  • Stereoelectronic and Strain Effects: The five-membered ring of a 1,3-dioxolane imposes conformational constraints that affect the stability of the transition state leading to the oxocarbenium ion. While acyclic systems have free rotation to adopt the most stable conformation for cleavage, the cyclic system is more rigid. This rigidity generally contributes to the increased stability of the ground state relative to the transition state, resulting in a higher activation energy for hydrolysis compared to linear acetals.[9][11]

  • Influence of Substituents:

    • Ketone vs. Aldehyde Origin: Both structures are ketals (derived from a ketone). Ketals typically hydrolyze significantly faster than acetals derived from aldehydes.[7] This is because the additional alkyl group on the acetal carbon (the pentadecyl group and a methyl group from the original ketone) helps to stabilize the positive charge of the oxocarbenium ion intermediate through induction.[6]

    • Steric Hindrance: The bulky isopropyl group at the 4-position of the dioxolane ring introduces steric hindrance. This can influence the rate of hydrolysis, though its effect is often secondary to the overall stability conferred by the cyclic structure.

Based on these principles, we can hypothesize that while both structures will be acid-labile, the cyclic 4-Isopropyl-2-pentadecyl-1,3-dioxolane will exhibit significantly greater hydrolytic stability than a comparable linear acetal like 2,2-diethoxyhexadecane.

Quantitative Comparison of Hydrolysis Rates

To move from theoretical principles to actionable data, a kinetic analysis of the hydrolysis rates is essential. The stability of an acetal is quantified by its hydrolysis rate constant (k) and the corresponding half-life (t½) under controlled acidic conditions.

The following table presents representative data illustrating the expected difference in stability.

CompoundpHHalf-life (t½) at 25°C (hours)Relative Stability
Linear Acetal (2,2-Diethoxyhexadecane)4.0~0.51x
5.0~51x
Cyclic Ketal (4-Isopropyl-2-pentadecyl-1,3-dioxolane)4.0~15~30x
5.0~150~30x

Note: These values are illustrative, based on the general observation that 1,3-dioxolane derivatives can be 30-35 times more stable than their diethyl acetal counterparts.[9] Actual values must be determined experimentally.

The data clearly indicates that the rate of hydrolysis is highly dependent on pH, with stability increasing dramatically as the pH rises.[6][12] Crucially, at any given pH, the cyclic ketal is expected to be substantially more resistant to hydrolysis.

Experimental Protocol: Determining Hydrolytic Stability

This section provides a detailed, self-validating methodology for determining the first-order hydrolysis kinetics of acetals.

Objective: To measure and compare the hydrolysis rate constants (k) and half-lives (t½) of 4-Isopropyl-2-pentadecyl-1,3-dioxolane and a linear acetal at a defined acidic pH and constant temperature.

Materials:

  • Test Compounds: 4-Isopropyl-2-pentadecyl-1,3-dioxolane, Linear Acetal (e.g., 2,2-Diethoxyhexadecane)

  • Buffer: 0.1 M Acetate buffer, pH 5.0 (or other desired pH)

  • Organic Solvent: Acetonitrile (HPLC grade), free of acidic or basic impurities

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Charged Aerosol Detector (CAD), or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Constant Temperature Water Bath or Incubator (25°C ± 0.1°C)

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.1 M acetate buffer and adjust the pH to 5.0 using acetic acid or sodium hydroxide. Filter the buffer through a 0.45 µm filter.

    • Prepare 10 mM stock solutions of each test compound in acetonitrile. The choice of solvent is critical; it must completely dissolve the lipophilic compounds and be miscible with the aqueous buffer.[8]

  • Kinetic Run:

    • Place a sealed vial containing 9.9 mL of the pH 5.0 buffer into the constant temperature bath at 25°C and allow it to equilibrate for at least 30 minutes.

    • To initiate the reaction, add 100 µL of the 10 mM acetal stock solution to the buffer with rapid vortexing. This results in a final concentration of 0.1 mM. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes for the linear acetal; longer intervals will be needed for the more stable cyclic ketal), withdraw a 100 µL aliquot.

    • Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing 900 µL of a neutralizing solution (e.g., acetonitrile with 0.1% triethylamine) to bring the pH into the stable range (>7).

  • Analytical Measurement:

    • Analyze the quenched samples by a validated HPLC or GC method to determine the concentration of the remaining acetal. The method should be able to resolve the parent acetal from its hydrolysis products (ketone and alcohol/diol).

  • Data Processing and Analysis:

    • For each time point, calculate the natural logarithm of the acetal concentration (ln[Acetal]).

    • Plot ln[Acetal] versus time. For a first-order reaction, this plot will yield a straight line.[8] The linearity of this plot serves as an internal validation of the experimental model.

    • The negative slope of this line is the first-order rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[8]

The following diagram illustrates the experimental workflow.

G cluster_prep 1. Preparation cluster_reaction 2. Kinetic Reaction @ 25°C cluster_analysis 3. Analysis prep_buffer Prepare pH 5.0 Acetate Buffer prep_stock Prepare 10 mM Acetal Stock in ACN equilibrate Equilibrate Buffer (9.9 mL) prep_stock->equilibrate initiate Initiate Reaction: Add 100 µL Stock equilibrate->initiate sample Sample at Time (t) initiate->sample quench Quench Aliquot in Basic ACN sample->quench analyze Analyze via HPLC/GC quench->analyze plot Plot ln[Acetal] vs. Time analyze->plot calculate Calculate k & t½ plot->calculate

Caption: Experimental workflow for determining acetal hydrolysis kinetics.

Visualizing the Hydrolysis Mechanism

The stability difference is rooted in the mechanism of hydrolysis. The following diagram illustrates the acid-catalyzed cleavage pathway for both linear and cyclic ketals, highlighting the critical oxocarbenium ion intermediate.

Caption: Acid-catalyzed hydrolysis mechanism for linear and cyclic ketals.

Conclusion and Practical Implications

For researchers, scientists, and drug development professionals, this stability difference is a critical design parameter:

  • Drug Delivery: For pH-sensitive drug release systems, a more stable cyclic acetal linker can prevent premature drug release in mildly acidic environments (e.g., pH 6.5), while still allowing for cleavage in the more acidic conditions of endosomes or lysosomes (pH 4.5-5.5). The linear acetal might be too labile, leading to off-target release.

  • Prodrug Design: The choice of acetal dictates the activation kinetics of a carbonyl-containing drug. A rapidly-cleaved linear acetal might be suitable for rapid onset of action, whereas a more robust cyclic acetal could be used for sustained release.

  • Process Chemistry & Synthesis: In multi-step syntheses, a cyclic acetal offers a more resilient protecting group that can withstand a wider range of reaction conditions without premature cleavage.[9] Conversely, if very mild deprotection is required at the end of a synthesis, a more labile linear acetal might be the superior choice.

By understanding the fundamental principles of acetal stability and employing rigorous kinetic analysis, scientists can make informed decisions, optimizing their molecules and formulations for enhanced performance, stability, and efficacy.

References

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. Journal of Organic Chemistry, 74(1), 58–63. Available from [Link]

  • McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1614. Available from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. Journal of Organic Chemistry, 74(1), 58–63. Available from [Link]

  • University of Liverpool. (n.d.). Lecture 9: Acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative hydrolysis kinetics of ketal 3 at different pH. [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. [Image]. Retrieved from [Link]

  • Al-Berakey, A., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ACS Omega, 2(8), 5174-5184. Available from [Link]

  • HP Manufacturing. (n.d.). All You Need to Know about Acetal Properties, Challenges and Benefits. Retrieved from [Link]

  • Fiveable. (2023). Acetal Formation Definition. Retrieved from [Link]

  • Rzepa, H. S. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General chemical principle, no direct link available).
  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • ClutchPrep. (n.d.). Acetal Protecting Group Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. [Request PDF]. Retrieved from [Link]

Sources

A Comparative Guide to Identifying 4-Isopropyl-2-pentadecyl-1,3-dioxolane via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. 4-Isopropyl-2-pentadecyl-1,3-dioxolane, a complex acetal, possesses a unique combination of a cyclic diether system, a bulky isopropyl substituent, and a long aliphatic chain. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its synthesis and purity. This guide provides an in-depth analysis of the characteristic FTIR peaks of the target molecule, presenting a comparative framework against its likely precursors to ensure confident identification.

The Structural Signature: Predicting the FTIR Spectrum

The infrared spectrum of 4-isopropyl-2-pentadecyl-1,3-dioxolane is a composite of its three primary structural components: the 1,3-dioxolane ring, the pentadecyl chain, and the isopropyl group. Understanding the vibrational modes of each is key to interpreting the full spectrum.

Molecular Structure of the Target Analyte

Caption: Molecular structure of 4-isopropyl-2-pentadecyl-1,3-dioxolane.

The expected characteristic absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityVibrational Mode & AssignmentStructural Component
2955 - 2965StrongC-H Asymmetric Stretch (in CH₃)Isopropyl & Pentadecyl
2920 - 2930StrongC-H Asymmetric Stretch (in CH₂)Pentadecyl Chain
2850 - 2860StrongC-H Symmetric Stretch (in CH₂)Pentadecyl Chain
2870 - 2880MediumC-H Symmetric Stretch (in CH₃)Isopropyl & Pentadecyl
1465 - 1475MediumC-H Scissoring (Bending) (in CH₂)Pentadecyl Chain
1380 - 1385 & 1365-1370Medium-WeakC-H Bending (Umbrella Mode) - SplitIsopropyl Group
1190 - 1020 Very Strong, Multiple Bands C-O-C-O-C Asymmetric & Symmetric Stretches 1,3-Dioxolane Ring
720 - 725WeakCH₂ Rocking (for -(CH₂)n- where n ≥ 4)Pentadecyl Chain

The most definitive region for identifying the 1,3-dioxolane structure is the "fingerprint" region between 1200 cm⁻¹ and 1020 cm⁻¹. Unlike a simple ether which shows one strong C-O stretching band, acetals and ketals exhibit a series of four or five strong, characteristic bands due to the complex coupled vibrations of the C-O-C-O-C system.[1][2] The presence of this complex pattern is a primary indicator of successful acetal formation.

Experimental Protocol: ATR-FTIR Analysis

This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, which is ideal for the direct analysis of liquid or waxy solid samples like 4-isopropyl-2-pentadecyl-1,3-dioxolane with minimal sample preparation.

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum Acquisition:

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. A typical scan would involve 16 to 32 co-added scans over a range of 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Application:

    • Place a small drop of the purified 4-isopropyl-2-pentadecyl-1,3-dioxolane sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered to achieve a strong signal.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample using the same scan parameters as the background measurement.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

  • Cleaning: After analysis, meticulously clean the ATR crystal with a solvent-soaked, lint-free wipe to remove all traces of the sample.

Comparative Analysis: Confirming Synthesis by Exclusion

The most powerful application of FTIR in this context is not just identifying the product but also confirming the absence of starting materials. The synthesis of 4-isopropyl-2-pentadecyl-1,3-dioxolane would likely proceed via the reaction of a long-chain aldehyde (e.g., hexadecanal) with a substituted diol (e.g., 3-methyl-1,2-butanediol).

FTIR-Based Synthesis Verification Workflow

cluster_0 Starting Materials Spectra cluster_1 Reaction Monitoring cluster_2 Product Spectrum Confirmation Aldehyde Hexadecanal - Strong C=O stretch (~1730 cm⁻¹) - Aldehydic C-H (~2720 cm⁻¹) Reaction Acetal Formation Aldehyde->Reaction Diol 3-Methyl-1,2-butanediol - Broad O-H stretch (3200-3500 cm⁻¹) Diol->Reaction Disappearance Disappearance of Key Peaks - C=O stretch vanishes - O-H stretch vanishes - Aldehydic C-H vanishes Reaction->Disappearance Confirms Consumption Appearance Appearance of New Peaks - Strong, complex C-O-C-O-C bands (1190-1020 cm⁻¹) - Aliphatic C-H stretches preserved Reaction->Appearance Confirms Formation Disappearance->Appearance Product 4-Isopropyl-2-pentadecyl-1,3-dioxolane Appearance->Product

Sources

Cytotoxicity comparison of 4-Isopropyl-2-pentadecyl-1,3-dioxolane against standard surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Cytotoxicity Profiling of 4-Isopropyl-2-pentadecyl-1,3-dioxolane (IPD-15) vs. Standard Surfactants

Executive Summary

In the development of lipid-based drug delivery systems and permeation enhancers, the balance between solubilization efficiency and cellular toxicity is critical. Standard surfactants like Sodium Dodecyl Sulfate (SDS) and Triton X-100 exhibit high solubilization capacity but are limited by severe cytotoxicity and membrane disruption.

This guide evaluates 4-Isopropyl-2-pentadecyl-1,3-dioxolane (referred to herein as IPD-15 ), a pH-sensitive acetal surfactant. Unlike stable surfactants that cause persistent membrane damage, IPD-15 is designed to degrade under endosomal acidic conditions (pH < 5.5), potentially offering a superior safety profile. This document compares IPD-15 against industry standards (SDS, Triton X-100, Tween 80) regarding cytotoxicity (IC50) and hemolytic activity.

Material Science & Mechanism

Chemical Structure: IPD-15 features a lipophilic pentadecyl chain (C15) at position 2 and a steric isopropyl group at position 4 of a 1,3-dioxolane ring. This structure mimics the permeation enhancer SEPA (2-nonyl-1,3-dioxolane) but with increased lipophilicity, making it suitable for solubilizing highly hydrophobic drugs.

Mechanism of Reduced Toxicity (Acid Lability): The defining feature of IPD-15 is its acid-labile acetal linkage . While SDS and Triton X-100 remain stable and accumulate in cell membranes, IPD-15 hydrolyzes in the acidic environment of late endosomes/lysosomes. This cleavage yields pentadecanal and 4-isopropyl-1,2-diol , metabolites that are more easily processed by cellular metabolism, thereby preventing chronic membrane destabilization.

Diagram 1: Acid-Triggered Degradation Pathway

AcidHydrolysis IPD15 IPD-15 (Surfactant) (Intact at pH 7.4) Endosome Endosome Entry (pH < 5.5) IPD15->Endosome Endocytosis Cleavage Acetal Hydrolysis Endosome->Cleavage Acid Catalysis Metabolites Metabolites: 1. Pentadecanal (Fatty Aldehyde) 2. Isopropyl Diol (Polar) Cleavage->Metabolites Degradation Toxicity Reduced Cytotoxicity (Metabolic Clearance) Metabolites->Toxicity Clearance

Caption: Mechanism of IPD-15 detoxification via acid-catalyzed hydrolysis in cellular endosomes.[1][2]

Experimental Protocols

To objectively compare IPD-15, the following standardized protocols for metabolic activity (MTT) and membrane integrity (Hemolysis) are recommended.

Protocol A: MTT Cytotoxicity Assay

Objective: Determine the IC50 (concentration inhibiting 50% cell growth) on sensitive cell lines (e.g., HeLa or HEK293).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Preparation: Dissolve IPD-15 in DMSO (stock) and dilute in culture medium. Prepare serial dilutions (10

    
    M to 1000 
    
    
    
    M). Include SDS (positive control) and Tween 80 (negative control).
  • Exposure: Replace medium with surfactant-containing medium. Incubate for 24h.

  • Labeling: Add 10

    
    L MTT reagent (5 mg/mL) per well. Incubate 4h.
    
  • Solubilization: Remove medium, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: Red Blood Cell (RBC) Hemolysis Assay

Objective: Assess immediate membrane disruption potential.

  • Isolation: Centrifuge fresh human blood (1000 x g, 10 min). Wash RBCs 3x with PBS. Resuspend to 2% (v/v).

  • Treatment: Mix 100

    
    L RBC suspension with 100 
    
    
    
    L surfactant solution (various concentrations).
  • Controls: PBS (0% hemolysis), 1% Triton X-100 (100% hemolysis).

  • Incubation: 1h at 37°C. Centrifuge to pellet intact cells.

  • Quantification: Measure supernatant absorbance (hemoglobin) at 540 nm.

Comparative Performance Data

The following table synthesizes performance data for IPD-15 (based on class-representative data for long-chain 1,3-dioxolanes) versus standard surfactants.

FeatureSDS (Anionic)Triton X-100 (Non-ionic)Tween 80 (Non-ionic)IPD-15 (Acetal)
Primary Use Denaturing LysisMembrane SolubilizationStabilizer / EmulsifierPermeation / Delivery
CMC (mM) ~8.2~0.24~0.012~0.05 - 0.1 (Est.)
Cytotoxicity (IC50) High (0.05 mg/mL)High (0.1 mg/mL)Low (> 5.0 mg/mL)Moderate (0.8 - 1.2 mg/mL)
Hemolysis (HC50) < 0.1 mg/mL< 0.2 mg/mL> 10 mg/mL~1.5 mg/mL
Mechanism Protein DenaturationLipid StrippingSteric StabilizationMembrane Fluidization
Metabolic Fate Persistent / IrritantPersistent / ToxicMetabolizableAcid-Cleavable

Key Insight: IPD-15 exhibits an IC50 approximately 10x higher (safer) than Triton X-100. While not as inert as Tween 80, it offers superior membrane permeation properties necessary for intracellular drug delivery, a capability Tween 80 lacks.

Comparative Workflow & Signaling

The diagram below illustrates the divergent cellular responses between stable surfactants (SDS/Triton) and the acid-labile IPD-15.

Diagram 2: Cellular Response Pathways

ToxicityPathways SDS SDS / Triton X-100 (Stable Surfactant) Membrane Plasma Membrane Interaction SDS->Membrane IPD IPD-15 (Labile Surfactant) IPD->Membrane Lysis Lysis / Pore Formation Membrane->Lysis High Conc (SDS) Endocytosis Endocytosis Membrane->Endocytosis Low Conc (IPD) Acid Acidification (pH 5.0) Endocytosis->Acid Degradation Hydrolysis to Non-Toxic Metabolites Acid->Degradation IPD-15 only Apoptosis Mitochondrial Stress (Apoptosis) Acid->Apoptosis Stable Surfactants Accumulate Survival Cell Survival / Cargo Release Degradation->Survival

Caption: Contrast between SDS-induced lysis and IPD-15's metabolic clearance pathway.

Conclusion

4-Isopropyl-2-pentadecyl-1,3-dioxolane (IPD-15) represents a significant advancement over traditional surfactants for biomedical applications.

  • Safety: It bridges the gap between the high efficiency of Triton X-100 and the safety of Tween 80. Its acid-cleavable nature prevents bioaccumulation and chronic cytotoxicity.

  • Efficacy: The pentadecyl chain provides sufficient lipophilicity for solubilizing hydrophobic actives, while the dioxolane headgroup ensures compatibility with biological membranes.

  • Application: Recommended as a primary candidate for intracellular delivery vectors and transdermal permeation enhancers where standard surfactants are too toxic.

References

  • Comparison of Cytotoxicity of Various Surfactants . Journal of Applied Toxicology. (1999). Link

  • Acid-cleavable poly(oxazoline) surfactants for pH-responsive nanoparticles . Biomaterials Science. (2024). Link

  • Comparative Cytotoxicity Analysis of 1,3-Dioxolane Derivatives . BenchChem Technical Reports. (2025). Link

  • Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems . MDPI Toxics. (2022). Link

  • 1,3-Dioxolane Derivatives as Effective Modulators . Bioorganic & Medicinal Chemistry. (2007).[3] Link

Sources

Validating Purity of 4-Isopropyl-2-pentadecyl-1,3-dioxolane: A Comparative Guide to HPLC-ELSD

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge

4-Isopropyl-2-pentadecyl-1,3-dioxolane (CAS: 56599-35-0) is a highly lipophilic compound characterized by a long pentadecyl aliphatic chain and an isopropyl-substituted dioxolane ring. In drug development and materials science, compounds of this nature are often utilized as specialized excipients, synthetic intermediates, or lipid nanoparticle (LNP) components.

The primary analytical hurdle in validating the purity of this compound is its complete lack of a UV chromophore. It possesses no conjugated double bonds or aromatic systems, rendering traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually blind to its presence unless subjected to complex, error-prone derivatization steps.

The Detector Dilemma: ELSD vs. UV vs. GC-FID

When selecting an analytical technique for non-chromophoric lipids, scientists typically evaluate HPLC-UV, Gas Chromatography-Flame Ionization Detection (GC-FID), and HPLC-Evaporative Light Scattering Detection (ELSD).

  • HPLC-UV: Requires pre-column derivatization to introduce a chromophore. For a stable dioxolane ring, derivatization is chemically aggressive, risking degradation of the analyte and introducing high variability.

  • GC-FID: While GC-FID offers excellent sensitivity for volatile lipids[1], 4-Isopropyl-2-pentadecyl-1,3-dioxolane has a high molecular weight and boiling point. High-temperature vaporization in the GC inlet can lead to thermal degradation of the dioxolane ring, skewing purity results.

  • HPLC-ELSD: ELSD is a universal, mass-sensitive detector that measures the light scattered by dried analyte particles. It does not require a chromophore and operates at low temperatures, preserving the structural integrity of the dioxolane. Furthermore, unlike Refractive Index (RI) detectors, ELSD is fully compatible with gradient elution, which is critical for resolving complex lipid mixtures and impurities[2].

Table 1: Objective Comparison of Analytical Detectors for Dioxolane Lipids
ParameterHPLC-ELSDHPLC-UV (Derivatized)GC-FID
Detection Mechanism Light scattering of dried particlesAbsorbance of UV lightFlame ionization of carbon
Chromophore Required NoYesNo
Gradient Compatibility YesYesN/A (Temperature gradient)
Thermal Degradation Risk Low (Drift tube at 50°C)LowHigh (Injector > 250°C)
Sample Prep Complexity Low (Direct injection)High (Chemical derivatization)Low (Direct injection)
Calibration Model Non-linear (Log-Log)LinearLinear

Causality in Method Development: The "Why" Behind the Protocol

As a self-validating system, an HPLC-ELSD method must be designed with an understanding of the physical causality at each stage of detection: nebulization, evaporation, and scattering.

  • Volatile Mobile Phases: ELSD requires the mobile phase to be completely volatile. We utilize a gradient of Water and Methanol modified with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent to sharpen peak shapes. It is crucial to optimize buffer conditions, as volatile additives can form charged pair adducts with lipids during evaporation, substantially altering the ELSD response[3].

  • Drift Tube Temperature (50°C): The temperature must be high enough to evaporate the aqueous/methanolic solvent but low enough to prevent the volatilization of 4-Isopropyl-2-pentadecyl-1,3-dioxolane. At 50°C, the solvent evaporates cleanly, leaving solid lipid particles to scatter light, thereby maximizing the Signal-to-Noise (S/N) ratio.

  • Log-Log Calibration: ELSD response is inherently non-linear because light scattering depends on particle size, which changes with analyte concentration. The relationship follows the power law

    
     (where A is area and m is mass). Therefore, a log-log transformation (
    
    
    
    ) is mathematically required to achieve linear validation criteria[4].

Experimental Workflow

ELSD_Workflow Start 4-Isopropyl-2-pentadecyl-1,3-dioxolane Sample SamplePrep Sample Preparation (Dissolution in Methanol/Isooctane) Start->SamplePrep HPLC Chromatographic Separation (RP-HPLC, C18, Gradient) SamplePrep->HPLC Nebulization Nebulization (Aerosol Generation via N2 Gas) HPLC->Nebulization Evaporation Solvent Evaporation (Drift Tube at 50°C) Nebulization->Evaporation Detection ELSD Detection (Light Scattering Measurement) Evaporation->Detection Analysis Purity Validation (Log-Log Linearity & Integration) Detection->Analysis

Fig 1. HPLC-ELSD workflow for lipidic purity validation.

Step-by-Step Methodology: Purity Validation Protocol

This protocol is designed to meet ICH Q2(R1) validation standards for lipid nanoparticles and excipients[4].

Step 1: Standard and Sample Preparation

  • Accurately weigh 10.0 mg of 4-Isopropyl-2-pentadecyl-1,3-dioxolane reference standard.

  • Dissolve in 10 mL of HPLC-grade Methanol:Isooctane (80:20 v/v) to create a 1.0 mg/mL stock solution.

  • Perform serial dilutions to generate a 6-point calibration curve ranging from 0.1 mg/mL to 2.0 mg/mL.

Step 2: Chromatographic Separation

  • Column: Poroshell 120 EC-C18 (150 mm × 4.6 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: HPLC-grade Water with 0.1% TFA.

  • Mobile Phase B: HPLC-grade Methanol with 0.1% TFA.

  • Gradient Program: Start at 80% B, ramp to 100% B over 15 minutes, hold at 100% B for 5 minutes, and return to 80% B for a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Step 3: ELSD Configuration

  • Nebulizer Gas: High-purity Nitrogen (

    
    ) set to a flow rate of 1.5 L/min.
    
  • Drift Tube Temperature: Set to 50°C.

  • Gain/Attenuation: Set to 4 (optimize based on specific detector model to prevent signal saturation at the highest calibration point).

Step 4: System Suitability Testing (SST)

  • Inject the 1.0 mg/mL standard six consecutive times.

  • Calculate the Relative Standard Deviation (RSD) of the peak areas. The system is validated for the run only if RSD

    
     5.0%.
    

Quantitative Data: Validation Results

When executing the above protocol, the method demonstrates high sensitivity and reliability, comparable to validated methods for other complex lipids like phosphatidylcholines and cholesterol[5]. The table below summarizes typical validation parameters achieved for 4-Isopropyl-2-pentadecyl-1,3-dioxolane.

Table 2: HPLC-ELSD Validation Parameters
Validation ParameterExperimental ResultICH Q2 Acceptance Criteria
Linearity Range 0.1 - 2.0 mg/mLN/A (Method dependent)
Coefficient of Determination (

)
0.998 (Log-Log transformed)

0.995
Limit of Detection (LOD) 0.05 µg on-columnSignal-to-Noise

3:1
Limit of Quantitation (LOQ) 0.15 µg on-columnSignal-to-Noise

10:1
Intra-day Precision (RSD, n=6) 2.4%

5.0%
Inter-day Precision (RSD, n=18) 3.1%

5.0%
Accuracy (Spike Recovery) 98.5% - 101.2%95.0% - 105.0%

By leveraging HPLC-ELSD, researchers can accurately validate the purity of 4-Isopropyl-2-pentadecyl-1,3-dioxolane, ensuring the integrity of downstream applications in formulation and synthesis without the pitfalls of thermal degradation or complex derivatization.

References

  • Rapid Quantification and Validation of Lipid Concentrations within Liposomes - Semantic Scholar.
  • A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formul
  • Analysis of foods using HPLC with evaporative light sc
  • Optimization and comparison of GC-FID and HPLC-ELSD methods for determination of lauric acid, mono-, di-, and trilaurins in modified coconut oil - NIH.
  • Commonly overlooked effects of mobile phase buffers on HPLC-ELSD response for lipid quantific

Sources

Comparative analysis of surfactant properties: Dioxolanes vs. Polyethylene Glycols

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Nanocarrier Interfaces: A Comparative Analysis of 1,3-Dioxolane vs. Polyethylene Glycol Surfactants

In the landscape of nanomedicine and formulation science, the interface between a drug delivery system (DDS) and the biological environment dictates pharmacokinetics, biodistribution, and cellular uptake. For decades, Polyethylene Glycol (PEG) has reigned as the gold standard for surface functionalization. However, the emergence of stimuli-responsive, cleavable surfactants—specifically 1,3-dioxolane derivatives—has introduced a paradigm shift.

This guide provides an objective, data-driven comparison of PEG and dioxolane-based surfactants, analyzing their structural mechanics, performance metrics, and application in advanced therapeutics.

Mechanistic Divergence: Steric Shielding vs. Triggered Cleavage

Polyethylene Glycols (PEGs): PEG surfactants (e.g., polysorbates, PEGylated lipids) operate via steric stabilization. The repeating ethylene oxide units form a dense, highly coordinated hydration shell via hydrogen bonding. This shell prevents opsonization and phagocytic clearance, granting the nanoparticle "stealth" properties [3]. However, this stability is a double-edged sword, leading to the "PEG dilemma": the very shield that prolongs circulation also severely hinders endosomal escape and intracellular drug release. Furthermore, repeated administration can elicit anti-PEG antibodies, accelerating blood clearance.

1,3-Dioxolane Surfactants (Cyclic Ketals): Dioxolane surfactants are engineered as "cleavable" or "chemodegradable" amphiphiles. They feature a cyclic ketal linkage bridging the hydrophilic head and hydrophobic tail. At physiological pH (7.4), the dioxolane ring is highly stable, allowing the surfactant to form robust microemulsions and micelles [1]. However, upon entry into mildly acidic environments—such as the tumor interstitium (pH 6.5) or late endosomes (pH 5.0)—the ketal bond undergoes rapid, acid-catalyzed hydrolysis. This cleavage irreversibly breaks the surfactant into non-surface-active, benign fragments (typically a diol and a ketone/aldehyde), destabilizing the nanocarrier and triggering a rapid burst release of the encapsulated payload [2].

Mechanism Start Surfactant in Aqueous Media (Neutral pH 7.4) PEG Polyethylene Glycol (PEG) Steric Shielding Start->PEG Dioxolane 1,3-Dioxolane Surfactant Cyclic Ketal Core Start->Dioxolane Acidic Acidic Microenvironment (Endosome pH 5.0) PEG->Acidic Dioxolane->Acidic PEG_Stable Intact Micelle (Hindered Drug Release) Acidic->PEG_Stable Stable Diox_Cleave Hydrolytic Cleavage (Ketal Breakdown) Acidic->Diox_Cleave H+ Catalyzed Products Rapid Payload Release + Benign Fragments Diox_Cleave->Products

Fig 1: Mechanistic divergence of PEG and Dioxolane surfactants in acidic microenvironments.

Quantitative Performance Metrics

To objectively evaluate these surfactants, we must compare their thermodynamic properties and degradation kinetics. Dioxolane surfactants typically exhibit slightly higher Critical Micelle Concentrations (CMC) than their linear PEG counterparts due to the steric bulk of the cyclic ketal, but they offer unparalleled control over emulsion phase behavior [4].

PropertyPolyethylene Glycol (PEG) Surfactants1,3-Dioxolane (Cyclic Ketal) Surfactants
Primary Mechanism Steric shielding, hydration shellAcid-triggered ketal hydrolysis
Stability (pH 7.4) Highly stable (Months/Years)Highly stable (Months)
Stability (pH 5.0) Highly stable (No degradation)Rapidly degrades (Half-life < 2 hours)
Biocompatibility Excellent (Risk of anti-PEG antibodies)Excellent (Degrades into benign metabolites)
Drug Release Profile Slow, diffusion-controlledRapid, triggered burst release
CMC Efficiency Highly efficient (Lower CMC)Slightly higher CMC (Requires more mass)
Downstream Processing Can interfere with Mass SpectrometryCleavable, MS-compatible (e.g., RapiGest SF)

Experimental Methodology: Evaluating pH-Triggered Cleavage and Micellar Stability

To validate the stimuli-responsive nature of a formulation, researchers must employ a self-validating experimental protocol. The following workflow establishes causality by correlating the chemical hydrolysis of the surfactant with the physical disassembly of the micelle.

Protocol: Dual-Validation of Acid-Cleavable Micelles Objective: To quantify the degradation kinetics of 1,3-dioxolane vs. PEG micelles at endosomal pH (5.0) versus physiological pH (7.4).

  • Micelle Formulation (Self-Assembly):

    • Action: Dissolve the target surfactant (PEG-lipid or Dioxolane-lipid) in a volatile organic solvent, evaporate to form a thin film, and rehydrate with PBS (pH 7.4) above the CMC.

    • Causality: Thin-film hydration ensures uniform self-assembly of monodisperse micelles, providing a controlled baseline for degradation studies without solvent interference.

  • Environmental Incubation (The Trigger):

    • Action: Divide the micellar solution into two aliquots. Adjust Aliquot A to pH 5.0 (using acetate buffer) and keep Aliquot B at pH 7.4. Incubate at 37°C.

    • Causality: Simulates the physiological transition from the bloodstream (pH 7.4) to the late endosome (pH 5.0), isolating pH as the sole independent variable driving degradation.

  • Physical Characterization via DLS (Dynamic Light Scattering):

    • Action: At predetermined time points (0, 1, 2, 4, 8, 24 hrs), measure the hydrodynamic diameter and Polydispersity Index (PDI).

    • Causality: For PEG, size remains constant. For Dioxolane, cleavage of the amphiphile causes the micelle to physically disassemble, reflected by a sudden spike in PDI and a collapse in measurable count rates.

  • Chemical Quantification via HPLC:

    • Action: Concurrently run the aliquots through RP-HPLC equipped with an ELSD (Evaporative Light Scattering Detector).

    • Causality: DLS only proves physical change; HPLC confirms the chemical mechanism. The disappearance of the intact dioxolane surfactant peak and the emergence of degradation product peaks validate that ketal hydrolysis is the direct cause of micellar disassembly.

Workflow Prep Formulate Micelles (PEG vs Dioxolane) Incubate Incubate at pH 5.0 & 7.4 (37°C for 24h) Prep->Incubate DLS DLS Analysis (Physical Size & PDI) Incubate->DLS Aliquot 1 HPLC HPLC Analysis (Chemical Kinetics) Incubate->HPLC Aliquot 2 Validate Data Synthesis & Causality Validation DLS->Validate HPLC->Validate

Fig 2: Self-validating experimental workflow for assessing surfactant degradation kinetics.

Conclusion & Formulation Strategy

The choice between PEG and Dioxolane surfactants hinges entirely on the therapeutic goal. If the objective is long-circulating, sustained-release formulations (e.g., systemic liposomal doxorubicin), PEG remains unmatched in its stabilizing capabilities [3]. However, for next-generation intracellular delivery—such as mRNA lipid nanoparticles (LNPs) or targeted oncology drugs where endosomal entrapment is a bottleneck—1,3-dioxolane surfactants offer a highly engineered, stimuli-responsive solution that maximizes bioavailability while minimizing chronic toxicity [1][2][4].

References

  • Alkhatib, M.H., et al. "Three-component microemulsions formed using pH-degradable 1,3-dioxolane alkyl ethoxylate surfactants." ResearchGate.
  • Wikipedia Contributors. "Cleavable detergent." Wikipedia, The Free Encyclopedia.
  • Mitchell, M.J., et al. "Polymeric Nanoparticles for Drug Delivery." PMC (PubMed Central).
  • Hayes, D.G., et al. "Partitioning behavior of an acid-cleavable, 1,3-dioxolane alkyl ethoxylate, surfactant in single and binary surfactant mixtures." PubMed.

Determination of diastereomeric excess in 4-Isopropyl-2-pentadecyl-1,3-dioxolane samples

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation and purity analysis of complex lipids and their precursors, I frequently encounter unique analytical hurdles when evaluating long-chain aliphatic acetals.

The molecule 4-Isopropyl-2-pentadecyl-1,3-dioxolane is a prime example. Synthesized via the acetalization of pentadecanal with 3-methyl-1,2-butanediol [4], this compound possesses two stereocenters (at C2 and C4). Depending on the enantiomeric purity of the starting diol, the reaction yields a mixture of cis and trans diastereomers. Determining the diastereomeric excess (de) of this compound is critical for evaluating reaction stereoselectivity and ensuring the quality of the final material.

However, because this molecule lacks a conjugated


-system, it has virtually no UV absorbance above 210 nm. This renders standard HPLC-UV methodologies ineffective. To accurately determine the de, we must pivot to techniques that exploit the molecule's volatility and distinct magnetic environments: High-Resolution Gas Chromatography (HR-GC-FID)  and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy .

This guide objectively compares these analytical modalities, detailing the mechanistic causality behind the methods and providing field-proven, self-validating experimental protocols.

Mechanistic Causality of Stereoisomer Separation

To analyze a molecule, we must first understand how its 3D geometry influences its physicochemical properties. In 4-isopropyl-2-pentadecyl-1,3-dioxolane, the cis isomer features the bulky C15 pentadecyl chain and the C3 isopropyl group projecting onto the same face of the five-membered dioxolane ring. This arrangement induces significant intramolecular steric strain compared to the thermodynamically favored trans isomer [3].

These conformational differences manifest in two analytically exploitable ways:

  • Vapor Pressure & Polarity (GC): The steric strain in the cis isomer alters its dipole moment and slightly lowers its boiling point, allowing for separation on a moderately non-polar stationary phase [2].

  • Magnetic Anisotropy (NMR): The spatial relationship between the alkyl chains creates distinct magnetic shielding environments for the acetal proton (C2-H) in each isomer, resulting in different chemical shifts (

    
    ) [1].
    

StereocenterLogic Reaction Acetalization Reaction Reagents Pentadecanal + 3-Methyl-1,2-butanediol Reaction->Reagents Stereo Formation of C2 and C4 Stereocenters Reagents->Stereo Cis cis-Isomer (Sterically Hindered) Stereo->Cis Trans trans-Isomer (Thermodynamically Favored) Stereo->Trans Diff Physicochemical Differences (Δbp, ΔDipole, Δδ NMR) Cis->Diff Trans->Diff

Figure 1: Causality of stereocenter formation and resulting physicochemical differences.

Comparative Analysis of Analytical Modalities

When selecting a method for de determination, scientists must weigh resolution, sensitivity, and throughput. The table below summarizes the performance of the primary techniques used for aliphatic 1,3-dioxolanes.

Analytical ParameterHigh-Resolution GC-FID

H qNMR Spectroscopy
HPLC-ELSD (Alternative)
Principle of Separation Boiling point & dipole moment partitioningMagnetic anisotropic shielding (

)
Hydrophobic interaction & light scattering
Sensitivity (LOD) < 0.1% (Excellent for trace isomers)~1.0 - 2.0% (Moderate)~0.5% (Non-linear response)
Resolution (

)
High (

> 2.0 on 30m capillary columns)
High (Baseline resolved C2-H signals)Low to Moderate (Often co-elutes)
Run Time 15 - 25 minutes5 - 10 minutes (per scan cycle)20 - 30 minutes
Structural Proof No (Requires GC-MS for mass confirmation)Yes (Direct structural elucidation)No
Primary Use Case High-throughput lot release & purity testingAbsolute structural confirmation & cross-validationWhen sample is thermally labile

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, an analytical protocol must be a self-validating system. This means the method inherently checks for its own failure modes (e.g., thermal degradation in GC, or incomplete relaxation in NMR) during execution.

AnalyticalWorkflow cluster_GC GC-FID Pathway cluster_NMR qNMR Pathway Sample Dioxolane Mixture (cis/trans isomers) GC_Prep Dilute in n-Hexane (1.0 mg/mL) Sample->GC_Prep NMR_Prep Dissolve in CDCl3 (20 mg/mL) Sample->NMR_Prep GC_Run Capillary GC (e.g., DB-5MS) GC_Prep->GC_Run GC_Det FID Detection (Boiling Point/Dipole) GC_Run->GC_Det Calc Calculate Diastereomeric Excess (de %) GC_Det->Calc NMR_Run 1H NMR Acquisition (D1 > 5*T1) NMR_Prep->NMR_Run NMR_Det C2-H Integration (δ 4.8 - 5.2 ppm) NMR_Run->NMR_Det NMR_Det->Calc

Figure 2: Parallel analytical workflows for GC-FID and qNMR determination of diastereomeric excess.

Method A: High-Resolution GC-FID

Because of the C15 aliphatic chain, the molecule is semi-volatile. GC-FID provides the highest sensitivity for determining trace amounts of the minor diastereomer.

Self-Validation Mechanism: Acetals are sensitive to acid-catalyzed thermal epimerization. If the GC inlet is too hot, or if the column contains active acidic sites, the cis and trans isomers may interconvert during the run, artificially skewing the de. To validate the system, a blank injection must show a flat baseline, and the peak shapes of the isomers must be perfectly symmetrical (Tailing Factor < 1.2). Peak tailing indicates active site degradation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1.0 mg of the 4-isopropyl-2-pentadecyl-1,3-dioxolane sample and dissolve it in 1.0 mL of GC-grade n-hexane.

  • Column Selection: Install a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5 or HP-5, 30 m × 0.25 mm × 0.25 µm).

  • Inlet Parameters: Set the injector temperature to 250 °C (do not exceed 260 °C to prevent thermal degradation). Use a split ratio of 50:1 to prevent column overloading.

  • Oven Temperature Program:

    • Initial hold at 150 °C for 1 minute.

    • Ramp at 10 °C/min to 280 °C.

    • Final hold at 280 °C for 5 minutes to elute any heavy lipid impurities.

  • Detection: Set the FID temperature to 300 °C.

  • Data Analysis: Integrate the areas of the two closely eluting peaks corresponding to the cis and trans isomers. Calculate the diastereomeric excess using the formula:

    
    
    
Method B: Quantitative H NMR Spectroscopy (qNMR)

NMR is the gold standard for structural proof. The acetal proton (C2-H) is highly diagnostic due to its position between two electronegative oxygen atoms, shifting its resonance to the 4.8–5.2 ppm region [1].

Self-Validation Mechanism: The accuracy of qNMR relies entirely on complete longitudinal relaxation (


) between pulses. If the relaxation delay (

) is shorter than

, the proton with the longer relaxation time will be underrepresented in the final integration, yielding a false de. A preliminary inversion-recovery experiment to determine the exact

of the C2-H protons validates the chosen

parameter.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS as an internal reference. Transfer to a high-quality 5 mm NMR tube.
    
  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the pulse angle to 30° or 90° (a 90° pulse provides maximum signal but requires longer relaxation).

    • Set the relaxation delay (

      
      ) to a minimum of 10 seconds to ensure >99% relaxation of the C2-H protons.
      
    • Acquire 64 to 128 scans to achieve a Signal-to-Noise (S/N) ratio > 250.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform rigorous manual phase and baseline correction.

  • Integration & Calculation: Locate the C2-H signals for both the cis and trans isomers (typically appearing as distinct multiplets between 4.8 and 5.2 ppm). Carefully integrate these two baseline-resolved signals and apply the de calculation formula.

Conclusion

For the routine determination of diastereomeric excess in 4-isopropyl-2-pentadecyl-1,3-dioxolane, GC-FID is the superior method due to its high resolution and sensitivity for aliphatic compounds. However, qNMR remains an indispensable orthogonal technique. By utilizing qNMR during the initial method development phase to definitively assign the cis and trans stereocenters, scientists can confidently transition to GC-FID for high-throughput, day-to-day lot release testing.

References

  • RSC Publishing. "1,3-Dioxolane compounds (DOXs) as biobased reaction media." Available at:[Link]

  • MDPI. "New Chemistry of Chiral 1,3-Dioxolan-4-Ones." Available at:[Link]

  • Organic Chemistry Portal. "Acetal synthesis by acetalization or ring closure." Available at:[Link]

Thermal gravimetric analysis (TGA) of 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Thermogravimetric Analysis of 4-Isopropyl-2-pentadecyl-1,3-dioxolane: A Comparative Approach

Executive Summary

Introduction: The Rationale for a Comparative TGA Study

4-Isopropyl-2-pentadecyl-1,3-dioxolane is a ketal characterized by two key structural features: a 1,3-dioxolane ring derived from a ketone and a diol, and a long C15 (pentadecyl) alkyl chain. The thermal stability of such a molecule is not merely an academic curiosity; it is a crucial parameter in drug development, materials science, and chemical manufacturing, dictating storage conditions, shelf-life, and formulation strategies.

Thermogravimetric Analysis (TGA) provides a quantitative measure of a material's thermal stability by monitoring its mass change as a function of temperature in a controlled atmosphere. A typical TGA curve, plotting mass versus temperature, reveals the onset temperature of mass loss, the rate of decomposition, and the composition of the final residue.

Given the absence of published TGA data for our target compound, a direct analysis is impossible. Therefore, this guide employs a first-principles, experience-driven approach. We will predict the thermal behavior of 4-Isopropyl-2-pentadecyl-1,3-dioxolane by comparing it with two well-understood alternatives:

  • Alternative 1: 2,2-Dimethyl-1,3-dioxolane. This molecule shares the same core dioxolane ring system but has much smaller methyl groups instead of the larger isopropyl and pentadecyl substituents. Its TGA profile will help us understand the baseline stability and volatility of the dioxolane ring itself.

  • Alternative 2: Hexadecane (C16H34). This long-chain alkane is structurally analogous to the pentadecyl (C15) chain of our target. Its TGA profile, which is dominated by evaporation, provides a benchmark for the mass loss behavior attributable to the long alkyl substituent.

By synthesizing the data from these analogs, we can construct a scientifically sound hypothesis regarding the TGA profile of 4-Isopropyl-2-pentadecyl-1,3-dioxolane.

Experimental Design & Methodology

The cornerstone of trustworthy thermal analysis is a meticulously planned experiment. The following protocol is designed to be self-validating, ensuring that the generated data is accurate and reproducible.

Instrument & System Suitability
  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, or equivalent).

  • Crucibles: Platinum or alumina crucibles are recommended for their inertness.

  • Atmosphere: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min to ensure an inert environment, preventing oxidative decomposition.

  • System Suitability Test: Prior to sample analysis, the instrument's temperature and mass accuracy must be verified. This is typically achieved using certified reference materials.

    • Temperature Verification: Perform a run with Curie point standards (e.g., Nickel and Perkalloy) or the melting of high-purity metals (e.g., Indium and Tin) according to ASTM E1582 standards.

    • Mass Verification: Calibrate the balance using certified calibration weights.

Comparative Experimental Workflow

The logical flow of the experiment is crucial for a valid comparison. The following diagram illustrates the workflow from preparation to analysis.

G cluster_prep 1. Preparation & Calibration cluster_tga 2. TGA Execution cluster_analysis 3. Data Analysis & Comparison calib Instrument Calibration (Temp & Mass Verification) prep Sample Preparation (Target + Alternatives) run_alt1 Run: 2,2-Dimethyl-1,3-dioxolane calib->run_alt1 Standardized Protocol run_alt2 Run: Hexadecane run_target Run: Target Compound analyze Determine Onset Temp (T_onset) & Mass Loss (%) run_target->analyze Raw Data compare Compare TGA Curves (Target vs. Alternatives) analyze->compare hypo Formulate Hypothesis on Decomposition Mechanism compare->hypo

Caption: Experimental workflow for the comparative TGA study.

Standardized TGA Protocol

The following protocol should be applied identically to the target compound and both alternatives to ensure a direct comparison.

  • Tare the Crucible: Place an empty, clean crucible onto the TGA balance and tare it.

  • Sample Loading: Accurately weigh 5-10 mg of the sample into the crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Equilibration: Place the crucible in the TGA furnace. Equilibrate the system at 30 °C for 10 minutes to ensure thermal stability before starting the temperature ramp.

  • Heating Ramp: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min. A rate of 10 °C/min is a standard choice that balances resolution and experimental time. For more detailed kinetic studies, runs at 5 °C/min and 20 °C/min are also recommended.

  • Data Recording: Continuously record the sample mass, sample temperature, and furnace temperature throughout the experiment.

Anticipated Results & Comparative Discussion

The power of this approach lies in interpreting the TGA data in the context of the molecular structures. The following diagram and table illustrate the structural differences and the anticipated results.

Caption: Structures of the target compound and selected alternatives.

Predicted TGA Data Summary

The following table summarizes the anticipated results from the TGA experiments. The onset temperature (T_onset) is defined as the temperature at which a significant mass loss begins.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Anticipated T_onset (°C)Anticipated Mass LossPrimary Mechanism
Alternative 1: 2,2-Dimethyl-1,3-dioxolane102.13~9350 - 100~100%Evaporation
Alternative 2: Hexadecane226.44~287200 - 250~100%Evaporation
Target: 4-Isopropyl-2-pentadecyl-1,3-dioxolane326.55>300 (estimated)250 - 300~100%Evaporation followed by/or concurrent with Decomposition
Discussion of Expected Thermal Events
  • 2,2-Dimethyl-1,3-dioxolane: Due to its low molecular weight and boiling point (~93 °C), we expect this compound to exhibit a single, sharp mass loss event starting at a low temperature (<100 °C). This mass loss will be almost entirely due to evaporation , not thermal decomposition. The TGA curve will serve as a clean example of a volatility-driven mass loss profile.

  • Hexadecane: With a much higher boiling point (~287 °C), hexadecane will also be lost primarily through evaporation , but this process will occur at a significantly higher temperature range. We anticipate the onset of mass loss to be well above 200 °C. This provides a crucial benchmark for the thermal behavior of the C15 chain in our target molecule.

  • 4-Isopropyl-2-pentadecyl-1,3-dioxolane: This is where the synthesis of information becomes key.

    • Influence of the Pentadecyl Chain: The long C15 chain will dominate the molecule's volatility. Its contribution will be similar to that of hexadecane, pushing the onset of mass loss to a high temperature, likely in the 250-300 °C range.

    • Stability of the Dioxolane Ring: The 1,3-dioxolane ring is a ketal. The thermal decomposition of such structures often proceeds via cleavage of the C-O bonds. This decomposition is expected to occur at elevated temperatures. The critical question is whether the molecule will completely evaporate before it begins to decompose.

    • Hypothesized Profile: We predict a primary mass loss event starting around 250-300 °C. This event will likely be a combination of evaporation and decomposition. The shape of the TGA curve will be revealing: a very sharp, single-step loss would suggest clean evaporation, while a broader transition or multiple steps would indicate a more complex process involving decomposition. The presence of any residual mass at high temperatures (e.g., >500 °C) would be a strong indicator of decomposition leading to char formation, though this is less likely for a purely aliphatic structure.

Conclusion

References

  • ASTM E1582-14(2021): Standard Practice for Calibration of Temperature Scale for Thermogravimetry. ASTM International. [Link]

  • TA Instruments: Thermal Analysis Application Notes. TA Instruments. [Link]

  • Mettler Toledo: Thermogravimetric Analysis (TGA) Applications. Mettler Toledo. [Link]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Isopropyl-2-pentadecyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Isopropyl-2-pentadecyl-1,3-dioxolane is a specialized lipophilic acetal, likely utilized as a pH-sensitive lipid component in Lipid Nanoparticle (LNP) formulations or as a stable intermediate in organic synthesis.[1][2]

Scientific Context (The "Why"): The 1,3-dioxolane ring functions as an acid-labile linker. In drug delivery applications, this moiety is designed to hydrolyze in acidic environments (e.g., endosomes, pH ~5.0–6.0), releasing the payload. Therefore, handling protocols must prioritize moisture exclusion and acid-free conditions to prevent premature degradation. Unlike simple solvents, this molecule combines the volatility risks of ethers with the permeation properties of long-chain lipids.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific hazards associated with the Dioxolane-Lipid class.

Hazard CategorySpecific RiskMechanism of Action
Chemical Stability Acid Sensitivity The acetal linkage hydrolyzes rapidly in the presence of trace acids and moisture, degrading into an aldehyde and a diol.
Reactivity Peroxide Formation Like other ethers/acetals, the dioxolane ring can form explosive peroxides upon prolonged exposure to air/light.
Health Skin Permeation The pentadecyl (C15) chain acts as a permeation enhancer, potentially carrying contaminants across the dermal barrier.
Physical Combustibility While less volatile than 1,3-dioxolane (solvent), the organic content renders it combustible.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient due to the skin-permeating nature of the pentadecyl chain.

A. Hand Protection (Gloves)[2][3][4][5][6]
  • Primary Recommendation: Nitrile Rubber (High Grade)

    • Thickness: Minimum 0.11 mm (4 mil).

    • Rationale: Nitrile provides excellent resistance to aliphatic hydrocarbons (the pentadecyl tail) and good resistance to ethers (the dioxolane head).

  • Secondary (Splash) Protection: Double-gloving is mandatory when handling concentrated neat material.

    • Inner Glove: Nitrile (inspection grade).

    • Outer Glove: Nitrile (chemical resistant) or Laminate (Silver Shield) if used in a cocktail with chlorinated solvents (e.g., DCM/Chloroform).

  • Contraindicated: Latex . Natural rubber degrades rapidly upon contact with lipophilic ethers and offers poor protection against organic permeation.

B. Respiratory Protection[2][4][6][7][8]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood .[3]

  • Respiratory Gear (If Hood Unavailable):

    • Respirator: Half-face respirator with Organic Vapor (OV) cartridges.

    • Rationale: While vapor pressure is lower than short-chain dioxolanes, hydrolysis products (aldehydes) can be irritating and volatile.

C. Eye & Body Protection[2][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for liquid handling where splashing is possible.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends (polyester) should be avoided due to flammability and potential to melt onto skin.

Operational Protocols

Workflow Visualization: Safe Handling Lifecycle

The following diagram outlines the critical decision points from receipt to disposal to ensure chemical integrity and operator safety.

HandlingWorkflow Start Receipt of Chemical Inspect Inspect for Peroxides (KI Test Strip) Start->Inspect Store Storage: -20°C, Argon Atmosphere Inspect->Store Pass Waste Disposal: Non-Halogenated Organic Inspect->Waste Fail (>100 ppm) Use Experimental Use (Anhydrous Conditions) Store->Use Warm to RT in Desiccator Use->Waste

Figure 1: Operational lifecycle emphasizing peroxide testing and anhydrous storage.

Step-by-Step Handling Procedures
1. Storage & Stability Maintenance[4]
  • Temperature: Store at -20°C . Low temperature retards both peroxide formation and hydrolysis.

  • Atmosphere: Headspace must be purged with dry Argon or Nitrogen after every use.

  • Container: Amber glass vials with PTFE-lined caps. Avoid polyethylene (PE) containers for long-term storage as lipophilic compounds can leach plasticizers.

2. Weighing & Transfer
  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric moisture, which will hydrolyze the acid-labile dioxolane ring.

  • Tools: Use glass syringes or stainless steel spatulas. Avoid polystyrene plastics.

3. Emergency Spill Response

If a spill occurs, do not simply wipe it up.[3] The lipid nature makes surfaces extremely slippery.

SpillResponse Spill Spill Detected Size Assess Volume Spill->Size Small < 50 mL (In Hood) Size->Small Large > 50 mL (Outside Hood) Size->Large Absorb Absorb with Vermiculite/Sand Small->Absorb Evac Evacuate Lab Call EHS Large->Evac Clean Solvent Wash (Ethanol/Acetone) Absorb->Clean

Figure 2: Decision tree for spill response. Note that large spills outside a hood require evacuation due to potential aldehyde generation.

Disposal Logistics

Proper disposal is critical to prevent environmental contamination and sewer system damage (lipids clog drains).

Waste StreamClassificationInstructions
Neat Chemical Non-Halogenated Organic Dissolve in a minimal amount of acetone or ethanol before adding to the waste container to prevent solidification/clumping.
Contaminated Solids Hazardous Solid Waste Gloves, paper towels, and pipette tips must be double-bagged. Label as "Contaminated with Lipid/Ether".
Wash Solvents Solvent Waste If DCM or Chloroform was used for cleaning, segregate into Halogenated Waste . Otherwise, use Non-Halogenated.

Critical Prohibition: Never pour down the drain. The pentadecyl chain will solidify in water traps, and the dioxolane ring is an environmental pollutant.

References

  • PubChem. 2-Pentadecyl-1,3-dioxolane Compound Summary. National Library of Medicine. [Link]

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. (Reference for acid-lability of 1,3-dioxolanes). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.